molecular formula C66H93N13O25 B15578928 Acetyl-Hirudin (54-65) sulfated

Acetyl-Hirudin (54-65) sulfated

货号: B15578928
分子量: 1468.5 g/mol
InChI 键: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acetyl-Hirudin (54-65) sulfated is a useful research compound. Its molecular formula is C66H93N13O25 and its molecular weight is 1468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent naturally occurring thrombin inhibitor found in the saliva of the medicinal leech (Hirudo medicinalis). This dodecapeptide represents the C-terminal region of hirudin and is a highly specific and direct inhibitor of thrombin. Its mechanism of action involves binding to the anion-binding exosite I of thrombin, thereby blocking the interaction with its substrates, such as fibrinogen and key clotting factors. The sulfation of the tyrosine residue at position 63 is a critical post-translational modification that significantly enhances its inhibitory potency. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its synthesis and characterization, and a visual representation of its role in the coagulation cascade.

Physicochemical Properties

PropertyValue
Sequence Ac-GDFEEIPEEY(SO3H)LQ
Molecular Formula C68H93N13O28S
Molecular Weight 1588.6 g/mol
CAS Number 125441-00-1
Appearance White to off-white powder
Solubility Soluble in water

Mechanism of Action

This compound functions as a direct thrombin inhibitor by binding to a non-catalytic site on the thrombin molecule known as anion-binding exosite I.[1] This exosite is crucial for the recognition and binding of thrombin's substrates, including fibrinogen, factor V, and factor VIII. By occupying this site, the peptide allosterically hinders thrombin's enzymatic activity without directly interacting with the active site.

The sulfated tyrosine residue at position 63 plays a pivotal role in the high-affinity binding to thrombin. This negatively charged sulfate (B86663) group forms a strong salt bridge with Lys81 in thrombin's exosite I, significantly increasing the binding affinity and inhibitory potency of the peptide.[2] This specific interaction is a key determinant of the anticoagulant activity of this compound.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the coagulation cascade.

coagulation_cascade thrombin Thrombin fibrinogen Fibrinogen thrombin->fibrinogen activates factor_v Factor V thrombin->factor_v activates factor_viii Factor VIII thrombin->factor_viii activates platelets Platelet Activation thrombin->platelets activates hirudin This compound hirudin->thrombin inhibits fibrin Fibrin (Clot Formation) fibrinogen->fibrin factor_va Factor Va factor_v->factor_va factor_viiia Factor VIIIa factor_viii->factor_viiia

Caption: Inhibition of Thrombin by this compound.

Quantitative Data

The inhibitory potency of hirudin fragments is typically quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). The sulfation of Tyr63 significantly enhances the binding affinity.

PeptideParameterValueSpeciesReference
sulfo-Hir 54-65Ki0.054 µMHuman[3]
Hir 55-65 (non-sulfated)Ki0.29 µMHuman[3]
N alpha-acetyl desulfo hirudin45-65IC50 (clotting)0.058 µMHuman[4]
N alpha-acetyl desulfo hirudin45-65Ki (amidolytic)0.11 µMHuman[4]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes a general method for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

sps_workflow resin Resin Preparation coupling Amino Acid Coupling Cycles resin->coupling acetylation N-terminal Acetylation coupling->acetylation cleavage Cleavage and Deprotection acetylation->cleavage sulfation Tyrosine Sulfation cleavage->sulfation purification HPLC Purification sulfation->purification

Caption: Solid-Phase Synthesis Workflow.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (LQEY(SO3H)PEEIFDG). Use a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. For the sulfated tyrosine, use Fmoc-Tyr(SO3Na)-OH.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This protocol outlines a method to determine the inhibitory activity of this compound against thrombin using a chromogenic substrate.

Workflow Diagram:

assay_workflow reagent_prep Prepare Reagents incubation Incubate Thrombin with Inhibitor reagent_prep->incubation substrate_add Add Chromogenic Substrate incubation->substrate_add measurement Measure Absorbance at 405 nm substrate_add->measurement analysis Calculate Inhibition measurement->analysis

Caption: Thrombin Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Tris buffer, 0.025 M NaCl, pH 8.1.

    • Thrombin Solution: Prepare a stock solution of bovine thrombin (e.g., 10 NIH units/mL) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.

    • Chromogenic Substrate: Prepare a solution of a thrombin-specific chromogenic substrate (e.g., Chromozym TH, Tos-Gly-Pro-Arg-pNA) at a concentration of 1.9 mM in water.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the inhibitor solution (or buffer for control) to each well.

    • Add 180 µL of the thrombin solution to each well and incubate for 1 minute at 37°C.[5]

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader. Record the rate of reaction (ΔA/min).

  • Data Analysis:

    • Calculate the percentage of thrombin inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

This compound is a potent and specific direct thrombin inhibitor with a well-defined mechanism of action. The sulfation of Tyr63 is critical for its high-affinity binding to thrombin's exosite I. The provided protocols offer a foundation for the synthesis, purification, and functional characterization of this important research compound. Its high specificity makes it a valuable tool for studying the coagulation cascade and a potential lead for the development of novel anticoagulant therapies.

References

An In-depth Technical Guide on the Mechanism of Action of Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide fragment derived from hirudin, the potent thrombin inhibitor from the medicinal leech. This document delves into its molecular interactions, inhibitory kinetics, and effects on platelet-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of anticoagulation and thrombosis.

Core Mechanism of Action

This compound is a direct thrombin inhibitor. Its mechanism of action is centered on its high-affinity and specific binding to the anion-binding exosite I (also known as fibrinogen-binding exosite) of the serine protease thrombin. This interaction is non-covalent and effectively blocks the access of thrombin's natural substrates to this site.

The key features of its mechanism include:

  • Exosite I Binding: The peptide mimics the C-terminal tail of native hirudin, which is responsible for the initial and highly specific interaction with thrombin's exosite I. This binding is crucial for its anticoagulant effect as it sterically hinders the binding of fibrinogen, a key step in the formation of a fibrin (B1330869) clot.

  • Role of Sulfation: The sulfation of the tyrosine residue at position 63 (Tyr63) is critical for the high-affinity binding to exosite I. The negatively charged sulfate (B86663) group forms a strong salt bridge with a positively charged lysine (B10760008) residue within exosite I of thrombin, significantly enhancing the binding affinity and inhibitory potency of the peptide.[1]

  • Inhibition of Thrombin-Mediated Processes: By occupying exosite I, this compound not only inhibits the conversion of fibrinogen to fibrin but also disrupts other exosite I-dependent interactions. This includes the inhibition of thrombin-induced activation of platelets through Protease-Activated Receptors (PARs) and the disruption of the interaction between thrombin and heparin cofactor II (HCII).

Visualization of the Mechanism of Action

Acetyl_Hirudin_Mechanism cluster_thrombin Thrombin Structure Thrombin Thrombin Exosite1 Anion-Binding Exosite I CatalyticSite Catalytic Site Fibrinogen Fibrinogen Thrombin->Fibrinogen Binds (inhibited) Platelet Platelet (PARs) Thrombin->Platelet Binds (inhibited) HirudinPeptide This compound HirudinPeptide->Exosite1 Binds to Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion (inhibited) PlateletActivation Platelet Activation Platelet->PlateletActivation Activation (inhibited)

Caption: Interaction of this compound with thrombin.

Quantitative Data

The following table summarizes the key quantitative data for sulfated Acetyl-Hirudin (54-65) and related peptides, highlighting the critical role of tyrosine sulfation in its high-affinity binding and potent anticoagulant activity.

ParameterPeptideValueMethodReference
Inhibitory Constant (Ki) sulfo-Hirudin (54-65)0.054 µMThrombin Binding Competition Assay[2][3]
sulfo-hirudin~25 fMEnzyme Kinetics[1]
desulfo-hirudin~300 fMEnzyme Kinetics[1]
Dissociation Constant (Kd) [5F]Hir--INVALID-LINK--28 nMFluorescence Spectroscopy
Plasma Clotting Assay sulfo-Hirudin (54-65)0.150 ± 0.02 µM (concentration to double clotting time)Thrombin Time Assay[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Sulfur trioxide pyridine (B92270) complex

  • Reversed-phase HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence (GDFEEIPEEYLQ).

  • Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Sulfation:

    • Dissolve the purified, non-sulfated peptide in pyridine.

    • Add sulfur trioxide pyridine complex and stir for 4 hours at room temperature.

    • Quench the reaction with water and purify the sulfated peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Thrombin Inhibition Assay (Chromogenic Substrate)

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and PEG-8000

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of buffer to the blank wells and 50 µL of the various inhibitor concentrations to the sample wells.

  • Add 25 µL of human α-thrombin solution (final concentration ~1 nM) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate S-2238 (final concentration ~200 µM) to all wells.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (V) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Platelet Aggregation Assay

Materials:

  • Freshly drawn human whole blood anticoagulated with hirudin.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor-activating peptide (TRAP).

  • Saline solution.

  • Light Transmission Aggregometer (LTA).

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 250 x 109/L using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Inhibition Assay:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Add 50 µL of either saline (control) or a specific concentration of this compound.

    • Incubate for 5 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add a specific concentration of an agonist (e.g., 10 µM ADP) to the cuvette.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Measure the maximum aggregation percentage for each condition.

    • Calculate the percentage of inhibition of aggregation for each concentration of the peptide compared to the control.

Signaling Pathways and Experimental Workflows

Thrombin-Induced Platelet Activation Signaling Pathway

Thrombin is a potent activator of platelets, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[2][3][4][5][6] this compound, by blocking exosite I on thrombin, inhibits the initial binding of thrombin to these receptors, thereby attenuating the downstream signaling cascade.

Platelet_Signaling cluster_membrane Platelet Membrane Thrombin Thrombin PAR1_4 PAR1 / PAR4 Thrombin->PAR1_4 Cleaves & Activates HirudinPeptide Acetyl-Hirudin (54-65) sulfated HirudinPeptide->Thrombin Inhibits Gq Gq PAR1_4->Gq Activates G12_13 G12/13 PAR1_4->G12_13 Activates PLC PLC Gq->PLC Activates Rho Rho Activation G12_13->Rho PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC PlateletActivation Platelet Shape Change, Granule Secretion, Aggregation Ca2->PlateletActivation PKC->PlateletActivation Rho->PlateletActivation

Caption: Thrombin-induced platelet activation pathway via PARs.

Experimental Workflow for Characterization of this compound

The following diagram outlines a typical workflow for the synthesis, purification, and biological characterization of this compound.

Experimental_Workflow start Start synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification1 Crude Peptide Purification (RP-HPLC) cleavage->purification1 sulfation Tyrosine Sulfation purification1->sulfation purification2 Final Purification of Sulfated Peptide (RP-HPLC) sulfation->purification2 characterization Characterization (Mass Spec, Analytical HPLC) purification2->characterization biological_assays Biological Assays characterization->biological_assays thrombin_inhibition Thrombin Inhibition Assay (IC50, Ki) biological_assays->thrombin_inhibition clotting_assay Plasma Clotting Assay (Thrombin Time) biological_assays->clotting_assay platelet_assay Platelet Aggregation Assay biological_assays->platelet_assay end End

References

An In-depth Technical Guide to Acetyl-Hirudin (54-65) Sulfated: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and function of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide fragment derived from hirudin, the potent thrombin inhibitor from the medicinal leech Hirudo medicinalis. This document details its molecular structure, mechanism of action, and key quantitative parameters, offering valuable insights for researchers in thrombosis, hemostasis, and anticoagulant drug development.

Molecular Structure and Chemical Properties

This compound is a dodecapeptide, representing the C-terminal amino acid sequence 54-65 of hirudin. A critical feature of this peptide is the sulfation of the tyrosine residue at position 63 (Tyr63), which significantly enhances its biological activity. The N-terminus of the peptide is acetylated.

Amino Acid Sequence: Ac-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu

Molecular Formula: C66H89N13O29S

Molecular Weight: 1588.6 g/mol

The sulfated tyrosine residue introduces a strong negative charge, which is crucial for its interaction with thrombin. The acetylation of the N-terminus helps to mimic the natural structure and improve stability.

Mechanism of Action: A Potent and Specific Thrombin Inhibitor

This compound functions as a direct, highly specific, and potent inhibitor of α-thrombin. Unlike many other anticoagulants, its action is independent of antithrombin III. The primary mechanism involves the binding of the peptide to the anion-binding exosite I (also known as fibrinogen recognition exosite) of thrombin.[1] This binding sterically hinders the interaction of thrombin with its substrates, most notably fibrinogen, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.

Furthermore, by occupying exosite I, this compound effectively inhibits thrombin-induced platelet activation and aggregation.[1] Thrombin activates platelets primarily through the cleavage of protease-activated receptors (PARs), PAR1 and PAR4. The binding of this compound to exosite I prevents thrombin from effectively docking with and cleaving these receptors, thus blocking the downstream signaling cascade that leads to platelet aggregation.

The sulfation of Tyr63 is paramount for the high-affinity binding to thrombin's exosite I, an area with a high concentration of positive charges. This electrostatic interaction is a key determinant of the peptide's potent inhibitory activity. Studies have shown that the non-sulfated version of this peptide exhibits significantly lower affinity for thrombin.

Quantitative Data on Biological Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key data comparing the sulfated and non-sulfated forms of hirudin fragments.

Table 1: Thrombin Binding Affinity of Hirudin Fragments

CompoundKi (μM) for ThrombinFold Increase in Affinity with SulfationReference
Hirudin (55-65) non-sulfated0.29-[2]
This compound0.0545.4[2]

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Inhibition of Thrombin-Induced Platelet Aggregation

CompoundThrombin Concentration (U/mL)IC50 (µg/mL)Reference
Tyrosine-sulfated dodecapeptide (hirudin 53-64)0.250.72[3]

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Thrombin_Platelet_Activation cluster_Thrombin Thrombin cluster_Platelet Platelet Membrane cluster_Inhibitor Inhibitor Thrombin Thrombin PAR1_4 PAR1 / PAR4 Thrombin->PAR1_4 Cleavage G_protein G-protein Activation PAR1_4->G_protein Signaling Downstream Signaling (PLC, PKC, Ca2+) G_protein->Signaling Aggregation Platelet Aggregation Signaling->Aggregation Hirudin Acetyl-Hirudin (54-65) sulfated Hirudin->Thrombin Binds to Exosite I

Figure 1: Inhibition of Thrombin-Induced Platelet Aggregation.

Experimental_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Binding Thrombin Binding Assay cluster_Aggregation Platelet Aggregation Assay SPPS Solid-Phase Peptide Synthesis Sulfation Tyrosine Sulfation SPPS->Sulfation Purification HPLC Purification Sulfation->Purification Characterization Mass Spectrometry Purification->Characterization Thrombin_prep Prepare Thrombin Solution Incubation Incubate Thrombin with Peptide Thrombin_prep->Incubation Peptide_prep Prepare Peptide Dilutions Peptide_prep->Incubation Assay Measure Thrombin Activity (Chromogenic Substrate) Incubation->Assay Analysis_binding Calculate Ki Assay->Analysis_binding PRP_prep Prepare Platelet-Rich Plasma (PRP) Incubate_platelets Incubate PRP with Peptide PRP_prep->Incubate_platelets Induce_aggregation Add Thrombin to Induce Aggregation Incubate_platelets->Induce_aggregation Measure_aggregation Measure Light Transmittance (Aggregometer) Induce_aggregation->Measure_aggregation Analysis_aggregation Calculate IC50 Measure_aggregation->Analysis_aggregation

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key experiments involved in the characterization of this compound.

Solid-Phase Peptide Synthesis and Purification
  • Peptide Synthesis: The peptide is synthesized on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Protected amino acids are sequentially coupled to the growing peptide chain.

  • Tyrosine Sulfation: The sulfation of the tyrosine residue at position 63 is a critical step. This can be achieved on-resin after selective deprotection of the tyrosine side chain, using a sulfating agent such as sulfur trioxide-pyridine complex in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Thrombin Inhibition Assay (Chromogenic)
  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of the chromogenic thrombin substrate (e.g., S-2238) in sterile water.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of thrombin to each well.

    • Add varying concentrations of the hirudin peptide to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual thrombin activity.

  • Data Analysis:

    • Plot the rate of reaction against the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Perform platelet aggregation studies using a light transmission aggregometer.

    • Place a cuvette containing PRP in the aggregometer and establish a baseline of 0% aggregation. Replace with PPP to set the 100% aggregation mark.

    • Add varying concentrations of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

    • Induce platelet aggregation by adding a submaximal concentration of thrombin.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The degree of aggregation is measured as the maximum change in light transmission.

    • Calculate the percentage of inhibition for each concentration of the hirudin peptide relative to a control (thrombin alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of thrombin. Its mechanism of action, centered on the high-affinity binding to thrombin's exosite I, makes it a valuable tool for research into thrombosis and hemostasis. The critical role of Tyr63 sulfation in its activity highlights the importance of post-translational modifications in protein-protein interactions. The detailed protocols provided in this guide offer a foundation for the synthesis, characterization, and functional evaluation of this and similar anticoagulant peptides, aiding in the development of novel antithrombotic therapies.

References

The Crucial Interaction: A Technical Guide to the Binding of Sulfated Acetyl-Hirudin (54-65) with Thrombin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular interactions between the sulfated Acetyl-Hirudin (54-65) peptide and its target, thrombin. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural basis, binding kinetics, and experimental methodologies that define this critical interaction in anticoagulant therapy.

Executive Summary

Hirudin, a potent and specific inhibitor of thrombin, has long been a subject of intense scientific scrutiny. Its C-terminal fragment, particularly the sulfated region spanning residues 54-65, plays a pivotal role in the high-affinity binding to thrombin's anion-binding exosite I. This interaction is fundamental to hirudin's powerful anticoagulant properties. This guide synthesizes key findings from structural and biophysical studies to provide a detailed understanding of this binding event, offering valuable insights for the design of novel antithrombotic agents.

The Binding Interface: A Tale of Two Molecules

The binding of the C-terminal tail of hirudin to thrombin is a classic example of protein-protein recognition, driven by a combination of electrostatic and hydrophobic interactions. The sulfated Acetyl-Hirudin (54-65) fragment specifically targets a region on the thrombin surface known as anion-binding exosite I, which is also the recognition site for fibrinogen.

Crystal structures of the thrombin-hirudin complex have been instrumental in elucidating the precise atomic-level details of this interaction. The carboxyl tail of hirudin, encompassing residues 48-65, wraps around thrombin, making numerous contacts with a long groove that extends from the active site.

Key Interacting Residues:

  • Hirudin (54-65) Fragment: The acidic residues, including sulfated Tyr63, Asp55, Glu57, and Glu58, are of paramount importance. The sulfate (B86663) group on Tyr63 forms a critical salt bridge with a basic residue on thrombin, significantly enhancing the binding affinity.

  • Thrombin (Anion-Binding Exosite I): This region is characterized by a cluster of positively charged amino acids. Key residues involved in the interaction with the hirudin fragment include Arg73, Arg75, and Lys149e.

The specificity of hirudin's inhibition is not solely dependent on the primary specificity pocket of thrombin, but rather on this extensive network of interactions at both the active site and the distant exosite I.

Quantitative Binding Analysis

The affinity and kinetics of the interaction between sulfated hirudin fragments and thrombin have been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction, with dissociation constants (Kd) typically in the nanomolar to picomolar range for the full-length hirudin. The C-terminal fragment also exhibits strong binding, underscoring its significance.

ParameterValueMethodReference
Dissociation Constant (Kd) 26-38 nMNot Specified
IC50 1.4 µMInhibition of thrombin binding to fibrin (B1330869)
Dissociation Constant (Ki) 50 pmol/lThrombin-induced serotonin (B10506) release

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of the key techniques used to characterize the Acetyl-Hirudin (54-65)-thrombin interaction.

X-Ray Crystallography

X-ray crystallography has provided the high-resolution structural snapshots of the thrombin-hirudin complex.

Methodology:

  • Crystallization: The complex of human α-thrombin and recombinant hirudin is crystallized. Tetragonal crystals have been successfully grown for this purpose.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein complex are determined and refined to a high resolution (e.g., 2.3 Å to 2.95 Å).

Fluorescence Titration

Fluorescence-based assays are commonly used to determine binding affinities.

Methodology:

  • Labeling: A fluorescent probe is attached to one of the binding partners, for example, a fluorescein-labeled Tyr63-sulfated hirudin-(54–65)-peptide.

  • Titration: The labeled peptide is titrated with increasing concentrations of thrombin.

  • Data Acquisition: The change in fluorescence intensity upon binding is monitored at specific excitation and emission wavelengths.

  • Data Analysis: The binding data is fitted to a suitable binding equation to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics.

Methodology:

  • Immobilization: One of the binding partners (e.g., thrombin) is immobilized on a sensor chip surface.

  • Analyte Injection: The other binding partner (e.g., Acetyl-Hirudin (54-65) sulfated) is flowed over the sensor surface at various concentrations.

  • Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as koff/kon.

Visualizing the Interaction and Workflow

Thrombin Inhibition by Hirudin

Hirudin_Thrombin_Inhibition cluster_inhibition Inhibitory Pathway cluster_coagulation Coagulation Cascade Thrombin Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Cleaves Inactive_Complex Thrombin-Hirudin Complex (Inactive) Thrombin->Inactive_Complex Hirudin Hirudin Hirudin->Inactive_Complex Fibrinogen Fibrinogen

Caption: Thrombin's role in converting fibrinogen to fibrin is inhibited by hirudin binding.

Experimental Workflow for Binding Analysis

Experimental_Workflow start Start protein_prep Protein Preparation (Thrombin & Hirudin Fragment) start->protein_prep binding_assay Binding Assay protein_prep->binding_assay spr Surface Plasmon Resonance (SPR) binding_assay->spr Kinetics fluorescence Fluorescence Titration binding_assay->fluorescence Affinity crystallography X-ray Crystallography binding_assay->crystallography Structure kinetic_data Kinetic Data (kon, koff, Kd) spr->kinetic_data affinity_data Affinity Data (Kd) fluorescence->affinity_data structural_data Structural Data (3D Complex) crystallography->structural_data analysis Data Analysis & Interpretation kinetic_data->analysis affinity_data->analysis structural_data->analysis end End analysis->end

Caption: Workflow for characterizing the hirudin-thrombin interaction.

The Critical Role of Tyrosine Sulfation in the Bioactivity of Acetyl-Hirudin (54-65): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of tyrosine sulfation in modulating the anticoagulant activity of Acetyl-Hirudin (54-65), a synthetic peptide fragment derived from the potent thrombin inhibitor, hirudin. Through a comprehensive review of existing literature, this document elucidates the mechanism of action, presents quantitative data on binding affinities, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of anticoagulants and the development of novel antithrombotic therapies.

Introduction: Hirudin and the Significance of its C-Terminal Fragment

Hirudin, a naturally occurring polypeptide found in the salivary glands of the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Its mechanism of action involves a high-affinity, bivalent interaction with thrombin, targeting both the active site and the anion-binding exosite I (also known as the fibrinogen-recognition exosite). The C-terminal region of hirudin, particularly the fragment spanning residues 54-65, is crucial for this interaction as it binds to exosite I, thereby blocking thrombin's access to its primary substrate, fibrinogen.

A critical post-translational modification in native hirudin is the sulfation of the tyrosine residue at position 63 (Tyr63). This modification has been shown to dramatically enhance hirudin's affinity for thrombin. Acetyl-Hirudin (54-65) is a synthetic analog of this C-terminal fragment that allows for precise investigation into the functional consequences of tyrosine sulfation.

The Role of Tyrosine Sulfation in Thrombin Inhibition

The sulfation of Tyr63 in the Acetyl-Hirudin (54-65) fragment introduces a negatively charged sulfate (B86663) group, which significantly strengthens the electrostatic interactions with the positively charged residues within thrombin's anion-binding exosite I. This enhanced binding affinity translates to a more potent inhibition of thrombin's activity. Studies have consistently demonstrated that the sulfated form of hirudin and its C-terminal fragments exhibit a markedly higher inhibitory potency compared to their non-sulfated counterparts, often by more than ten-fold.[1][2][3][4] This increased potency is critical for the development of effective antithrombotic agents with improved therapeutic profiles.

Quantitative Analysis of Binding Affinity

The impact of tyrosine sulfation on the binding affinity of hirudin fragments to thrombin can be quantitatively assessed using various biochemical and biophysical techniques. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters used to measure the potency of an inhibitor and the strength of the binding interaction, respectively. A lower Ki or Kd value indicates a more potent inhibitor or a stronger interaction.

Peptide FragmentModificationKi (µM)TechniqueReference
sulfo-Hir (54-65)Tyrosine Sulfated0.054Competition Assay[5]
Hir (55-65)Non-sulfated0.29Competition Assay[5]

Table 1: Comparison of Inhibition Constants (Ki) for Sulfated and Non-sulfated Hirudin Fragments.

Signaling Pathway: Inhibition of the Coagulation Cascade

Acetyl-Hirudin (54-65) exerts its anticoagulant effect by directly inhibiting thrombin, a central protease in the coagulation cascade. By binding to thrombin's exosite I, it prevents the conversion of fibrinogen to fibrin, the essential step in clot formation. The following diagram illustrates the point of inhibition within the coagulation pathway.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VIIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa or VIIa-TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Inhibitor Acetyl-Hirudin (54-65) (Sulfated) Inhibitor->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by Acetyl-Hirudin (54-65).

Experimental Protocols

Synthesis of Sulfated and Non-sulfated Acetyl-Hirudin (54-65)

The synthesis of hirudin peptides can be achieved through solid-phase peptide synthesis (SPPS). For the sulfated analog, Fmoc-Tyr(SO3-Na+)-OH can be incorporated during the synthesis. Alternatively, enzymatic sulfation of the purified non-sulfated peptide can be performed using tyrosylprotein sulfotransferase (TPST). Chemical sulfation using reagents like N,N'-dicyclohexylcarbodiimide in the presence of sulfuric acid is also a viable method.

Chromogenic Thrombin Inhibition Assay

This assay measures the residual thrombin activity after incubation with the inhibitor.

Principle: Thrombin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of substrate cleavage.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH)

  • Tris-HCl buffer (pH 7.4-8.4)

  • Sulfated and non-sulfated Acetyl-Hirudin (54-65) peptides

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of thrombin in Tris-HCl buffer.

  • Prepare serial dilutions of the sulfated and non-sulfated hirudin peptides.

  • In a 96-well plate, add a fixed concentration of thrombin to wells containing either buffer (control) or different concentrations of the hirudin peptides.

  • Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).

  • Add the chromogenic substrate to all wells to initiate the reaction.

  • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the initial rate of the reaction (V) for each inhibitor concentration.

  • Plot the percentage of thrombin inhibition versus the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time biomolecular interactions.

Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of an analyte to an immobilized ligand, are detected.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Human α-thrombin (ligand)

  • Sulfated and non-sulfated Acetyl-Hirudin (54-65) peptides (analytes)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: Covalently immobilize human α-thrombin onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject serial dilutions of the sulfated and non-sulfated hirudin peptides over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) of the peptide to thrombin in real-time, followed by the dissociation phase where running buffer flows over the surface.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow

The following diagram outlines a typical workflow for comparing the activity of sulfated and non-sulfated Acetyl-Hirudin (54-65).

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assays Activity Assays cluster_analysis Data Analysis & Comparison Synth_Sulfated Synthesize Sulfated Acetyl-Hirudin (54-65) Purify_Sulfated Purify Sulfated Peptide (e.g., HPLC) Synth_Sulfated->Purify_Sulfated Synth_NonSulfated Synthesize Non-Sulfated Acetyl-Hirudin (54-65) Purify_NonSulfated Purify Non-Sulfated Peptide (e.g., HPLC) Synth_NonSulfated->Purify_NonSulfated Characterize_Sulfated Characterize Sulfated Peptide (e.g., Mass Spectrometry) Purify_Sulfated->Characterize_Sulfated Characterize_NonSulfated Characterize Non-Sulfated Peptide (e.g., Mass Spectrometry) Purify_NonSulfated->Characterize_NonSulfated Thrombin_Inhibition Chromogenic Thrombin Inhibition Assay Characterize_Sulfated->Thrombin_Inhibition SPR_Kinetics Surface Plasmon Resonance (Binding Kinetics) Characterize_Sulfated->SPR_Kinetics Clotting_Assays Clotting Assays (APTT, PT, TT) Characterize_Sulfated->Clotting_Assays Characterize_NonSulfated->Thrombin_Inhibition Characterize_NonSulfated->SPR_Kinetics Characterize_NonSulfated->Clotting_Assays Data_Analysis Calculate Ki, Kd, IC50 Thrombin_Inhibition->Data_Analysis SPR_Kinetics->Data_Analysis Clotting_Assays->Data_Analysis Comparison Compare Potency of Sulfated vs. Non-Sulfated Data_Analysis->Comparison

Caption: Workflow for comparing sulfated and non-sulfated hirudin peptides.

Conclusion

The sulfation of tyrosine at position 63 is a critical determinant of the inhibitory potency of Acetyl-Hirudin (54-65) against thrombin. This post-translational modification significantly enhances the peptide's binding affinity for thrombin's exosite I, leading to a more effective anticoagulant activity. Understanding the structure-activity relationship of sulfated hirudin fragments is paramount for the rational design and development of novel, highly potent, and specific antithrombotic drugs. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of these promising therapeutic agents.

References

The Discovery and Origin of Hirudin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin is a naturally occurring polypeptide renowned for its potent and specific anticoagulant properties.[1] Originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis, this peptide has played a pivotal role in the development of anticoagulant therapies and continues to be a subject of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of the discovery, origin, biochemical properties, and mechanism of action of hirudin peptides. It includes detailed experimental protocols for their isolation and characterization, quantitative data for key parameters, and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

The journey of hirudin from a component of leech saliva to a well-characterized therapeutic agent is a fascinating chapter in the history of medicine and biochemistry.

Initial Discovery by John Berry Haycraft (1884)

The anticoagulant properties of leech saliva were first scientifically described in 1884 by British physiologist John Berry Haycraft.[1] While investigating blood coagulation, Haycraft observed that the blood ingested by leeches remained in a fluid state. He correctly deduced that the leech secretes a substance that actively prevents blood from clotting.[1] Through a series of experiments involving saline extracts of leech heads, he demonstrated the potent anticoagulant effect of this unknown substance, which he named "hirudin," derived from Hirudo, the Latin name for leech.

Isolation and Characterization by Fritz Markwardt (1950s)

Although Haycraft discovered its effects, the isolation of hirudin in a purified form was not achieved until the 1950s. The German pharmacologist Fritz Markwardt dedicated a significant portion of his career to studying this potent anticoagulant. In 1955, he successfully developed a method to isolate and purify hirudin from the heads of Hirudo medicinalis.[1] This breakthrough paved the way for a more detailed biochemical and pharmacological characterization of the peptide.

Natural Source of Hirudin Peptides

The primary natural source of hirudin is the salivary glands of blood-sucking leeches, most notably the European medicinal leech, Hirudo medicinalis. Hirudin is essential for the leech's feeding process, as it ensures a continuous flow of blood from the host by preventing coagulation at the bite site. Several other leech species, such as Hirudinaria manillensis, also produce variants of hirudin.

Biochemical Properties of Hirudin

Hirudin is a small, acidic polypeptide with a well-defined structure that is crucial for its biological activity.

Structure and Variants

Natural hirudin is a single-chain polypeptide typically consisting of 65-66 amino acids, with a molecular weight of approximately 7 kDa.[1] Its structure is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys22-Cys39) and a long, acidic C-terminal tail. The C-terminal region is rich in acidic amino acid residues, including a sulfated tyrosine at position 63, which is critical for its high-affinity binding to thrombin.

Over the years, several isoforms of hirudin, known as hirudin variants, have been identified and characterized. These variants exhibit slight differences in their amino acid sequences. The most well-studied variants include Hirudin Variant 1 (HV1), Hirudin Variant 2 (HV2), and Hirudin PA.

Quantitative Data Summary

The following tables summarize key quantitative data for natural and recombinant hirudin variants.

Table 1: Physicochemical Properties of Hirudin Variants

PropertyHirudin Variant 1 (HV1)Hirudin Variant 2 (HV2)Hirudin PA
Number of Amino Acids 65[2]72[3]66[4]
Molecular Weight (Da) ~7000[5]~7900~7000
Isoelectric Point (pI) AcidicAcidicAcidic

Table 2: Biological Activity and Binding Affinity of Hirudin

ParameterValueReference
Specific Activity (Natural Hirudin) 10-15 ATU/µg[6]
Specific Activity (Recombinant Hirudin) 7,000 - 18,000 ATU/mg[1][7]
Dissociation Constant (Kd) for Thrombin 20 fM
Association Rate Constant (kon) Varies with ionic strength
Dissociation Rate Constant (koff) Varies with ionic strength

ATU: Antithrombin Unit. One ATU neutralizes one NIH unit of thrombin.

Table 3: Amino Acid Sequence of Hirudin Variant 1 (HV1)

1-1011-2021-3031-4041-5051-6061-65
VVYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ

Source: UniProt P01050[8]

Mechanism of Action

Hirudin is a direct, potent, and highly specific inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Unlike heparin, another commonly used anticoagulant, hirudin's inhibitory action is independent of antithrombin III.

Inhibition of Thrombin

Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with α-thrombin, effectively blocking its enzymatic activity. The N-terminal domain of hirudin binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding site (exosite I) of thrombin. This dual-binding mechanism accounts for the high affinity and specificity of hirudin for thrombin. By inhibiting thrombin, hirudin prevents the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot.

The Blood Coagulation Cascade

The following diagram illustrates the blood coagulation cascade and the point of inhibition by hirudin.

Blood_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa, Ca2+, PL Xa Factor Xa X->Xa TissueFactor Tissue Factor (III) TissueFactor->X VIIa, Ca2+ VII Factor VII VIIa Factor VIIa VII->VIIa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va, Ca2+, PL Hirudin Hirudin Thrombin->Hirudin Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa Hirudin->Thrombin Inhibition Hirudin_Purification_Workflow start Leech Heads extraction Extraction (Acetone-Water) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Hirudin Extract centrifugation1->supernatant1 precipitation Ethanol Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 precipitate Protein Precipitate centrifugation2->precipitate redissolution Redissolution precipitate->redissolution gel_filtration Gel Filtration Chromatography redissolution->gel_filtration fraction_collection Fraction Collection gel_filtration->fraction_collection activity_assay Anticoagulant Activity Assay fraction_collection->activity_assay pooling Pooling of Active Fractions activity_assay->pooling lyophilization Lyophilization pooling->lyophilization end Purified Hirudin lyophilization->end

References

An In-depth Technical Guide to the Biochemical Properties of Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin, a potent and specific inhibitor of thrombin, is a naturally occurring peptide found in the salivary glands of the medicinal leech Hirudo medicinalis. Its anticoagulant properties are primarily attributed to its high-affinity binding to thrombin, thereby blocking its catalytic activity. Acetyl-Hirudin (54-65) sulfated is a synthetic dodecapeptide fragment derived from the C-terminus of hirudin. This fragment represents a key functional domain of the parent molecule, responsible for a significant portion of its inhibitory activity. The sulfation of the tyrosine residue at position 63 is a critical post-translational modification that dramatically enhances its binding affinity for thrombin. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative binding and inhibition data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a direct thrombin inhibitor by binding to a specific, positively charged region on the thrombin molecule known as anion-binding exosite I (also referred to as the fibrinogen-binding site)[1][2]. Unlike active site inhibitors, this peptide does not block the catalytic center of thrombin directly. Instead, its binding to exosite I sterically hinders the interaction of thrombin with its macromolecular substrates, most notably fibrinogen[1][3]. This prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.

Furthermore, by occupying exosite I, this compound also interferes with thrombin's ability to activate platelets and other coagulation factors, such as Factor V and Factor VIII, which also rely on interactions with this exosite[1]. The high affinity of the interaction is largely driven by electrostatic interactions between the negatively charged sulfate (B86663) group and acidic residues of the peptide with basic residues within exosite I of thrombin[3].

Mechanism of Thrombin Inhibition by this compound

Hirudin_Thrombin_Interaction cluster_thrombin Thrombin cluster_hirudin This compound cluster_substrates Thrombin Substrates ActiveSite Catalytic Active Site Exosite1 Anion-Binding Exosite I Fibrinogen Fibrinogen Exosite1->Fibrinogen Interaction Blocked Platelets Platelet Receptors (PARs) Exosite1->Platelets Interaction Blocked Peptide Peptide Backbone Peptide->Exosite1 Binding Sulfate Sulfate Group (Tyr63)

Caption: Interaction of this compound with thrombin.

Quantitative Data: Binding Affinity and Inhibitory Constants

The sulfation of Tyr63 in the hirudin (54-65) fragment is crucial for its high-affinity binding to thrombin. The following table summarizes key quantitative data for sulfated Acetyl-Hirudin (54-65) and related fragments, providing a comparative overview of their potency.

Peptide FragmentParameterValueSpeciesAssay ConditionsReference
sulfo-Hirudin (54-65) Ki 0.054 µM HumanCompetition binding with immobilized HCII 1-75[4]
Hirudin (54-65) sulfated Kd 38 ± 5 nM HumanFluorescence-monitored equilibrium binding
[5F]Hirudin (54-65) sulfated Kd 41 ± 1 nM HumanFluorescence binding to MzT(−F1) in NaCl
Hmed_HV1 (sulfated dodecapeptide) Kd 158 nM Not SpecifiedNot Specified
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) IC50 0.087 µM Not SpecifiedThrombin-induced fibrin clot formation
non-sulfated Hirudin (55-65) Ki 0.29 µM HumanCompetition binding with immobilized HCII 1-75[4]

Ki: Inhibition Constant; Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; HCII: Heparin Cofactor II; MzT(−F1): Meizothrombin des-fragment 1.

Experimental Protocols

Peptide Synthesis and Sulfation

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by a sulfation step.

General Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_sulfation Sulfation cluster_purification Purification and Analysis A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Steps B & C C->D E N-terminal Acetylation D->E F Cleavage from Resin E->F K Crude Peptide Precipitation F->K G Dissolve Peptide H Add Sulfating Agent (e.g., SO3-pyridine complex) G->H I Reaction H->I J Quench Reaction I->J L Reverse-Phase HPLC J->L K->G M Lyophilization L->M N Mass Spectrometry & Amino Acid Analysis M->N

Caption: General workflow for the synthesis of this compound.

A detailed protocol for the synthesis is beyond the scope of this guide, but generally involves the sequential coupling of Fmoc-protected amino acids to a solid support resin. The N-terminus is then acetylated. After cleavage from the resin, the crude peptide is sulfated, often using a sulfur trioxide-pyridine complex in an organic solvent. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and amino acid analysis.

Thrombin Inhibition Assay (Chromogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of thrombin using a chromogenic substrate.

Materials:

  • Human α-thrombin

  • This compound

  • Chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH)

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the well should be in the low nanomolar range (e.g., 1-10 nM)[5].

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the this compound dilutions (or buffer for the control), and the thrombin solution.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to thrombin[5][6].

  • Initiate the reaction by adding the chromogenic substrate solution to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of substrate hydrolysis is proportional to the residual thrombin activity.

  • Plot the percentage of thrombin inhibition versus the inhibitor concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Workflow for SPR Analysis of Hirudin-Thrombin Interaction

SPR_Workflow cluster_preparation Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Prepare Running Buffer B Prepare Ligand (Thrombin) & Analyte (Peptide) A->B C Select & Prepare Sensor Chip (e.g., CM5) B->C D Activate Chip Surface (NHS/EDC) C->D E Inject Thrombin for Covalent Coupling D->E F Deactivate Remaining Active Sites E->F G Establish Stable Baseline F->G H Inject Serial Dilutions of Peptide (Association) G->H I Flow Running Buffer (Dissociation) H->I J Regenerate Chip Surface I->J K Reference Subtraction J->K L Fit Sensorgrams to a Binding Model K->L M Determine ka, kd, and Kd L->M

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Procedure Outline:

  • Immobilization: Human α-thrombin (ligand) is typically immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding: A series of concentrations of this compound (analyte) in running buffer are injected over the sensor surface.

  • Data Acquisition: The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.

  • Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

Signaling Pathways

The primary signaling consequence of this compound is the downstream effect of thrombin inhibition. Thrombin is a key protease that activates a variety of cellular responses through Protease-Activated Receptors (PARs), particularly PAR1, PAR3, and PAR4 on platelets and other cells[1]. By blocking exosite I, the hirudin fragment prevents the cleavage and activation of these receptors by thrombin.

Inhibition of Thrombin-Mediated Signaling

Thrombin_Signaling_Inhibition cluster_thrombin_interaction Thrombin Interaction cluster_par_activation PAR Activation (Inhibited) cluster_fibrin_formation Fibrin Formation (Inhibited) Thrombin Thrombin Thrombin_Hirudin Inactive Complex Thrombin->Thrombin_Hirudin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Activation Blocked Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Blocked Hirudin This compound Hirudin->Thrombin_Hirudin G_Protein G-Protein Coupling PAR->G_Protein PLC Phospholipase C Activation G_Protein->PLC Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Platelet_Activation Platelet Activation & Aggregation Ca_Mobilization->Platelet_Activation Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Downstream signaling consequences of thrombin inhibition.

This blockade leads to the inhibition of downstream signaling cascades, including G-protein activation, phospholipase C activation, and subsequent intracellular calcium mobilization, ultimately preventing platelet activation and aggregation[3]. Similarly, the inhibition of fibrinogen cleavage prevents the polymerization of fibrin monomers and the formation of a stable clot.

Conclusion

This compound is a highly potent and specific inhibitor of thrombin that acts by binding to exosite I. Its biochemical properties, characterized by high affinity and a well-defined mechanism of action, make it a valuable tool for research in hemostasis and thrombosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. The continued study of such targeted thrombin inhibitors holds promise for the development of novel anticoagulant therapies with improved safety and efficacy profiles.

References

Acetyl-Hirudin (54-65) Sulfated: A Potent and Selective Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for the development of anticoagulant therapies. Hirudin, a naturally occurring polypeptide from the medicinal leech Hirudo medicinalis, is the most potent natural inhibitor of thrombin. Its C-terminal fragment, particularly the sulfated dodecapeptide corresponding to residues 54-65, has been identified as a key contributor to its high-affinity binding to thrombin's anion-binding exosite I. This technical guide focuses on Acetyl-Hirudin (54-65) sulfated, a synthetic analog of this crucial hirudin fragment. N-terminal acetylation and sulfation of Tyrosine at position 63 are critical modifications that enhance the inhibitory potency and stability of the peptide. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its interaction and synthesis.

Mechanism of Action

This compound acts as a highly specific and potent inhibitor of thrombin by binding to its anion-binding exosite I.[1] This exosite is a positively charged region on the thrombin molecule, distinct from the catalytic active site, that is crucial for the recognition and binding of substrates like fibrinogen and platelet receptors.[1] By occupying this exosite, this compound allosterically inhibits thrombin's interaction with its substrates, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and blocking thrombin-mediated platelet activation.[2] The sulfated tyrosine at position 63 is particularly important for this high-affinity interaction.[2]

Quantitative Inhibition Data

CompoundModification(s)TargetAssay TypeValue (µM)
sulfo-Hirudin (54-65)Sulfated Tyr63ThrombinKi0.054[3]
Hirudin (54-65)NoneThrombinIC50>100
Acetyl-Hirudin (55-65)Acetylated N-terminus, DesulfatedThrombinIC501.8
Hirudin (55-65)DesulfatedThrombinIC508.7

Experimental Protocols

Thrombin Inhibition Assay (Ki Determination)

A common method to determine the inhibition constant (Ki) of a competitive inhibitor like this compound is through a chromogenic substrate assay.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well (except for the blank).

  • Add the different concentrations of the inhibitor to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for thrombin.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this modified peptide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Gln(Trt)-Wang resin

  • Fmoc-Tyr(SO3Na)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in DMF (20%)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamine using 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Leu, Tyr(SO3Na), Glu, Glu, Pro, Ile, Glu, Glu, Phe, Asp, Gly) using a coupling agent like HBTU/HOBt in the presence of DIPEA. Each coupling step is followed by a washing step.

  • N-terminal Acetylation: After the final amino acid (Gly) is coupled and its Fmoc group is removed, acetylate the N-terminus using acetic anhydride and a base like DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Thrombin Inhibition Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits thrombin-mediated platelet activation.

Thrombin_Inhibition cluster_thrombin Thrombin cluster_products Products / Effects Thrombin Thrombin Exosite1 Anion-Binding Exosite I ActiveSite Catalytic Active Site Fibrinogen Fibrinogen PAR1 PAR1 Receptor (Platelet) Exosite1->Fibrinogen Binding Blocked Exosite1->PAR1 Binding Blocked Inhibition Inhibition ActiveSite->Fibrinogen Cleaves ActiveSite->PAR1 Hirudin Acetyl-Hirudin (54-65) Sulfated Hirudin->Exosite1 Binds Fibrin Fibrin Fibrinogen->Fibrin Forms PlateletActivation Platelet Activation PAR1->PlateletActivation Leads to Inhibition->Fibrin Prevents Formation Inhibition->PlateletActivation Prevents

Caption: Mechanism of thrombin inhibition by this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the key steps in the solid-phase synthesis of this compound.

SPPS_Workflow start Start: Fmoc-Gln(Trt)-Wang Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->deprotection1 coupling 3. Iterative Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection1->coupling deprotection2 4. Final Fmoc Deprotection coupling->deprotection2 Repeat for each amino acid acetylation 5. N-terminal Acetylation (Acetic Anhydride, DIPEA) deprotection2->acetylation cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylation->cleavage precipitation 7. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. Purification (Reverse-Phase HPLC) precipitation->purification lyophilization 9. Lyophilization purification->lyophilization end End: Pure Acetyl-Hirudin (54-65) Sulfated lyophilization->end

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion

This compound represents a highly promising candidate for the development of novel anticoagulant drugs. Its specific mechanism of action, targeting thrombin's exosite I, offers a high degree of selectivity and potency. The detailed experimental protocols provided in this guide offer a framework for the synthesis and characterization of this and similar peptide-based thrombin inhibitors. Further research to precisely quantify the inhibitory constants of this specific analog and to evaluate its in vivo efficacy and safety profile is warranted. The visualizations provided offer a clear understanding of its molecular interactions and the process of its creation, serving as valuable tools for researchers in the field.

References

The Strategic Role of N-Terminal Acetylation in Acetyl-Hirudin (54-65): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the N-terminal acetyl group in the synthetic hirudin fragment, Acetyl-Hirudin (54-65). Hirudin, a potent and specific thrombin inhibitor isolated from the medicinal leech Hirudo medicinalis, has been a cornerstone in the development of anticoagulant therapies. Its C-terminal fragment, encompassing amino acids 54-65, is known to interact with the anion-binding exosite I of thrombin, a site distinct from the enzyme's catalytic center. The addition of an acetyl group to the N-terminus of this fragment is a critical modification that influences its biochemical and pharmacological properties. This document will elucidate the precise role of this acetylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Thrombin Inhibition by Hirudin (54-65)

The C-terminal dodecapeptide of hirudin, Hirudin (54-65), functions as an anticoagulant by binding to thrombin's anion-binding exosite I.[1] This exosite is a positively charged region on the surface of thrombin that is crucial for the recognition and binding of its substrates, such as fibrinogen.[2] By occupying this site, Hirudin (54-65) allosterically hinders the binding of fibrinogen, thereby inhibiting the formation of a fibrin (B1330869) clot.[1] It is important to note that this interaction does not directly involve the catalytic triad (B1167595) of thrombin, meaning the peptide does not block the enzyme's active site.[1] The binding is primarily driven by electrostatic and hydrophobic interactions between the amino acid residues of the peptide and the corresponding pockets within the exosite.[3]

cluster_thrombin Thrombin Molecule Thrombin Thrombin Exosite1 Anion-Binding Exosite I Thrombin->Exosite1 possesses CatalyticSite Catalytic Site Thrombin->CatalyticSite contains Fibrinogen Fibrinogen Exosite1->Fibrinogen Binds CatalyticSite->Fibrinogen Cleaves Hirudin5465 Hirudin (54-65) Hirudin5465->Exosite1 Binds to Fibrin Fibrin Clot Fibrinogen->Fibrin Forms

Figure 1: Interaction of Hirudin (54-65) with Thrombin.

The Biochemical Significance of N-Terminal Acetylation

N-terminal acetylation is a widespread post-translational modification in eukaryotes, affecting a vast number of proteins.[4] In the context of synthetic peptides, N-terminal acetylation is a deliberate chemical modification that introduces an acetyl group (-COCH₃) to the free alpha-amino group of the N-terminal amino acid.[4] This seemingly minor alteration has profound effects on the peptide's physicochemical properties. The primary consequence of N-terminal acetylation is the neutralization of the positive charge at the N-terminus at physiological pH.[4] This charge neutralization can, in turn, enhance the peptide's stability by making it resistant to degradation by aminopeptidases.[4] Furthermore, the removal of the N-terminal charge can influence the peptide's overall conformation and its interactions with biological targets.[4]

Unacetylated Unacetylated Peptide (Free N-Terminus, Positively Charged) Acetylated Acetylated Peptide (Neutral N-Terminus) Unacetylated->Acetylated Acetylation IncreasedStability Increased Stability (Resistance to Aminopeptidases) Acetylated->IncreasedStability AlteredBinding Altered Binding Affinity (Charge Neutralization) Acetylated->AlteredBinding AceticAnhydride Acetic Anhydride (B1165640)

Figure 2: Consequences of N-Terminal Acetylation.

Function of the Acetyl Group in Acetyl-Hirudin (54-65)

While direct comparative studies quantifying the precise impact of N-terminal acetylation on the Hirudin (54-65) fragment are not extensively available, we can infer its function based on established principles and data from related hirudin fragments. The primary roles of the acetyl group in Acetyl-Hirudin (54-65) are likely twofold:

  • Enhanced Stability: By neutralizing the N-terminal positive charge, the acetyl group is expected to protect the peptide from degradation by exopeptidases, thereby increasing its biological half-life. This is a crucial attribute for a therapeutic agent, as it can lead to a more sustained anticoagulant effect.[4]

  • Modulation of Binding Affinity: The interaction between the C-terminal tail of hirudin and thrombin's exosite I is a complex interplay of electrostatic and hydrophobic forces.[3] The neutralization of the N-terminal charge, although distant from the primary binding residues, could subtly alter the overall electrostatic potential of the peptide, potentially influencing its orientation and binding affinity within the exosite. For longer fragments like Nα-acetyl-hirudin45-65, this modification is part of a potent inhibitor design.[5] While the acetyl group itself does not directly interact with thrombin, its effect on the peptide's charge and conformation can contribute to a more favorable binding profile.

Quantitative Analysis of Thrombin Inhibition

The following table summarizes the available quantitative data for acetylated and non-acetylated hirudin fragments, providing a basis for understanding their relative potencies.

CompoundTargetAssay TypeKiIC50Source
Nα-acetyl desulfo hirudin45-65Human α-thrombinChromogenic Substrate0.11 ± 0.03 µM-[5]
Nα-acetyl desulfo hirudin45-65Human α-thrombinFibrin Clot Formation-0.058 ± 0.006 µM[5]
Nα-acetyl[D-Phe45, Arg47] hirudin45-65Human α-thrombinChromogenic Substrate2.8 ± 0.9 nM4.0 ± 0.8 nM[5]
Non-sulfated Hirudin (55-65)ThrombinThrombin Binding0.29 µM-
Sulfo-Hirudin (54-65)ThrombinThrombin Binding0.054 µM-

Note: The data presented is from different studies and experimental conditions may vary. A direct comparison should be made with caution.

Experimental Protocols

Synthesis of Acetyl-Hirudin (54-65)

Acetyl-Hirudin (54-65) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by N-terminal acetylation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638) in dimethylformamide (DMF) (20%)

  • Acetic anhydride in DMF (10%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Automated microwave peptide synthesizer

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The C-terminal amino acid (Gln) is coupled to the resin using DIC and Oxyma Pure as coupling reagents. The completion of the coupling reaction is monitored (e.g., using a Kaiser test).

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the Hirudin (54-65) sequence (Leu, Tyr, Glu, Glu, Pro, Ile, Glu, Glu, Phe, Asp, Gly).

  • N-Terminal Acetylation: After the final amino acid (Gly) is coupled and the N-terminal Fmoc group is removed, the peptide-resin is treated with 10% acetic anhydride in DMF to acetylate the N-terminus.[6]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the TFA cleavage cocktail.[6]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Start Start: Rink Amide Resin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotection AACoupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) FmocDeprotection->AACoupling Repeat Repeat for all Amino Acids AACoupling->Repeat Repeat->FmocDeprotection Next Amino Acid Acetylation N-Terminal Acetylation (10% Acetic Anhydride/DMF) Repeat->Acetylation Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization End End: Purified Acetyl-Hirudin (54-65) Characterization->End

Figure 3: Solid-Phase Synthesis Workflow for Acetyl-Hirudin (54-65).
Thrombin Inhibition Assay (Chromogenic)

The inhibitory activity of Acetyl-Hirudin (54-65) on thrombin can be determined using a chromogenic substrate assay. This assay measures the ability of the inhibitor to prevent thrombin from cleaving a synthetic substrate that releases a colored product.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of thrombin, the chromogenic substrate, and various concentrations of Acetyl-Hirudin (54-65) in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of thrombin to wells containing serial dilutions of Acetyl-Hirudin (54-65) or buffer (for control).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for a set duration.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of thrombin inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).

Start Start: Prepare Reagents Setup Set up 96-well Plate: Thrombin + Inhibitor Dilutions Start->Setup Incubate Pre-incubate at 37°C Setup->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Kinetic Measurement (Absorbance at 405 nm) AddSubstrate->Measure Analyze Data Analysis: Calculate V₀, % Inhibition Measure->Analyze Plot Plot % Inhibition vs. [Inhibitor] Analyze->Plot Calculate Determine IC₅₀ and Kᵢ Plot->Calculate End End: Inhibition Parameters Calculate->End

Figure 4: Workflow for Chromogenic Thrombin Inhibition Assay.

Conclusion

The N-terminal acetyl group of Acetyl-Hirudin (54-65) is a strategic modification that enhances the therapeutic potential of this hirudin fragment. By neutralizing the N-terminal positive charge, acetylation is anticipated to increase the peptide's stability against enzymatic degradation, a critical factor for in vivo applications. While its direct impact on binding affinity to thrombin's exosite I requires more targeted investigation, the modification is an integral part of designing potent and stable synthetic hirudin-based anticoagulants. The experimental protocols provided herein offer a robust framework for the synthesis and functional characterization of Acetyl-Hirudin (54-65), enabling further research into its mechanism of action and its development as a potential therapeutic agent. This guide serves as a valuable resource for scientists and researchers in the fields of hematology, drug discovery, and medicinal chemistry.

References

Unraveling the Anticoagulant Core of Acetyl-Hirudin (54-65) Sulfated: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticoagulant properties of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide fragment derived from hirudin, the potent thrombin inhibitor found in the saliva of the medicinal leech, Hirudo medicinalis. This document provides a comprehensive overview of its mechanism of action, quantitative anticoagulant data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in the field of anticoagulation.

Core Anticoagulant Properties and Mechanism of Action

This compound exerts its anticoagulant effect through a highly specific, direct interaction with thrombin, a key serine protease in the coagulation cascade. Unlike broader-spectrum anticoagulants, this peptide fragment specifically targets and binds to the anion-binding exosite I (also known as fibrinogen-binding exosite) of thrombin. This binding sterically hinders the interaction of thrombin with its primary substrate, fibrinogen, thereby preventing the conversion of fibrinogen to fibrin (B1330869), the essential step in clot formation. The sulfation of the tyrosine residue at position 63 is crucial for its high-affinity binding and potent inhibitory activity.[1]

Quantitative Anticoagulant Profile

The anticoagulant activity of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its potency.

Table 1: Thrombin Inhibition and Binding Affinity

ParameterValueSpeciesAssay ConditionsReference
Ki (Inhibition Constant) 0.054 µMHumanCompetition of thrombin binding to immobilized HCII 1-75[2]
KD (Dissociation Constant) 26-38 nMNot SpecifiedNot Specified[3]

Table 2: In Vitro Anticoagulant Activity

AssayParameterValueSpeciesReference
Thrombin Clotting Time Concentration to double clotting time0.150 ± 0.02 µMHuman Plasma[2]
Platelet Aggregation IC50 (Thrombin-induced)Not explicitly found for this compound, but sulfation of Tyr63 is noted to increase inhibitory potency.Human[1]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of anticoagulant properties. The following are protocols for key experiments relevant to the study of this compound.

Thrombin Time (TT) Assay

This assay measures the time it takes for a fibrin clot to form in a sample of plasma after the addition of a standard amount of thrombin. It is a direct measure of the inhibition of thrombin activity.

Materials:

  • Test plasma (citrated)

  • Pooled normal plasma (for standard curve)

  • This compound stock solution

  • Thrombin solution (e.g., 5 NIH units/mL)

  • Fibrinogen solution (e.g., 3 mg/mL)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Tris-buffered saline (TBS), pH 7.4

  • Coagulometer

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of this compound in pooled normal plasma to known concentrations.

  • Sample Preparation: Dilute the test plasma and the standards (e.g., 1:10) in TBS.

  • Assay Performance: a. Pre-warm the diluted plasma samples and CaCl2 solution to 37°C. b. To a cuvette in the coagulometer, add 100 µL of the diluted plasma sample. c. Add 50 µL of pre-warmed fibrinogen solution. d. Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution. e. The coagulometer will automatically measure the time to clot formation.

  • Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound for the standards to generate a standard curve. Use this curve to determine the anticoagulant activity in the test samples.

Platelet Aggregation Assay

This assay assesses the ability of an inhibitor to prevent platelet activation and aggregation induced by an agonist, such as thrombin.

Materials:

  • Freshly drawn whole blood from healthy, consenting donors (free of antiplatelet medication)

  • Acid-citrate-dextrose (ACD) anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound stock solution

  • Thrombin solution (agonist, e.g., 0.1 U/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation: a. Collect whole blood into tubes containing ACD. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Inhibitor Incubation: a. Place a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. b. Add a small volume (e.g., 5-10 µL) of varying concentrations of this compound or vehicle control to the PRP. c. Incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

  • Initiation of Aggregation: Add a small volume of thrombin solution to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., thrombin) and an analyte (e.g., this compound).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Purified human α-thrombin

  • This compound solutions of varying concentrations

Procedure:

  • Ligand Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject purified thrombin over the activated surface to achieve covalent immobilization via amine coupling. c. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. b. Inject the different concentrations of the peptide over the immobilized thrombin surface at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase. d. After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from thrombin.

  • Data Analysis: a. The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are essential for a clear understanding of complex biological and experimental systems. The following visualizations were created using the DOT language.

Anticoagulant_Mechanism Mechanism of Action of this compound cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition by this compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Thrombin_Inhibited Thrombin (Exosite I Blocked) Thrombin->Thrombin_Inhibited Fibrin Fibrin Fibrinogen->Fibrin Polymerization Clot Formation Clot Formation Fibrin->Clot Formation This compound This compound This compound->Thrombin Binds to Exosite I Thrombin_Inhibited->Fibrinogen Interaction Blocked

Caption: Mechanism of Action of this compound.

Experimental_Workflow Experimental Workflow for Anticoagulant Activity Assessment cluster_invitro In Vitro Assays cluster_data Data Analysis Thrombin_Time Thrombin Time (TT) Assay Clotting_Time Clotting Time Measurement Thrombin_Time->Clotting_Time Platelet_Aggregation Platelet Aggregation Assay IC50_Determination IC50 Determination Platelet_Aggregation->IC50_Determination SPR Surface Plasmon Resonance (SPR) Binding_Kinetics Binding Kinetics (ka, kd, KD) SPR->Binding_Kinetics Results Anticoagulant Profile Clotting_Time->Results IC50_Determination->Results Binding_Kinetics->Results Compound_Synthesis This compound Synthesis & Purification Characterization Physicochemical Characterization Compound_Synthesis->Characterization Characterization->Thrombin_Time Characterization->Platelet_Aggregation Characterization->SPR

Caption: Experimental Workflow for Anticoagulant Activity Assessment.

This technical guide provides a foundational understanding of the anticoagulant properties of this compound, offering valuable data and methodologies for researchers in the field. The high specificity and potent activity of this peptide fragment make it an important subject for continued investigation in the development of novel antithrombotic therapies.

References

An In-depth Technical Guide to Acetyl-Hirudin (54-65) Sulfated (CAS Number: 125441-00-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Hirudin (54-65) sulfated is a synthetic dodecapeptide fragment derived from hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech. This peptide, with the CAS number 125441-00-1, is a highly specific and direct inhibitor of thrombin. Its mechanism of action involves binding to the anion-binding exosite I of thrombin, thereby blocking its interaction with substrates like fibrinogen and cellular receptors such as glycoprotein (B1211001) Ib on platelets. The sulfation of the tyrosine residue at position 63 is critical for its high-affinity binding and potent anticoagulant and antiplatelet activities. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, synthesis, and key experimental protocols for the evaluation of this compound.

Core Biochemical and Physicochemical Properties

This compound is a well-characterized peptide with the following properties:

PropertyValue
CAS Number 125441-00-1
Molecular Formula C₆₈H₉₅N₁₃O₂₉S
Molecular Weight 1590.62 g/mol
Amino Acid Sequence Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-Gln-OH
Appearance White to off-white lyophilized powder
Solubility Soluble in water

Mechanism of Action: Targeting Thrombin's Exosite I

The primary mechanism of action of this compound is the high-affinity and specific binding to the anion-binding exosite I of α-thrombin.[1][2] This interaction is non-covalent and allosteric, meaning it does not directly block the active site of thrombin but rather prevents the binding of its macromolecular substrates.

Key molecular interactions include:

  • Electrostatic Interactions: The negatively charged sulfate (B86663) group on Tyrosine-63 and the glutamic acid residues form strong electrostatic bonds with positively charged residues within thrombin's exosite I. The sulfation of Tyr63 has been shown to significantly increase the inhibitory potency of the peptide.[3]

  • Hydrophobic Interactions: Phenylalanine at position 56 and Isoleucine at position 59 contribute to the binding affinity through hydrophobic interactions with corresponding pockets in thrombin.

By occupying exosite I, this compound effectively inhibits thrombin's functions in the coagulation cascade and platelet activation:

  • Inhibition of Fibrin (B1330869) Formation: It prevents thrombin from cleaving fibrinogen to fibrin, a critical step in the formation of a blood clot.

  • Antiplatelet Effect: It blocks the interaction of thrombin with glycoprotein Ib (GPIb) on the platelet surface, thereby inhibiting thrombin-induced platelet activation and aggregation.[3]

The following diagram illustrates the inhibitory mechanism of this compound on thrombin.

Mechanism of Action of this compound cluster_thrombin Thrombin Thrombin Thrombin Exosite1 Anion-Binding Exosite I Fibrinogen Fibrinogen Exosite1->Fibrinogen Blocks Binding Platelet Platelet GPIb Exosite1->Platelet Blocks Binding ActiveSite Catalytic Active Site ActiveSite->Fibrinogen Cleaves Hirudin Acetyl-Hirudin (54-65) Sulfated Hirudin->Exosite1 Binds to

Caption: Inhibition of thrombin by binding to exosite I.

Quantitative Efficacy Data

The inhibitory potency of this compound against thrombin has been quantified in various assays.

ParameterValueAssay TypeReference
Ki (Inhibition Constant) 54 nMCompetition Binding Assay[4]

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis and Sulfation

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Sulfating agent (e.g., sulfur trioxide-pyridine complex)

  • HPLC for purification

Protocol Outline:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA).

  • Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride.

  • Side-Chain Deprotection and Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification of Unsulfated Peptide: Purify the crude unsulfated peptide by reverse-phase HPLC.

  • Tyrosine Sulfation: Dissolve the purified peptide in a suitable solvent (e.g., pyridine (B92270) or DMF) and react with a sulfating agent such as sulfur trioxide-pyridine complex. The reaction is typically carried out at room temperature.[1][2]

  • Final Purification: Purify the sulfated peptide by reverse-phase HPLC to obtain the final product.

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis Workflow for this compound Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Start->SPPS Acetylation N-terminal Acetylation SPPS->Acetylation Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Purification1 RP-HPLC Purification (Unsulfated Peptide) Cleavage->Purification1 Sulfation Tyrosine Sulfation (Sulfur Trioxide-Pyridine) Purification1->Sulfation Purification2 Final RP-HPLC Purification Sulfation->Purification2 End Final Product: This compound Purification2->End

Caption: General workflow for peptide synthesis and sulfation.

In Vitro Anticoagulant Activity: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common method to assess the anticoagulant effect of substances that interfere with the intrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulometer

Protocol:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • Pre-warm PPP, aPTT reagent, and CaCl₂ solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of the peptide solution (or buffer for control). Incubate for 1-2 minutes at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

  • Initiate coagulation by adding 50 µL of the pre-warmed CaCl₂ solution.

  • The coagulometer will measure the time (in seconds) for clot formation.

  • Plot the clotting time against the concentration of this compound to determine the dose-dependent anticoagulant effect.

Antiplatelet Activity: Thrombin-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by thrombin.

Materials:

  • Platelet-rich plasma (PRP)

  • Thrombin solution (agonist)

  • Platelet aggregometer

Protocol:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP to 37°C.

  • In an aggregometer cuvette, add a defined volume of PRP and a stirring bar.

  • Add a specific concentration of this compound (or vehicle control) and incubate for a few minutes.

  • Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

  • Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance indicates platelet aggregation.

  • Calculate the percentage of inhibition of aggregation for each concentration of the peptide to determine the IC₅₀ value.

Signaling Pathways

This compound primarily impacts the coagulation cascade and thrombin-mediated platelet activation signaling.

The Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin, this compound effectively halts this final common pathway of coagulation.

Inhibition of the Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Hirudin Acetyl-Hirudin (54-65) Sulfated Hirudin->Thrombin Inhibits Fibrin Fibrin Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot Polymerization

Caption: Site of action in the coagulation cascade.

Thrombin-Mediated Platelet Activation

Thrombin is a potent platelet activator, signaling through Protease-Activated Receptors (PARs) and binding to Glycoprotein Ib (GPIb). This compound specifically inhibits the interaction of thrombin with GPIb, a key step in initial platelet adhesion and activation at sites of vascular injury.

Inhibition of Thrombin-Mediated Platelet Activation cluster_platelet Platelet Surface Thrombin Thrombin GPIb GPIb Receptor Thrombin->GPIb Binds to PARs PAR Receptors Thrombin->PARs Cleaves & Activates Hirudin Acetyl-Hirudin (54-65) Sulfated Hirudin->Thrombin Inhibits Binding to GPIb Platelet Platelet Activation Platelet Activation & Aggregation GPIb->Activation PARs->Activation

Caption: Inhibition of thrombin's interaction with platelets.

Conclusion

This compound is a potent and specific direct thrombin inhibitor with a well-defined mechanism of action. Its ability to block thrombin's exosite I leads to effective anticoagulant and antiplatelet activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel antithrombotic agents. The critical role of Tyr63 sulfation in its high potency underscores the importance of this post-translational modification in the design of hirudin-based therapeutics. Further research may focus on optimizing its pharmacokinetic properties for various clinical applications.

References

In-Depth Technical Guide: Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Acetyl-Hirudin (54-65) sulfated, a significant peptide fragment derived from hirudin. Hirudin, a naturally occurring polypeptide found in the saliva of the medicinal leech (Hirudo medicinalis), is a potent natural inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2] The acetylated and sulfated 54-65 fragment is of particular interest as it binds to the anion-binding exosite I of thrombin, playing a crucial role in its inhibitory activity.[1][3][4]

Molecular and Physical Data

The molecular properties of this compound have been determined and are summarized below. This information is critical for experimental design, analytical characterization, and computational modeling.

ParameterValueSource(s)
Molecular Weight 1590.62 g/mol [5][6][7][8]
1589.61 g/mol [9]
1590.7 g/mol [1]
Molecular Formula C₆₈H₉₅N₁₃O₂₉S[1][5][6][7][8]
Amino Acid Sequence (3-letter) Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-Gln-OH[1][9]
Amino Acid Sequence (1-letter) Ac-GDFEEIPEE-Y(SO₃H)-LQ[1][9]
CAS Number 125441-00-1[8][9]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the precise molecular weight of sulfated peptides like Acetyl-Hirudin (54-65) requires specialized mass spectrometry techniques due to the labile nature of the sulfate (B86663) group.[10][11] The following protocol outlines a general methodology based on established practices for analyzing sulfated peptides.

Objective: To determine the molecular weight of this compound and confirm its amino acid sequence and post-translational modification.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Qq-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.[12][13]

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small percentage of formic acid to facilitate protonation.

    • The final concentration should be optimized for the mass spectrometer being used, generally in the low micromolar to high nanomolar range.

  • Mass Spectrometry Analysis (Positive Ion Mode):

    • Full Scan MS: Acquire full scan mass spectra to identify the precursor ion of the sulfated peptide. The expected m/z will depend on the charge state of the ion.

    • Tandem MS (MS/MS): Select the precursor ion for fragmentation using an appropriate method.

      • Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD): These methods often lead to the neutral loss of the SO₃ group (80 Da), which can be a diagnostic indicator of sulfation.[10][12][14] While this confirms the presence of the modification, it can make it difficult to pinpoint the exact location of the sulfation.

      • Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD): These fragmentation methods are often preferred for localizing labile post-translational modifications as they tend to preserve the sulfate group on the amino acid side chain while cleaving the peptide backbone.[11]

  • Data Analysis:

    • Analyze the full scan MS data to determine the experimental mass of the intact peptide.

    • Examine the MS/MS spectra to confirm the peptide sequence and identify the characteristic neutral loss of SO₃.

    • If ETD or ECD data is available, analyze the fragment ions to confirm the sulfation site on the tyrosine residue.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of sulfated peptides by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide This compound dissolution Dissolution in ACN/H2O/FA peptide->dissolution esi_ms ESI-MS (Full Scan) dissolution->esi_ms Infusion or LC ms_ms Tandem MS (MS/MS) esi_ms->ms_ms Precursor Ion Selection mw_determination Molecular Weight Determination ms_ms->mw_determination sequence_validation Sequence Validation ms_ms->sequence_validation ptm_localization PTM Localization ms_ms->ptm_localization

Workflow for Mass Spectrometry Analysis of Sulfated Peptides.

Mechanism of Action: A Direct Interaction

This compound functions as a direct inhibitor of thrombin.[5] It achieves this by binding to the anion-binding exosite I of thrombin, which is a site distinct from the enzyme's catalytic active site.[1][3][4] This interaction is crucial for the recognition and binding of many of thrombin's substrates, including fibrinogen. By occupying this exosite, the hirudin fragment effectively blocks these interactions, thereby inhibiting thrombin's procoagulant activities. The sulfation of the tyrosine residue within this peptide fragment is known to significantly enhance its binding affinity to thrombin's exosite I.[4]

The interaction between this compound and thrombin is a direct binding event rather than a complex signaling pathway. The following diagram illustrates this straightforward inhibitory relationship.

mechanism_of_action hirudin This compound exosite Anion-Binding Exosite I hirudin->exosite Binds to thrombin Thrombin inhibition Inhibition thrombin->inhibition Leads to exosite->thrombin

Inhibitory Mechanism of this compound on Thrombin.

References

From Leech Saliva to Lifesaving Therapeutics: A Technical History of Hirudin and Its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin, a naturally occurring polypeptide found in the salivary glands of the medicinal leech Hirudo medicinalis, stands as a landmark molecule in the history of anticoagulant therapy. Its discovery and subsequent development into recombinant and synthetic derivatives have revolutionized the management of thrombotic disorders. This technical guide provides a comprehensive overview of the history of hirudin and its derivatives, detailing their mechanisms of action, key experimental findings, and the methodologies that have underpinned their journey from a natural curiosity to clinically vital pharmaceuticals.

The Discovery and Early History of Hirudin

The anticoagulant properties of leech saliva were first scientifically described in 1884 by John Berry Haycraft. However, it wasn't until 1904 that the active substance was isolated and named "hirudin" by Jacoby. For decades, research was hampered by the difficulty of extracting and purifying hirudin in sufficient quantities from its natural source. A significant breakthrough came in the 1950s when Fritz Markwardt developed a method for its purification, enabling a more thorough investigation of its properties. These early studies established hirudin as a potent and highly specific direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade.

Mechanism of Action: A Direct Attack on Thrombin

Unlike heparin, which requires a cofactor (antithrombin III) to exert its anticoagulant effect, hirudin binds directly to thrombin, inhibiting its activity. This direct inhibition is a key feature that distinguishes hirudin and its derivatives from other classes of anticoagulants. Hirudin forms a high-affinity, stable, non-covalent 1:1 complex with thrombin, effectively blocking its enzymatic function. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.

The interaction between hirudin and thrombin is highly specific. The N-terminal domain of hirudin binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the anion-binding exosite 1 of thrombin, which is also the binding site for fibrinogen. This dual-binding mechanism accounts for the high affinity and specificity of hirudin for thrombin.

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the inhibitory action of hirudin.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa Contact Activation IXa IXa XIa->IXa Xa Xa IXa->Xa VIIIa, Ca2+, PL Thrombin Thrombin Xa->Thrombin Va, Ca2+, PL (Prothrombin) TF TF VIIa VIIa TF->VIIa Tissue Damage VIIa->Xa Ca2+, PL Fibrin Fibrin Thrombin->Fibrin (Fibrinogen) Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Hirudin Hirudin Hirudin->Thrombin Inhibition

Coagulation cascade and the site of hirudin inhibition.

The Advent of Recombinant Technology and Hirudin Derivatives

The limited availability of natural hirudin spurred the development of recombinant DNA technology to produce this potent anticoagulant in larger quantities. This led to the creation of several hirudin derivatives, each with distinct characteristics.

Recombinant Hirudins: Lepirudin and Desirudin (B48585)

Lepirudin (Refludan®) is a recombinant hirudin produced in yeast cells. It consists of 65 amino acids and has a molecular weight of approximately 6980 Da.[1][2] Lepirudin is a direct, irreversible inhibitor of thrombin, binding to both its catalytic and substrate-binding sites.[2]

Desirudin (Iprivask®) is another recombinant hirudin, also produced in yeast.[3] It is structurally very similar to lepirudin, differing only in the first two amino acids at the N-terminus.[4] Like lepirudin, desirudin is a direct and highly specific thrombin inhibitor.[5][6] It forms a stable, non-covalent complex with thrombin with an inhibition constant (Ki) of approximately 2.6 x 10⁻¹³ M.[3]

Bivalirudin (B194457): A Synthetic Analog

Bivalirudin (Angiomax®) is a synthetic 20-amino acid polypeptide analog of hirudin.[7] It is a bivalent direct thrombin inhibitor, binding to both the catalytic site and the exosite 1 of thrombin.[8] A key difference from recombinant hirudins is that bivalirudin's binding to the catalytic site is reversible, as thrombin slowly cleaves the bivalirudin molecule, leading to a recovery of thrombin activity.[8][9] This property contributes to its shorter half-life.

Quantitative Comparison of Hirudin and Its Derivatives

The following tables summarize the key quantitative data for hirudin and its derivatives, facilitating a direct comparison of their potency and pharmacokinetic profiles.

Table 1: Thrombin Inhibition Constants (Ki)

CompoundKi (M) for ThrombinReference(s)
Desirudin~2.6 x 10⁻¹³[3]
Bivalirudin175.1 ± 65.4 x 10⁻⁹[10]

Table 2: Pharmacokinetic Properties

ParameterLepirudinDesirudinBivalirudinReference(s)
Half-life (t½) ~1.3 hours (normal renal function)~2 hours~25-36 minutes (normal renal function)[1][6][7][11][12]
Clearance ~164 mL/min (young healthy subjects)Not specified~3.4 mL/min/kg[1][11][12]
Volume of Distribution (Vd) 12.2 - 32.1 L0.25 L/kg0.2 L/kg[1][3][11][13]

Experimental Protocols

The development and clinical use of hirudin and its derivatives have been reliant on robust experimental methodologies. The following sections detail the protocols for key assays and production methods.

Production and Purification of Recombinant Hirudin

Recombinant hirudin is commonly produced in microbial expression systems such as Escherichia coli and the yeast Pichia pastoris.[14][15] The general workflow involves fermentation, cell harvesting, protein extraction, and purification.

recombinant_hirudin_production cluster_fermentation Fermentation cluster_purification Purification Inoculation Inoculation of Seed Culture Fermenter Large-scale Fermentation Inoculation->Fermenter Induction Induction of Protein Expression (e.g., with methanol (B129727) for P. pastoris) Fermenter->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (for intracellular expression) Harvesting->Lysis Clarification Clarification of Lysate/ Supernatant (Centrifugation/ Filtration) Lysis->Clarification Chromatography Chromatography (e.g., Affinity, Ion Exchange, Reversed-Phase) Clarification->Chromatography

General workflow for recombinant hirudin production.

Detailed Methodology for Production in Pichia pastoris

  • Transformation and Screening: The gene encoding hirudin is cloned into a P. pastoris expression vector (e.g., pPIC9K) and transformed into a suitable host strain (e.g., GS115).[15][16] Transformants are screened for high-level expression.

  • Fermentation: A high-expressing clone is grown in a fermenter. The culture is first grown in a glycerol-containing medium to generate biomass.[17]

  • Induction: Protein expression is induced by the addition of methanol.[16][17]

  • Harvesting and Clarification: The culture supernatant, which contains the secreted recombinant hirudin, is harvested by centrifugation.[17]

  • Purification: The supernatant is subjected to a series of chromatography steps. A common strategy involves an initial capture step, such as immobilized metal affinity chromatography (IMAC) if the protein is His-tagged, followed by ion-exchange chromatography (e.g., DEAE Sepharose) and/or reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[14][18]

Anticoagulant Activity Assays

The anticoagulant activity of hirudin and its derivatives is routinely assessed using clotting-based assays.

5.2.1. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the integrity of the intrinsic and common coagulation pathways.

Principle: The clotting of plasma is initiated by the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) (a substitute for platelet factor 3). The time to clot formation is measured after the addition of calcium.[19] Hirudin prolongs the aPTT in a dose-dependent manner.[3]

Detailed Manual Protocol: [20][21][22]

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma (PPP).[20]

  • Reagent and Sample Warming: Pre-warm the aPTT reagent, calcium chloride solution, and PPP samples to 37°C.[19]

  • Incubation: Pipette equal volumes (e.g., 50 µL) of PPP and aPTT reagent into a test tube. Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[20][21]

  • Clot Initiation and Timing: Add an equal volume (e.g., 50 µL) of pre-warmed calcium chloride to the tube and simultaneously start a stopwatch.[20]

  • Clot Detection: Gently tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected. The time recorded is the aPTT.

5.2.2. Ecarin Clotting Time (ECT) Assay

The ECT is a more specific assay for monitoring direct thrombin inhibitors.

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin.[23] Meizothrombin is inhibited by hirudin and its derivatives. The time to clot formation after the addition of ecarin is measured.[23]

Detailed Manual Protocol: [24][25][26]

  • Sample Preparation: Prepare citrated platelet-poor plasma as for the aPTT assay.

  • Dilution: Dilute the plasma sample, typically with a buffer (e.g., Tris buffer).[24][25]

  • Clot Initiation and Timing: Add a solution of ecarin (e.g., final concentration of 5 Ecarin units/mL) to the diluted plasma at 37°C and start a timer.[24][25]

  • Clot Detection: Measure the time until a fibrin clot forms. The ECT is prolonged in a linear, dose-dependent manner with increasing concentrations of hirudin.[23]

Conclusion

The journey of hirudin from its discovery in leech saliva to the development of sophisticated recombinant and synthetic derivatives represents a triumph of biomedical research. The transition from a scarce natural product to readily available, highly purified pharmaceuticals has provided clinicians with powerful tools to combat thrombotic diseases. The detailed understanding of its mechanism of action and the development of precise analytical methods have been crucial to its successful clinical application. The ongoing research into novel hirudin derivatives continues to refine anticoagulant therapy, aiming for even greater efficacy and safety. This in-depth guide serves as a testament to the enduring legacy of hirudin and its profound impact on medicine.

References

The Therapeutic Potential of Hirudin Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin, a potent and highly specific thrombin inhibitor originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis, has long been a subject of intense research in the field of anticoagulation.[1][2] Its direct and irreversible binding to both free and clot-bound thrombin offers a significant advantage over traditional anticoagulants like heparin.[3] However, challenges associated with its extraction and potential immunogenicity have spurred the development of recombinant forms and, more importantly, the exploration of its constituent peptide fragments. These fragments, representing the core functional domains of the parent molecule, offer the potential for enhanced therapeutic profiles, including improved specificity, reduced side effects, and more favorable pharmacokinetics.

This technical guide provides an in-depth exploration of the therapeutic potential of hirudin fragments. It summarizes key quantitative data on their anticoagulant activity, details essential experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in their study.

Mechanism of Action: A Tale of Two Domains

The remarkable affinity and specificity of hirudin for thrombin are attributed to the coordinated action of its two principal domains: the N-terminal core domain and the C-terminal tail.[4][5]

  • The N-Terminal Core: This compact, globular domain, stabilized by three disulfide bonds, interacts directly with the catalytic active site of thrombin.[4] This binding event physically obstructs the access of thrombin's primary substrate, fibrinogen, thereby inhibiting clot formation.

  • The C-Terminal Tail: This extended, acidic region of hirudin binds to a non-catalytic site on thrombin known as exosite I.[5] This exosite is crucial for the recognition and binding of fibrinogen. By occupying this site, the C-terminal fragment further enhances the inhibitory effect and contributes significantly to the high affinity of the hirudin-thrombin interaction.

The synergistic binding of these two domains results in the formation of a near-irreversible 1:1 stoichiometric complex with thrombin, effectively neutralizing its procoagulant functions.[4]

Quantitative Analysis of Hirudin Fragment Activity

The therapeutic potential of various hirudin fragments has been quantified through a range of in vitro assays. The following tables summarize key inhibitory and binding constants, providing a comparative overview of their efficacy.

Table 1: Thrombin Inhibitory Activity of Hirudin Fragments and Analogs

CompoundAssay TypeIC50KiReference(s)
r-HirudinThrombin-stimulated Platelet Aggregation5.7 - 6.8 nM270 +/- 50 fM[1]
HirudisinThrombin-stimulated Platelet Aggregation5.7 - 6.8 nM160 +/- 70 fM[1]
Hirudisin-1Thrombin-stimulated Platelet Aggregation5.7 - 6.8 nM370 +/- 44 fM[1]
rHMgThrombin Inhibition2.8 ± 0.03 nM0.323 nM[6]
Bivalirudin (B194457)Thrombin Inhibition376.0 ± 23.64 nM1.3 nM[6][7]
Hirudin (54-65) (non-sulfated)Fibrin (B1330869) Clot Inhibition3.7 µM-[8]
[D-Cys58, Cys61]-hirudin (54-65)Fibrin Clot Inhibition26 µM-[8]
[D-Cys60, Cys63]-hirudin (54-65)Fibrin Clot Inhibition30 µM-[8]
Tyr-3 to Trp mutantChromogenic Substrate Hydrolysis-3-6 fold decrease[9]
Tyr-3 to Phe mutantChromogenic Substrate Hydrolysis-3-6 fold decrease[9]
Tyr-3 to Thr mutantChromogenic Substrate Hydrolysis-450-fold increase[9]

Table 2: Binding Affinity of Hirudin Fragments to Thrombin

FragmentBinding Constant (Kd)MethodReference(s)
Hir1-5619 nMNot specified[10]
Hir1-5235 nMNot specified[10]
Hir1-4972 nMNot specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of hirudin fragments.

Solid-Phase Peptide Synthesis of Hirudin Fragments

This protocol outlines the manual synthesis of hirudin fragments using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support.[11][12]

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Syringe with a frit and valve

  • Shaker

  • Vacuum pump

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in the synthesis syringe.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-protected amino acid, HBTU, and DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • To ensure complete coupling, a second coupling step can be performed.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay measures the ability of a hirudin fragment to inhibit the enzymatic activity of thrombin using a synthetic chromogenic substrate.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4)

  • Hirudin fragment stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Dilute the thrombin and chromogenic substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the hirudin fragment.

  • Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the hirudin fragment at various concentrations (or a vehicle control), and the thrombin solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration using the microplate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis (change in absorbance per unit time). Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay is a coagulation-based test that measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is used to assess the anticoagulant effect of hirudin fragments on plasma clotting time.

Materials:

  • Platelet-poor plasma (PPP)

  • APTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 25 mM)

  • Hirudin fragment stock solution

  • Coagulometer or a water bath and stopwatch

  • Plastic test tubes

Procedure:

  • Prepare Plasma Samples: Prepare dilutions of the hirudin fragment in PPP. Include a control sample with no inhibitor.

  • Incubation: In a plastic test tube, mix the plasma sample (with or without the hirudin fragment) with the APTT reagent. Incubate this mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Initiate Clotting: Add the pre-warmed CaCl2 solution to the tube to initiate the coagulation cascade.

  • Measure Clotting Time: Simultaneously start a timer and measure the time it takes for a fibrin clot to form. This can be done visually or using an automated coagulometer.

  • Data Analysis: Compare the clotting times of the samples containing the hirudin fragment to the control. An increase in clotting time indicates anticoagulant activity.

Platelet Aggregation Assay

This assay measures the ability of hirudin fragments to inhibit thrombin-induced platelet aggregation using light transmission aggregometry.[13][14][15]

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Thrombin (agonist)

  • Hirudin fragment stock solution

  • Saline (as a negative control)

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Assay Setup:

    • Place a stir bar in an aggregometer cuvette containing a specific volume of PRP.

    • Place the cuvette in the aggregometer at 37°C.

    • Add the hirudin fragment at the desired concentration (or saline for the control) and incubate for a short period.

  • Induce Aggregation: Add a specific concentration of thrombin to the cuvette to induce platelet aggregation.

  • Measure Aggregation: The aggregometer will continuously monitor the change in light transmission through the PRP as platelets aggregate. The results are typically recorded as a percentage of aggregation over time.

  • Data Analysis: Compare the aggregation curves of samples treated with hirudin fragments to the control to determine the inhibitory effect. The IC50 value can be calculated by testing a range of inhibitor concentrations.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of key concepts in hirudin fragment research.

Thrombin_Signaling_in_Platelets Thrombin Thrombin PAR1_PAR4 PAR1/PAR4 Receptors Thrombin->PAR1_PAR4 Cleavage & Activation Gq Gq PAR1_PAR4->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense granules) IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca_release->Platelet_Activation PKC->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation Hirudin_Fragment Hirudin Fragment (e.g., C-terminal) Hirudin_Fragment->Thrombin Inhibition Hirudin_Fragment_Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization In_Vitro_Assays In Vitro Anticoagulant Assays Characterization->In_Vitro_Assays Thrombin_Assay Thrombin Inhibition (Chromogenic) In_Vitro_Assays->Thrombin_Assay APTT_Assay APTT Assay In_Vitro_Assays->APTT_Assay Platelet_Assay Platelet Aggregation Assay In_Vitro_Assays->Platelet_Assay Data_Analysis Data Analysis (IC50, Ki, Kd) Thrombin_Assay->Data_Analysis APTT_Assay->Data_Analysis Platelet_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Hirudin_Thrombin_Interaction cluster_Thrombin Thrombin cluster_Hirudin Hirudin Active_Site Catalytic Active Site Exosite_I Exosite I (Fibrinogen Recognition) N_Terminal N-Terminal Core Domain N_Terminal->Active_Site Binds & Inhibits C_Terminal C-Terminal Tail C_Terminal->Exosite_I Binds & Blocks

References

Methodological & Application

Application Notes and Protocols for Acetyl-Hirudin (54-65) Sulfated in Thrombin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech. This C-terminal fragment, featuring acetylation at the N-terminus and sulfation of the tyrosine residue, specifically interacts with the anion-binding exosite I of thrombin. This interaction allosterically inhibits thrombin's activity towards certain substrates without directly blocking the active site. These application notes provide a summary of its binding characteristics and detailed protocols for its use in common thrombin binding assays.

Quantitative Data Summary

The binding affinity of this compound and similar hirudin fragments to thrombin has been determined using various biophysical techniques. The following table summarizes key quantitative data from published literature.

Peptide FragmentAssay TypeParameterValue (nM)Reference
sulfo-Hirudin (54-65)Competition AssayKi54[1]
Hir-(54-65)(SO3−)Not SpecifiedKD26-38[2]

Note: Ki (Inhibition constant) and KD (Dissociation constant) are measures of binding affinity, where a lower value indicates a stronger interaction.

Mechanism of Action

This compound acts as a specific inhibitor of thrombin by binding to a region distinct from the catalytic site known as anion-binding exosite I. This exosite is crucial for the recognition and binding of substrates like fibrinogen. By occupying this site, the peptide prevents the proper docking of fibrinogen, thereby inhibiting clot formation. This mechanism is distinct from active site inhibitors that directly compete with substrates for the catalytic center of the enzyme.

Mechanism_of_Action Mechanism of Thrombin Inhibition cluster_thrombin Thrombin Enzyme Thrombin Thrombin ActiveSite Catalytic Active Site Exosite1 Anion-Binding Exosite I InhibitedComplex Thrombin-Hirudin Complex (Inactive) Fibrinogen Fibrinogen ActiveSite->Fibrinogen Exosite1->ActiveSite Positions Substrate Fibrinogen->Exosite1 Binds to Fibrin Fibrin (Clot Formation) Fibrinogen->Fibrin Forms HirudinFragment This compound HirudinFragment->Exosite1 Binds to & Blocks InhibitedComplex->Fibrinogen Prevents Binding

Caption: Thrombin inhibition by this compound.

Experimental Protocols

Protocol 1: Chromogenic Thrombin Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of thrombin towards a synthetic chromogenic substrate.

Materials:

  • Human α-thrombin

  • This compound

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in Assay Buffer.

  • Perform serial dilutions of the peptide to create a range of concentrations to be tested.

  • In a 96-well plate, add 20 µL of each peptide dilution (or Assay Buffer for the control) to triplicate wells.

  • Add 20 µL of a pre-diluted thrombin solution (e.g., 5 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for binding.

  • Initiate the reaction by adding 160 µL of the chromogenic substrate (e.g., 200 µM final concentration) to each well.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes using a microplate reader.

  • The rate of substrate hydrolysis is proportional to the residual thrombin activity.

Data Analysis:

  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the percentage of thrombin inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescence Titration Binding Assay

This method directly measures the binding affinity (KD) of a fluorescently labeled hirudin fragment to thrombin. A similar protocol can be adapted for a competition assay using unlabeled this compound.

Materials:

  • Human α-thrombin

  • Fluorescently labeled Hirudin (54-65) sulfated (e.g., with 5-Carboxyfluorescein)

  • This compound (for competition assay)

  • Binding Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, pH 7.4

  • Fluorometer and fluorescence cuvettes

Procedure (Direct Binding):

  • Place a fixed concentration of the fluorescently labeled hirudin peptide in a fluorescence cuvette containing Binding Buffer.

  • Record the initial fluorescence intensity.

  • Add increasing concentrations of thrombin to the cuvette, allowing the system to equilibrate after each addition.

  • Measure the change in fluorescence intensity after each addition of thrombin. Binding will typically result in a change in the fluorescence signal (e.g., quenching or enhancement).

Procedure (Competition Assay):

  • Prepare a solution containing a fixed concentration of thrombin and the fluorescently labeled hirudin peptide.

  • Allow the mixture to equilibrate and measure the fluorescence signal.

  • Add increasing concentrations of unlabeled this compound.

  • Measure the displacement of the fluorescent peptide by monitoring the reversal of the fluorescence change.

Data Analysis:

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence as a function of the thrombin concentration (for direct binding) or the unlabeled peptide concentration (for competition).

  • Fit the data to a suitable binding isotherm (e.g., quadratic binding equation for direct binding or a competitive binding model) to determine the dissociation constant (KD) or inhibition constant (Ki).[3]

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free analysis of the kinetics and affinity of the interaction between this compound and thrombin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Human α-thrombin (ligand)

  • This compound (analyte)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization: Covalently immobilize thrombin onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand.

  • Analyte Injection: Prepare a series of dilutions of this compound in Running Buffer.

  • Inject the different concentrations of the peptide over the sensor surface at a constant flow rate.

  • Monitor the association (binding) and dissociation phases in real-time by recording the change in the SPR signal (measured in Resonance Units, RU).

  • Regeneration: After each injection cycle, regenerate the sensor surface using a pulse of the regeneration solution to remove the bound analyte.

Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

  • Fit the association and dissociation curves (sensorgrams) for each concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Thrombin Binding Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Thrombin, Peptide) SerialDilutions Create Serial Dilutions of this compound Reagents->SerialDilutions Incubation Incubate Thrombin with Peptide SerialDilutions->Incubation Measurement Measure Binding/Activity (Absorbance, Fluorescence, or SPR signal) Incubation->Measurement DataProcessing Process Raw Data (e.g., background subtraction) Measurement->DataProcessing CurveFitting Fit Data to Binding Model DataProcessing->CurveFitting ParameterDetermination Determine IC50, KD, or Ki CurveFitting->ParameterDetermination

Caption: A generalized workflow for thrombin binding assays.

References

Application Notes and Protocols: Fluorescently Labeled Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of fluorescently labeled Acetyl-Hirudin (54-65) sulfated. This synthetic peptide fragment, derived from the C-terminus of hirudin, is a highly specific and potent inhibitor of thrombin, binding to its anion-binding exosite I.[1] The addition of a fluorescent label allows for the sensitive and quantitative analysis of thrombin activity and its interactions with various molecules in a range of experimental settings. The sulfation of Tyrosine 63 is crucial for its high inhibitory potency.[1] These application notes are intended to guide researchers in utilizing this valuable tool for studying the coagulation cascade, developing novel antithrombotic agents, and investigating the broader roles of thrombin in physiology and disease.

Principle of Action

This compound specifically interacts with the non-catalytic anion-binding exosite I of thrombin.[2] This binding event allosterically inhibits thrombin's interaction with its substrates, such as fibrinogen. When labeled with a fluorophore, this peptide becomes a versatile probe. Changes in the fluorescence properties of the label upon binding to thrombin can be monitored to quantify the interaction. This principle is the basis for various applications, including fluorescence polarization assays, fluorescence spectroscopy, and flow cytometry.

Applications

The unique properties of fluorescently labeled this compound make it suitable for a variety of research applications:

  • Thrombin Quantification and Activity Assays: Direct measurement of thrombin concentration and enzymatic activity in purified systems and biological fluids.

  • Inhibitor Screening and Characterization: High-throughput screening for novel thrombin inhibitors and detailed characterization of their binding kinetics and mechanism of action.

  • Investigating Thrombin-Cofactor Interactions: Studying the assembly and regulation of the prothrombinase complex and other multi-component enzymatic systems involving thrombin.

  • Platelet Activation Studies: Analyzing the role of thrombin in platelet activation and aggregation by flow cytometry.

  • Probing Thrombin Structure and Allostery: Investigating conformational changes in thrombin upon binding of ligands to its exosites.[3]

Quantitative Data Summary

The following table summarizes the reported binding affinities of a commonly used fluorescent derivative, 5-fluorescein-labeled Tyr63-sulfated hirudin-(54–65) ([5F]Hir-(54–65)(SO3−)), for thrombin and its zymogen, prothrombin.

AnalyteFluorescent ProbeTechniqueDissociation Constant (KD)ConditionsReference
Thrombin[5F]Hir-(54–65)(SO3−)Fluorescence Titration48 ± 4 nM110 mM NaCl, pH 7.4, 25°C[4]
Thrombin[5F]Hir-(54–65)(SO3−)Fluorescence Titration270 ± 20 nMNo NaCl (Choline Chloride), pH 7.4, 25°C[4]
FPR-Thrombin[5F]Hir-(54–65)(SO3−)Fluorescence Titration0.15 µMpH 7.4, 25°C[5]
Prothrombin[5F]Hir-(54–65)(SO3−)Fluorescence Titration~7 µMpH 7.4, 25°C[4]
ThrombinHir-(54-65)(SO3−)Surface Plasmon Resonance26-38 nMNot specified[6]

Experimental Protocols

General Peptide Handling and Storage
  • Reconstitution: Fluorescently labeled peptides should be reconstituted in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or Tris buffer, to a stock concentration of 1-10 mM. For peptides with solubility issues, the use of a small amount of DMSO or DMF prior to the addition of aqueous buffer may be necessary.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect fluorescently labeled peptides from light.

Protocol for Fluorescence Spectroscopy: Direct Titration of Thrombin

This protocol describes a direct titration experiment to determine the binding affinity (KD) of fluorescently labeled this compound for thrombin.

Materials:

  • Fluorescently labeled this compound

  • Human α-thrombin

  • Binding Buffer: 50 mM HEPES, 110 mM NaCl, 5 mM CaCl2, 1 mg/mL PEG 8000, pH 7.4[5]

  • Fluorometer and cuvettes

Procedure:

  • Prepare a solution of the fluorescent hirudin peptide in the binding buffer at a concentration of approximately 20-50 nM.

  • Place the fluorescent peptide solution in a cuvette and measure the initial fluorescence intensity (F0).

  • Prepare a stock solution of thrombin in the binding buffer.

  • Add increasing concentrations of thrombin to the cuvette containing the fluorescent peptide.

  • After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes.

  • Measure the fluorescence intensity (F) after each addition.

  • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence (ΔF = F - F0) or the fractional saturation against the total thrombin concentration.

  • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).

G Workflow for Thrombin Binding Affinity Measurement prep_peptide Prepare Fluorescent Hirudin Peptide Solution (20-50 nM) measure_f0 Measure Initial Fluorescence (F0) prep_peptide->measure_f0 titrate Add Increasing Concentrations of Thrombin measure_f0->titrate prep_thrombin Prepare Thrombin Stock Solution prep_thrombin->titrate equilibrate Equilibrate (2-5 min) titrate->equilibrate measure_f Measure Fluorescence (F) equilibrate->measure_f saturate Continue until Saturation measure_f->saturate saturate->titrate Not Saturated analyze Plot ΔF vs. [Thrombin] and Fit to Determine KD saturate->analyze Saturated

Caption: Workflow for determining the binding affinity of fluorescent hirudin to thrombin.

Protocol for Fluorescence Polarization (FP) Competition Assay

This protocol outlines a competition binding assay to screen for and characterize unlabeled inhibitors of the thrombin-hirudin interaction.

Materials:

  • Fluorescently labeled this compound (Tracer)

  • Human α-thrombin (Receptor)

  • Unlabeled test compounds (Competitors)

  • FP Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, pH 7.4[7]

  • Microplate reader with FP capabilities

  • Black, low-binding microplates (e.g., 384-well)

Procedure:

  • Determine Optimal Tracer and Receptor Concentrations:

    • Perform a saturation binding experiment by titrating the receptor (thrombin) against a fixed concentration of the tracer (fluorescent hirudin) to determine the KD and the concentration of receptor that gives a suitable assay window (a significant change in millipolarization, mP).

  • Competition Assay:

    • Prepare a solution of the tracer and receptor in FP assay buffer at concentrations determined in the previous step.

    • Dispense this solution into the wells of the microplate.

    • Add serial dilutions of the unlabeled test compounds to the wells. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization (mP) of each well.

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.

G Workflow for FP Competition Assay determine_conc Determine Optimal Tracer and Receptor Concentrations prepare_mix Prepare Tracer-Receptor Mix determine_conc->prepare_mix dispense Dispense Mix into Microplate prepare_mix->dispense add_competitors Add Serial Dilutions of Test Compounds dispense->add_competitors incubate Incubate to Reach Equilibrium add_competitors->incubate measure_mp Measure Fluorescence Polarization (mP) incubate->measure_mp analyze Plot mP vs. [Competitor] and Fit to Determine IC50 measure_mp->analyze

Caption: Workflow for a fluorescence polarization competition assay.

Protocol for Flow Cytometry: Detection of Thrombin on Platelets

This protocol describes the use of fluorescently labeled this compound to detect thrombin bound to the surface of activated platelets. This is a conceptual protocol as specific examples using this exact probe are not prevalent in the literature.

Materials:

  • Fluorescently labeled this compound

  • Platelet-rich plasma (PRP) or washed platelets

  • Thrombin

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Platelet Preparation: Prepare PRP from fresh whole blood or isolate washed platelets using standard laboratory procedures.

  • Platelet Activation:

    • Incubate the platelets with a low concentration of thrombin (e.g., 0.1-1 U/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce activation and thrombin binding.

    • Include an unstimulated platelet control.

  • Staining:

    • Add the fluorescently labeled hirudin peptide to the activated and unstimulated platelet suspensions at a final concentration of 100-500 nM.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the platelets by adding an excess of flow cytometry staining buffer and centrifuging at a low speed (e.g., 800 x g) for 5 minutes.

    • Carefully aspirate the supernatant and resuspend the platelets in fresh staining buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Analyze the fluorescence intensity of the gated platelet population to quantify the amount of bound fluorescent hirudin, which corresponds to the amount of thrombin on the platelet surface.

G Workflow for Platelet-Bound Thrombin Detection prep_platelets Prepare Platelet Suspension (PRP or Washed Platelets) activate_platelets Activate Platelets with Thrombin prep_platelets->activate_platelets stain Stain with Fluorescent Hirudin Peptide activate_platelets->stain wash Wash Platelets stain->wash analyze Analyze by Flow Cytometry wash->analyze

Caption: Workflow for detecting thrombin on platelets via flow cytometry.

Signaling Pathway Visualization

The following diagram illustrates the central role of thrombin in platelet activation, a pathway that can be investigated using fluorescently labeled this compound. Thrombin activates platelets through Protease-Activated Receptors (PARs), leading to a signaling cascade that results in platelet aggregation and degranulation.

G Thrombin-Mediated Platelet Activation Signaling Pathway Thrombin Thrombin PAR1_4 PAR1 / PAR4 Thrombin->PAR1_4 Cleavage & Activation Gq Gq PAR1_4->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Dense Granules IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) Ca_release->Platelet_Activation PKC->Platelet_Activation Hirudin Fluorescent Acetyl-Hirudin (54-65) sulfated Hirudin->Thrombin Inhibition

Caption: Thrombin signaling pathway in platelets.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. It is recommended to consult the relevant scientific literature for more detailed information. For research use only. Not for use in diagnostic or therapeutic procedures.

References

Application Notes and Protocols for Studying Protein-Peptide Interactions with Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the interaction between the synthetic peptide Acetyl-Hirudin (54-65) sulfated and its primary protein target, thrombin. Hirudin, a potent thrombin inhibitor originally isolated from the medicinal leech Hirudo medicinalis, prevents blood coagulation by binding to thrombin with high affinity and specificity. The C-terminal fragment, Hirudin (54-65), particularly when sulfated at Tyrosine 63, is known to be crucial for this interaction, binding to thrombin's exosite I.[1][2][3] This document outlines several biophysical and biochemical techniques to quantitatively and qualitatively assess this protein-peptide interaction.

Data Presentation: Quantitative Interaction Data

The following table summarizes previously reported quantitative data for the interaction of sulfated Hirudin (54-65) and its analogs with thrombin under various experimental conditions.

Peptide LigandInteracting ProteinTechniqueKey ParametersReported ValueReference
[5F]Hir-(54–65)(SO3−)ThrombinFluorescence TitrationKD28 nM[4]
Acetyl-Hirudin (55-65)ThrombinNot SpecifiedFold increase in affinity with Na+2-fold[2]
Hirudin (55-65)ThrombinNot SpecifiedFold increase in affinity with Na+2.3- and 6.4-fold[2]
Acetyl-Hirudin (53-64)ThrombinNot SpecifiedFold increase in affinity with Na+5.4-fold[2]
FVa2ThrombinSurface Plasmon ResonanceKD26-38 nM[5]
FV(657-679)ThrombinFluorescence CompetitionKD170 ± 7 µM[5]
Sulfo-Hir (54-65)ThrombinCompetition AssayKiLower than Hir (55-65)[6]

Experimental Protocols

Herein, we provide detailed protocols for three widely used techniques to study the this compound-thrombin interaction: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Pull-down Assay.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It is highly suitable for determining the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_D) of the this compound interaction with thrombin.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified human α-thrombin

  • Synthetic this compound (purity >95%)

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5

Protocol:

  • Sensor Chip Preparation and Thrombin Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxylated surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[9]

    • Prepare a 20 µg/mL solution of thrombin in immobilization buffer.

    • Inject the thrombin solution over the activated surface to achieve an immobilization level of approximately 2000-3000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[9]

    • A reference flow cell should be prepared similarly but without thrombin immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM).

    • Inject the peptide solutions over both the thrombin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a regeneration step between each peptide injection by injecting the regeneration solution for 30 seconds to remove any bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

Materials:

  • Isothermal Titration Calorimeter

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Purified human α-thrombin

  • Synthetic this compound (purity >95%)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both thrombin and the this compound peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.[10]

    • Determine the accurate concentrations of both protein and peptide solutions spectrophotometrically.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.[10]

  • ITC Experiment:

    • Fill the sample cell (typically 200-1400 µL) with a thrombin solution at a concentration of approximately 10-50 µM.

    • Load the injection syringe (typically 40-250 µL) with the this compound peptide solution at a concentration 10-15 times higher than the thrombin concentration.[10]

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.5 µL injection followed by 20-30 injections of 1-2 µL each, spaced 180 seconds apart).[10]

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Affinity Pull-Down Assay for Qualitative Interaction Verification

Affinity pull-down assays are used to qualitatively confirm a protein-peptide interaction and to identify potential binding partners from a complex mixture.[13][14][15][16][17]

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Purified human α-thrombin or cell lysate containing thrombin

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-thrombin antibody

Protocol:

  • Immobilization of Bait Peptide:

    • Incubate the streptavidin-coated beads with an excess of biotinylated this compound for 1-2 hours at 4°C with gentle rotation to allow for efficient coupling.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.

  • Protein Binding:

    • Incubate the peptide-immobilized beads with the purified thrombin solution or cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads without the peptide or with a scrambled biotinylated peptide with the protein sample.

  • Washing and Elution:

    • Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by incubating the beads with Elution Buffer. Alternatively, resuspend the beads directly in SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue staining (for purified protein) or perform a Western blot using an anti-thrombin antibody to specifically detect the pulled-down thrombin.

Visualizations

experimental_workflow_spr cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_chip Equilibrate CM5 Chip activate Activate Surface (EDC/NHS) prep_chip->activate prep_protein Prepare Thrombin Solution immobilize Immobilize Thrombin prep_protein->immobilize prep_peptide Prepare Peptide Dilutions inject Inject Peptide prep_peptide->inject activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject dissociate Dissociation Phase inject->dissociate regenerate Regenerate Surface dissociate->regenerate subtract Reference Subtraction dissociate->subtract regenerate->inject Next Concentration fit Fit Sensorgrams subtract->fit results Determine kon, koff, KD fit->results experimental_workflow_itc cluster_prep Sample Preparation cluster_run ITC Run cluster_analysis Data Analysis dialyze Dialyze Protein & Peptide concentrate Determine Concentrations dialyze->concentrate degas Degas Samples concentrate->degas load_cell Load Thrombin into Cell degas->load_cell load_syringe Load Peptide into Syringe degas->load_syringe run_titration Perform Titration load_cell->run_titration load_syringe->run_titration integrate Integrate Heat Peaks run_titration->integrate plot Plot Binding Isotherm integrate->plot fit Fit to Binding Model plot->fit results Determine KD, n, ΔH, ΔS fit->results experimental_workflow_pulldown cluster_bait_prep Bait Preparation cluster_binding Binding cluster_analysis Analysis beads Streptavidin Beads immobilize Immobilize Peptide on Beads beads->immobilize peptide Biotinylated Peptide peptide->immobilize incubate Incubate with Beads immobilize->incubate protein_sample Thrombin Solution or Cell Lysate protein_sample->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot (anti-Thrombin) sds_page->western_blot result Confirm Interaction western_blot->result

References

Probing Thrombin's Anion-Binding Exosite I with Acetyl-Hirudin (54-65) Sulfated: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Acetyl-Hirudin (54-65) sulfated as a high-affinity, specific probe for thrombin's anion-binding exosite I. This peptide fragment is an indispensable tool for characterizing the structure-function relationships of thrombin, screening for novel exosite I-directed inhibitors, and elucidating the role of this critical domain in the coagulation cascade.

Introduction

Thrombin, a central enzyme in hemostasis, possesses a highly electropositive region known as anion-binding exosite I, which is crucial for the recognition and binding of various substrates and cofactors, including fibrinogen, protease-activated receptors (PARs), and thrombomodulin.[1][2] this compound, a synthetic peptide derived from the C-terminus of the potent thrombin inhibitor hirudin, specifically targets this exosite with high affinity and selectivity. Its use as a molecular probe allows for the detailed investigation of exosite I-mediated interactions and their downstream functional consequences.

Quantitative Data Summary

The binding affinity of this compound and related hirudin fragments for thrombin's exosite I has been determined by various biophysical methods. The following table summarizes key quantitative data from the literature, providing a comparative overview of dissociation constants (Kd) and inhibitory constants (Ki).

LigandMethodTargetDissociation Constant (Kd)Inhibitory Constant (Ki)Reference
This compoundFluorescence TitrationThrombin28 nM-[3]
Hirudin (54-65) sulfatedFluorescence TitrationThrombin16-28 nM-[4]
Hirudin (54-65)Surface Plasmon Resonance (SPR)FPR-α-thrombin-1.3 ± 0.3 µM[2]
Hirudin (54-65)Fluorescence Titration5-IAF-Quick I-thrombin10.8 µM-[2]
Hirudin (54-65)Equilibrium Binding[ANS]FPR-thrombin-Not specified[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Fluorescence Titration for Determining Binding Affinity

This protocol describes the determination of the dissociation constant (Kd) for the interaction between this compound and thrombin using a fluorescently labeled version of the peptide (e.g., [5F]Hir-(54–65)(SO3-)).

Materials:

  • Human α-thrombin

  • Fluorescently labeled this compound (e.g., 5-carboxyfluorescein (B1664652) labeled)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, and 0.1% PEG 8000

  • Fluorometer and cuvettes

Procedure:

  • Prepare a stock solution of fluorescently labeled this compound in the binding buffer.

  • Prepare a series of dilutions of human α-thrombin in the binding buffer.

  • To a cuvette, add a fixed concentration of the fluorescently labeled peptide (e.g., 20 nM).

  • Record the baseline fluorescence intensity.

  • Perform a stepwise titration by adding increasing concentrations of thrombin to the cuvette.

  • After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence intensity.

  • Continue the titration until saturation is reached (i.e., no significant change in fluorescence is observed upon further addition of thrombin).

  • The change in fluorescence is plotted against the thrombin concentration, and the data are fitted to a quadratic binding equation to determine the Kd.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time monitoring of biomolecular interactions and can be used to determine the association (ka) and dissociation (kd) rate constants, in addition to the dissociation constant (Kd).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Human α-thrombin (ligand)

  • This compound (analyte)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-P+ (HEPES buffered saline with surfactant P20)

  • Amine coupling kit (NHS, EDC, and ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.

    • Inject human α-thrombin (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the analyte solutions over the immobilized thrombin surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Thrombin Inhibition Assay (Chromogenic Substrate)

This assay measures the ability of this compound to inhibit the catalytic activity of thrombin towards a small chromogenic substrate. Since this compound is an exosite I binder and not an active site inhibitor, its effect on small substrate hydrolysis is expected to be minimal, confirming its mode of action.

Materials:

  • Human α-thrombin

  • This compound

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% BSA

  • 96-well microplate and plate reader

Procedure:

  • Prepare a solution of thrombin in the assay buffer.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add thrombin and varying concentrations of the peptide.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period.

  • The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time plot.

  • Plot the reaction rate against the inhibitor concentration to assess the inhibitory effect.

Visualizations

Thrombin Signaling and Inhibition Pathway

Thrombin_Signaling cluster_Procoagulant Procoagulant Pathway cluster_Inhibition Inhibition by Acetyl-Hirudin (54-65) Prothrombin Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PAR1 PAR-1 Thrombin->PAR1 Cleavage Thrombin_Exosite1 Thrombin (Exosite I) Fibrin Fibrin Fibrinogen->Fibrin Polymerization Platelet_Activation Platelet Activation PAR1->Platelet_Activation AcetylHirudin This compound AcetylHirudin->Thrombin_Exosite1 Binding Thrombin_Exosite1->Fibrinogen Inhibition Thrombin_Exosite1->PAR1 Inhibition

Caption: Thrombin's role in coagulation and its inhibition by this compound.

Experimental Workflow for Characterizing Exosite I Binders

Experimental_Workflow Start Start Binding_Assay Binding Assay (Fluorescence Titration or SPR) Start->Binding_Assay Determine_Affinity Determine Kd Binding_Assay->Determine_Affinity Functional_Assay Functional Assay (e.g., Fibrinogen Clotting) Determine_Affinity->Functional_Assay Assess_Inhibition Assess Inhibition (IC50) Functional_Assay->Assess_Inhibition Specificity_Assay Specificity Assay (Chromogenic Substrate) Assess_Inhibition->Specificity_Assay Confirm_Exosite_Binding Confirm Exosite I Specificity Specificity_Assay->Confirm_Exosite_Binding End End Confirm_Exosite_Binding->End

References

Application Notes and Protocols: Acetyl-Hirudin (54-65) Sulfated as a Positive Control in Anticoagulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent and specific thrombin inhibitor originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis. This acetylated and sulfated dodecapeptide represents the C-terminal region of hirudin, which is crucial for its interaction with thrombin. Its high specificity and direct mechanism of action make it an excellent positive control for in vitro anticoagulation assays. Unlike heparin, its activity is independent of antithrombin III, providing a direct measure of thrombin inhibition.[1][2][3]

This document provides detailed application notes and protocols for utilizing this compound as a positive control in key coagulation assays: Activated Partial Thromboplastin (B12709170) Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).

Mechanism of Action

This compound exerts its anticoagulant effect by binding to the anion-binding exosite 1 (also known as the fibrinogen-binding site) of thrombin (Factor IIa).[4] This interaction allosterically inhibits thrombin's ability to cleave fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. The sulfation of the tyrosine residue within this peptide fragment significantly enhances its binding affinity for thrombin and, consequently, its inhibitory potency.[5] Because it does not interact with the active site of thrombin, it allows for the study of exosite-specific interactions.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on common coagulation assays. The values are compiled and extrapolated from various studies on hirudin and its C-terminal fragments and should be considered as a guide. Actual results may vary depending on the specific reagents, instrumentation, and plasma used in the experiment.

Table 1: Expected Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

Concentration (µM)Expected Clotting Time (seconds)Fold Increase (approx.)
0 (Vehicle Control)28 - 401.0
0.145 - 601.5 - 2.0
0.570 - 1002.5 - 3.5
1.0> 120> 4.0
5.0Unclottable-

Note: A 1.5- to 2.5-fold increase over baseline is often considered a therapeutic range for anticoagulants like heparin.[6] Recombinant hirudin has been shown to produce a 1.5-fold increase in aPTT at concentrations of 150-200 ng/ml.[7]

Table 2: Expected Effect of this compound on Prothrombin Time (PT)

Concentration (µM)Expected Clotting Time (seconds)Fold Increase (approx.)
0 (Vehicle Control)10 - 141.0
1.012 - 181.2 - 1.6
5.015 - 251.5 - 2.3
10.020 - 352.0 - 3.2

Note: The PT assay is generally less sensitive to direct thrombin inhibitors compared to the aPTT and TT assays.

Table 3: Expected Effect of this compound on Thrombin Time (TT)

Concentration (µM)Expected Clotting Time (seconds)Fold Increase (approx.)
0 (Vehicle Control)15 - 221.0
0.0530 - 452.0 - 3.0
0.160 - 904.0 - 6.0
0.5> 150> 10.0
1.0Unclottable-

Note: The TT assay is highly sensitive to the presence of direct thrombin inhibitors. A quantitative thrombin time (QTT) can be used to determine the concentration of hirudin in plasma by generating a standard curve.[8]

Table 4: Inhibitory Constants of Hirudin and its Fragments

InhibitorAssayIC50 / Ki
Recombinant HirudinThrombin InhibitionKi = 270 +/- 50 fM
Hirudisin (r-hirudin derivative)Thrombin InhibitionKi = 160 +/- 70 fM
Hirudisin-1 (r-hirudin derivative)Thrombin InhibitionKi = 370 +/- 44 fM
r-RGD-hirudinThrombin-stimulated platelet aggregationIC50 = 5.7 to 6.8 nM
Hirudin Fragment (P1)Thrombin InhibitionIC50 = 2,425.5 ± 109.7 µM

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.[9][10]

Experimental Protocols

Materials and Reagents
  • This compound

  • Human Platelet-Poor Plasma (PPP): Collected in 3.2% sodium citrate.

  • aPTT Reagent (containing a contact activator like silica (B1680970) or ellagic acid and phospholipids)

  • Prothrombin Time (PT) Reagent (containing tissue factor and calcium)

  • Thrombin Reagent (Bovine or Human)

  • Calcium Chloride (CaCl₂) solution (0.025 M)

  • Coagulometer (automated or semi-automated) or a water bath and stopwatch for manual clot detection.

  • Pipettes and tips

  • Cuvettes

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a 1 mM stock solution of this compound in distilled water or a suitable buffer (e.g., Tris-buffered saline).

  • Working Solutions: Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the assays.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Pre-warming: Pre-warm the aPTT reagent, CaCl₂ solution, and platelet-poor plasma (PPP) to 37°C.

  • Incubation: In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the this compound working solution or vehicle control.

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate the mixture for 3-5 minutes at 37°C.

  • Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.

  • Detection: Record the time in seconds for a fibrin clot to form.

Prothrombin Time (PT) Assay Protocol

The PT assay evaluates the extrinsic and common pathways of coagulation.

  • Pre-warming: Pre-warm the PT reagent and PPP to 37°C.

  • Incubation: In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the this compound working solution or vehicle control. Incubate for 1-2 minutes at 37°C.

  • Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

  • Detection: Record the time in seconds for a fibrin clot to form.

Thrombin Time (TT) Assay Protocol

The TT assay specifically measures the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.

  • Pre-warming: Pre-warm the thrombin reagent and PPP to 37°C.

  • Incubation: In a coagulometer cuvette, mix 100 µL of PPP with 10 µL of the this compound working solution or vehicle control. Incubate for 1-2 minutes at 37°C.

  • Initiation of Clotting: Add 50 µL of the pre-warmed thrombin reagent to the cuvette and simultaneously start the timer.

  • Detection: Record the time in seconds for a fibrin clot to form.

Visualizations

Signaling Pathways and Experimental Workflows

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XIa Factor XIa XIIa->XIa XI IXa Factor IXa XIa->IXa IX Xa Factor Xa IXa->Xa X (with VIIIa) Thrombin Thrombin (IIa) Xa->Thrombin Prothrombin (II) (with Va) TF Tissue Factor TF_VIIa TF->TF_VIIa Damage TF_VIIa->Xa X (with VIIa) Fibrin Fibrin Thrombin->Fibrin Fibrinogen (I) VIIIa VIIIa Thrombin->VIIIa Va Va Thrombin->Va XIIIa XIIIa Thrombin->XIIIa Cross-linked Fibrin Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin (with XIIIa) XI Factor XI IX Factor IX X Factor X Prothrombin Prothrombin (II) Fibrinogen Fibrinogen (I)

Figure 1. The Coagulation Cascade.

Thrombin_Inhibition cluster_pathway cluster_inhibition Thrombin Thrombin (Factor IIa) Fibrin Fibrin Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Clot Fibrin Clot Fibrin->Clot Hirudin Acetyl-Hirudin (54-65) sulfated Hirudin->Thrombin Binds to Exosite 1 Blocked->Fibrinogen Inhibited

Figure 2. Mechanism of Thrombin Inhibition.

Experimental_Workflow start Start prep_plasma Prepare Platelet-Poor Plasma (PPP) start->prep_plasma prep_hirudin Prepare Acetyl-Hirudin Working Solutions start->prep_hirudin pre_warm Pre-warm Reagents and Plasma to 37°C prep_plasma->pre_warm mix Mix PPP with Acetyl-Hirudin or Vehicle Control prep_hirudin->mix pre_warm->mix incubate Incubate at 37°C mix->incubate add_reagent Add Assay-Specific Initiating Reagent (aPTT, PT, or Thrombin) incubate->add_reagent measure Measure Clotting Time add_reagent->measure analyze Analyze Data and Generate Dose-Response Curves measure->analyze end End analyze->end

Figure 3. General Experimental Workflow.

References

Application Notes and Protocols: In Vitro Applications of Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent and specific thrombin inhibitor found in the salivary glands of the medicinal leech, Hirudo medicinalis. This acetylated and sulfated dodecapeptide corresponds to amino acids 54-65 of the native hirudin sequence. The sulfation of the tyrosine residue at position 63 significantly enhances its inhibitory activity compared to its non-sulfated counterpart.

The primary mechanism of action for this compound involves its high-affinity binding to the anion-binding exosite I (also known as fibrinogen-binding exosite) of thrombin. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen, a critical step in the coagulation cascade, and also prevents thrombin-mediated platelet activation and aggregation. Unlike some other anticoagulants, its action is independent of antithrombin III. These properties make this compound a valuable tool for in vitro research in hemostasis, thrombosis, and the development of novel antithrombotic agents.

In Vitro Applications

  • Anticoagulant Activity Assessment: Evaluation of the inhibitory effect on plasma clotting times (aPTT, PT, TT).

  • Anti-platelet Activity Studies: Investigation of the inhibition of thrombin-induced platelet aggregation and secretion.

  • Thrombin Inhibition Assays: Characterization of the direct inhibitory effect on thrombin activity using chromogenic substrates.

  • Structure-Activity Relationship Studies: Comparison with other hirudin fragments and analogs to understand the role of specific amino acid residues and post-translational modifications.

  • Mechanism of Action Studies: Elucidation of the interactions between thrombin, its substrates, and inhibitors.

Data Presentation

The following tables summarize the quantitative data for the in vitro activities of sulfated hirudin fragments, including this compound and its close analogs.

Table 1: Anticoagulant Activity of a Sulfated Hirudin Dodecapeptide (BG8865)

AssayEndpointValue (µg/mL)
Thrombin Time (TT)2x Prolongation of Control Clotting Time2.2
Thrombin Time (TT)3x Prolongation of Control Clotting Time4.1
Activated Partial Thromboplastin Time (aPTT)Dose-dependent increase observed.-
Prothrombin Time (PT)Dose-dependent increase observed.-

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin, which is a close analog of this compound.[1]

Table 2: Inhibition of Thrombin-Induced Platelet Aggregation by a Sulfated Hirudin Dodecapeptide (BG8865)

Thrombin ConcentrationIC50 for Platelet Aggregation Inhibition
0.25 U/mL0.72 µg/mL

Data is for a synthetic, tyrosine-sulfated dodecapeptide modeled on residues 53-64 of hirudin.[1]

Experimental Protocols

Protocol 1: Determination of Anticoagulant Activity by Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the anticoagulant effect of this compound by measuring the prolongation of the aPTT in human plasma.

Materials:

  • This compound

  • Pooled normal human plasma, citrated

  • aPTT reagent (containing a contact activator and phospholipids)

  • 25 mM Calcium Chloride (CaCl2) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-buffered saline, pH 7.4). Perform serial dilutions to obtain a range of working concentrations (e.g., 0.1 to 10 µg/mL).

  • Assay Performance: a. Pipette 100 µL of pooled normal human plasma into a coagulometer cuvette. b. Add 10 µL of the this compound working solution or buffer (for control) to the plasma. c. Incubate the mixture for 3 minutes at 37°C. d. Add 100 µL of pre-warmed aPTT reagent to the cuvette and incubate for a further 5 minutes at 37°C. e. Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl2 solution. f. The coagulometer will automatically measure the time taken for clot formation.

  • Data Analysis: a. Record the clotting time in seconds for each concentration of this compound and the control. b. Plot the clotting time (in seconds) against the concentration of this compound. c. The results will demonstrate a dose-dependent prolongation of the aPTT.

Protocol 2: Inhibition of Thrombin-Induced Platelet Aggregation

This protocol describes the in vitro assessment of the anti-platelet activity of this compound by measuring its ability to inhibit thrombin-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • This compound

  • Freshly prepared human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP) as a blank

  • Thrombin solution (e.g., 0.25 U/mL final concentration)

  • Saline or appropriate buffer

  • Platelet aggregometer with stirring capabilities at 37°C

  • Calibrated pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Draw whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Platelet Aggregation Assay: a. Adjust the platelet count in the PRP if necessary (typically to 2.5 x 10^8 platelets/mL). b. Set the aggregometer baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation). c. Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and place it in the aggregometer at 37°C. d. Add 50 µL of the desired concentration of this compound or buffer (for control) and incubate for 3-5 minutes while stirring. e. Initiate platelet aggregation by adding a specific concentration of thrombin (e.g., to a final concentration of 0.25 U/mL). f. Record the change in light transmission for at least 5 minutes.

  • Data Analysis: a. Determine the maximum percentage of platelet aggregation for each concentration of this compound. b. Calculate the percentage inhibition of aggregation relative to the control (no inhibitor). c. Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).[1]

Visualizations

Acetyl_Hirudin_Mechanism cluster_thrombin Thrombin Thrombin Exosite1 Anion-Binding Exosite I CatalyticSite Catalytic Site PlateletReceptor Platelet Receptor (e.g., PAR1) Thrombin->PlateletReceptor Activates Fibrinogen Fibrinogen Exosite1->Fibrinogen Binds CatalyticSite->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Forms PlateletActivation Platelet Activation & Aggregation PlateletReceptor->PlateletActivation AcetylHirudin Acetyl-Hirudin (54-65) Sulfated AcetylHirudin->Exosite1 Binds & Blocks

Caption: Mechanism of Action of this compound.

aPTT_Workflow start Start prep_peptide Prepare Acetyl-Hirudin (54-65) Sulfated dilutions start->prep_peptide add_plasma Add 100 µL Plasma to Cuvette prep_peptide->add_plasma add_peptide Add 10 µL Peptide/Buffer add_plasma->add_peptide incubate1 Incubate 3 min at 37°C add_peptide->incubate1 add_aptt Add 100 µL aPTT Reagent incubate1->add_aptt incubate2 Incubate 5 min at 37°C add_aptt->incubate2 add_cacl2 Add 100 µL CaCl2 to initiate clotting incubate2->add_cacl2 measure Measure Clotting Time add_cacl2->measure analyze Analyze Data: Plot Clotting Time vs. Concentration measure->analyze end End analyze->end

Caption: Experimental Workflow for aPTT Assay.

References

Application Notes and Protocols: Acetyl-Hirudin (54-65) Sulfated for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the salivary glands of the medicinal leech (Hirudo medicinalis)[1][2]. This acetylated and sulfated dodecapeptide specifically binds to the fibrinogen-binding exosite I of thrombin, effectively blocking its interaction with substrates like fibrinogen without directly obstructing the enzyme's catalytic site[3][4][5]. This specific mode of action makes it an invaluable tool for studying the enzyme kinetics of thrombin and for the development of novel anticoagulant therapies. The sulfation of the tyrosine residue within this peptide significantly enhances its binding affinity for thrombin[5][6]. These application notes provide detailed protocols for utilizing this compound in thrombin inhibition assays and summarize key kinetic parameters.

Principle of Action

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin, which then forms a clot. Hirudin and its fragments inhibit thrombin by binding to its exosites. This compound is a competitive inhibitor that specifically targets exosite I, an anion-binding region on thrombin responsible for substrate recognition[3][7]. By occupying this site, the peptide prevents the binding of fibrinogen and other macromolecular substrates, thereby inhibiting their cleavage.

dot

Caption: Interaction of this compound with Thrombin.

Quantitative Data: Kinetic Parameters

The inhibitory potency of this compound and related hirudin fragments against thrombin has been determined in various studies. The dissociation constant (KD) and the inhibition constant (Ki) are key parameters to quantify the binding affinity and inhibitory activity.

CompoundParameterValueConditionsReference
[5F]Hir-(54–65)(SO3−)KD81 ± 3 nMIn NaCl buffer[8]
[5F]Hir-(54–65)(SO3−)KD830 ± 40 nMIn ChCl buffer[8]
sulfo-Hir 54-65Ki0.054 µMCompetition with thrombin binding[9]
Hmed_HV1 (sulfated)Kd158 nM---[3]
[5F]-Hir-(54–65)(SO3-)KD28 nM---[10]

Experimental Protocols

Thrombin Inhibition Assay using a Chromogenic Substrate

This protocol describes a common method to determine the inhibitory activity of this compound on thrombin by measuring the hydrolysis of a chromogenic substrate.

Materials:

  • Human α-thrombin

  • This compound

  • Chromogenic thrombin substrate (e.g., Spectrozyme TH, S-2238)

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG 8000, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the assay is typically in the low nM range (e.g., 4 nM)[10].

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations to be tested.

    • Prepare the chromogenic substrate according to the manufacturer's instructions. A typical final concentration is around 200 µM.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A fixed volume of the thrombin solution.

      • Varying concentrations of the this compound solution.

      • Include control wells with no inhibitor (100% activity) and wells with no thrombin (background).

    • The total volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme[10].

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in the microplate reader.

    • Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of substrate hydrolysis is proportional to the thrombin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of thrombin inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of thrombin activity) by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism is known to be competitive and the substrate concentration and its Michaelis-Menten constant (Km) are known.

dot

Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Thrombin, Inhibitor, Substrate) start->reagent_prep plate_setup 2. Plate Setup (Buffer, Thrombin, Inhibitor) reagent_prep->plate_setup incubation 3. Incubation (Allow binding) plate_setup->incubation reaction_start 4. Reaction Initiation (Add Substrate) incubation->reaction_start measurement 5. Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement data_analysis 6. Data Analysis (Calculate IC50/Ki) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the Thrombin Inhibition Assay.

Fluorescence-Based Binding Assay

This protocol can be used to directly measure the binding affinity (KD) of a fluorescently labeled hirudin fragment to thrombin.

Materials:

  • Human α-thrombin

  • Fluorescently labeled this compound (e.g., [5F]Hir-(54–65)(SO₃⁻))[8][10]

  • Binding Buffer: Similar to the assay buffer used in the inhibition assay.

  • Fluorometer or fluorescence plate reader

  • Low-binding cuvettes or microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thrombin and the fluorescently labeled hirudin peptide in the binding buffer.

  • Titration:

    • To a fixed concentration of the fluorescently labeled hirudin peptide in a cuvette or well, add increasing concentrations of thrombin.

    • Alternatively, titrate a fixed concentration of thrombin with increasing concentrations of the fluorescently labeled peptide.

  • Equilibration:

    • Allow the mixture to equilibrate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (or anisotropy) at the appropriate excitation and emission wavelengths for the fluorophore[8]. Binding of the peptide to thrombin will typically result in a change in the fluorescence signal.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the titrant concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (KD)[8].

Applications in Research and Drug Development

  • Elucidation of Thrombin Structure and Function: By specifically blocking exosite I, this compound helps in understanding the role of this domain in substrate recognition and enzyme activity[3].

  • Screening for Novel Thrombin Inhibitors: This peptide can be used as a reference compound in high-throughput screening campaigns to identify new small molecules or biologics that target thrombin.

  • Structure-Activity Relationship (SAR) Studies: The well-defined structure and potent activity of this compound make it an excellent starting point for designing new peptide-based anticoagulants with improved pharmacological properties[6].

  • Diagnostic Applications: Hirudin and its derivatives can be used in coagulation assays to specifically inhibit thrombin, allowing for the measurement of other coagulation factors[11].

Conclusion

This compound is a highly specific and potent inhibitor of thrombin, making it an indispensable tool for researchers in the fields of enzymology, hemostasis, and thrombosis. The detailed protocols and compiled kinetic data provided in these application notes offer a comprehensive guide for its effective use in enzyme kinetics studies and drug discovery efforts.

References

Application Notes and Protocols for Platelet Aggregation Studies Using Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the salivary glands of the medicinal leech. This acetylated and sulfated dodecapeptide specifically targets and inhibits thrombin, a key serine protease in the coagulation cascade that also functions as a potent platelet agonist. These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation studies, a critical tool for thrombosis research and the development of novel antithrombotic agents.

Mechanism of Action

Thrombin plays a crucial role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869) and by activating platelets. Platelet activation by thrombin is primarily mediated through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. This initiates a cascade of intracellular signaling events, leading to platelet shape change, degranulation, and aggregation, ultimately forming a platelet plug.[1]

This compound exerts its antiplatelet effect by directly binding to the anion-binding exosite I of thrombin. This interaction allosterically inhibits thrombin's ability to cleave its substrates, including PARs on the platelet surface.[2][3] By preventing PAR activation, this compound effectively blocks the downstream signaling pathways that lead to platelet aggregation. The sulfation of the tyrosine residue at position 63 has been shown to significantly enhance the inhibitory potency of the peptide.[2][3]

Thrombin-Induced Platelet Aggregation Signaling Pathway and Inhibition by this compound

G cluster_thrombin Thrombin Interaction cluster_platelet Platelet Surface cluster_intracellular Intracellular Signaling Thrombin Thrombin Hirudin This compound Thrombin->Hirudin Inhibition PAR1_4 PAR1 / PAR4 Receptors Thrombin->PAR1_4 Cleavage & Activation Gq Gq PAR1_4->Gq G12_13 G12/13 PAR1_4->G12_13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Shape_Change Shape Change RhoA->Shape_Change Granule_Secretion Granule Secretion (ADP, TXA₂) Ca_PKC->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca_PKC->Integrin_Activation Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Integrin_Activation->Aggregation

Thrombin signaling pathway and its inhibition.

Experimental Protocols

The following protocols describe the use of this compound in platelet aggregation studies using Light Transmission Aggregometry (LTA), the gold standard for in vitro assessment of platelet function.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP Centrifugation to separate Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood->PRP_PPP Adjust Adjust Platelet Count in PRP (e.g., 2.5 x 10⁸/mL with PPP) PRP_PPP->Adjust Incubate_PRP Pre-warm PRP to 37°C Adjust->Incubate_PRP Add_Hirudin Add this compound or Vehicle Control Incubate_PRP->Add_Hirudin Incubate_Inhibitor Incubate for 3-5 minutes Add_Hirudin->Incubate_Inhibitor Add_Agonist Add Thrombin (Agonist) Incubate_Inhibitor->Add_Agonist Record Record Light Transmission (5-10 minutes) Add_Agonist->Record Plot Plot % Aggregation vs. Time Record->Plot Calculate Calculate Maximum Aggregation, Slope, and Area Under the Curve (AUC) Plot->Calculate Dose_Response Generate Dose-Response Curve and calculate IC₅₀ Calculate->Dose_Response

Workflow for platelet aggregation analysis.
Materials and Reagents

  • This compound

  • Human α-thrombin

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% (0.109 M) sodium citrate (B86180) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

Preparation of Solutions
  • This compound Stock Solution (1 mM): Reconstitute the lyophilized peptide in sterile PBS to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions of this compound: Prepare serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM).

  • Thrombin Stock Solution (100 U/mL): Reconstitute human α-thrombin in sterile PBS containing 0.1% BSA. Aliquot and store at -80°C.

  • Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution in PBS to a concentration that induces submaximal platelet aggregation (e.g., 0.1-0.5 U/mL). This concentration should be determined empirically in preliminary experiments.

Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 2000-2500 x g for 15 minutes at room temperature.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

Light Transmission Aggregometry Protocol
  • Set the aggregometer to 37°C.

  • Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Pipette the required volume of adjusted PRP (typically 450 µL) into an aggregometer cuvette with a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to warm for at least 2 minutes.

  • Add 50 µL of the this compound working solution or vehicle control (PBS) to the PRP.

  • Incubate for 3-5 minutes with stirring.

  • Initiate the recording of light transmission.

  • Add the predetermined concentration of thrombin working solution (typically 10-20 µL) to induce aggregation.

  • Record the aggregation for 5-10 minutes.

  • Repeat for each concentration of this compound to generate a dose-response curve.

Data Presentation and Analysis

The primary output of the LTA is an aggregation curve, plotting the percentage of light transmission over time. From this curve, several parameters can be quantified to assess the inhibitory effect of this compound.

Table 1: Hypothetical Dose-Response Data for this compound on Thrombin-Induced Platelet Aggregation

Final Concentration of this compound (µM)Maximum Aggregation (%)Slope (Aggregation Rate, %/min)Area Under the Curve (AUC)% Inhibition of Aggregation
0 (Vehicle Control)85.2 ± 3.195.6 ± 5.4380.1 ± 15.20
0.178.5 ± 4.588.2 ± 6.1350.7 ± 18.97.9
0.562.1 ± 5.268.9 ± 7.3275.4 ± 22.127.1
1.045.3 ± 3.949.8 ± 4.8198.6 ± 17.546.8
5.015.8 ± 2.817.1 ± 3.270.3 ± 12.681.5
10.05.2 ± 1.55.9 ± 1.923.1 ± 7.093.9
50.02.1 ± 0.92.5 ± 1.19.2 ± 4.197.5

Data are presented as mean ± standard deviation (n=3). % Inhibition is calculated relative to the vehicle control.

From the dose-response data, the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the thrombin-induced platelet aggregation.

Conclusion

This compound is a specific and potent inhibitor of thrombin-induced platelet aggregation. The protocols outlined in these application notes provide a robust framework for investigating its antiplatelet activity. By employing Light Transmission Aggregometry, researchers can obtain quantitative data to characterize the dose-dependent inhibitory effects of this compound, making it a valuable tool in the discovery and development of new antithrombotic therapies.

References

Application of Acetyl-Hirudin (54-65) Sulfated in Coagulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech Hirudo medicinalis. This peptide fragment specifically targets and inhibits thrombin, a key enzyme in the coagulation cascade, making it a valuable tool for research in hemostasis, thrombosis, and the development of novel anticoagulant therapies. Its mechanism of action involves binding to the anion-binding exosite I of thrombin, thereby preventing the interaction of thrombin with its substrates, most notably fibrinogen. This targeted inhibition offers a specific and direct means of anticoagulation, distinct from other anticoagulants like heparin.

Mechanism of Action

This compound acts as a direct thrombin inhibitor. The core of its function lies in its high affinity and specific binding to the anion-binding exosite I (also known as fibrinogen-recognition exosite) of α-thrombin. The sulfated tyrosine residue at position 63 is crucial for this high-affinity interaction. By occupying this exosite, the peptide allosterically hinders the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin, the fundamental step in clot formation. This targeted action does not interfere with the catalytic site of thrombin directly but effectively blocks its primary procoagulant function.

Data Presentation

The following tables summarize the quantitative data for sulfated hirudin fragments, which are closely related to this compound and provide a strong indication of its expected activity.

Table 1: Binding Affinity of Sulfated Hirudin Fragments to Thrombin

Peptide FragmentMethodBinding Constant (Kd/Ki)Reference
[5F]-Hir-(54–65)(SO3-)Fluorescence Spectroscopy28 nM (Kd)[1]
sulfo-Hir 54-65Competition Binding Assay54 nM (Ki)[2]

Table 2: In Vitro Anticoagulant Activity of a Disulfated Hirudin-related Decapeptide

AssayParameterValueReference
Thrombin Time (TT)IC500.3 µM[1]

Note: The data presented is for closely related sulfated hirudin fragments. Specific quantitative data for the acetylated form may vary but is expected to be in a similar range.

Experimental Protocols

Thrombin Clotting Time (TCT) Assay

This assay measures the ability of this compound to prolong the thrombin-induced clotting of plasma.

Materials:

  • This compound

  • Pooled normal human plasma (citrated)

  • Human α-thrombin (e.g., 10 NIH units/mL)

  • Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Coagulometer

Procedure:

  • Prepare a stock solution of this compound in TBS.

  • Perform serial dilutions of the peptide to obtain a range of concentrations to be tested.

  • Pre-warm the pooled normal human plasma and thrombin solution to 37°C.

  • In a coagulometer cuvette, mix 100 µL of pooled normal plasma with 10 µL of the peptide solution (or TBS for control).

  • Incubate the mixture for 60 seconds at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution.

  • The coagulometer will automatically measure the time to clot formation.

  • Plot the clotting time against the peptide concentration to determine the concentration required to double the clotting time or to calculate an IC50 value.

Chromogenic Substrate Assay for Thrombin Inhibition

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of thrombin using a synthetic chromogenic substrate.

Materials:

  • This compound

  • Human α-thrombin (e.g., 1 NIH unit/mL)

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 8.3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a series of dilutions of the peptide in the assay buffer.

  • In a 96-well microplate, add 20 µL of each peptide dilution (or buffer for control) to triplicate wells.

  • Add 160 µL of assay buffer to each well.

  • Add 10 µL of the thrombin solution to each well and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity (V0) for each concentration.

  • Plot the percentage of thrombin inhibition (calculated relative to the control) against the peptide concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay evaluates the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

  • This compound

  • Pooled normal human plasma (citrated)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare a stock solution and serial dilutions of this compound in a suitable buffer.

  • Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 100 µL of pooled normal plasma with 10 µL of the peptide solution (or buffer for control).

  • Add 100 µL of the pre-warmed aPTT reagent to the mixture.

  • Incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.

  • Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution.

  • The coagulometer will record the time to clot formation.

  • Analyze the prolongation of the aPTT in relation to the peptide concentration.

Visualizations

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa VIII Factor VIIIa IX->VIII IXa X Factor X VIII->X TF Tissue Factor VII Factor VIIa TF->VII Activation VII->X V Factor Va X->V Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Prothrombinase Complex (Xa, Va) Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor Acetyl-Hirudin (54-65) sulfated Inhibitor->Thrombin Inhibits Exosite I

Caption: Inhibition of the Coagulation Cascade by this compound.

Experimental_Workflow prep Peptide Preparation (Stock solution & serial dilutions) incubation Incubation (Peptide with Plasma/Enzyme) prep->incubation assay_setup Assay Setup (Plasma, Buffers, Reagents) assay_setup->incubation initiation Reaction Initiation (Add Thrombin/CaCl2/Substrate) incubation->initiation measurement Measurement (Clotting time / Absorbance) initiation->measurement analysis Data Analysis (IC50 / Clotting time prolongation) measurement->analysis

References

Application Notes and Protocols for Measuring the Binding Affinity of Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl-Hirudin (54-65) with a sulfated tyrosine at position 63 is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech Hirudo medicinalis. This peptide fragment specifically interacts with the anion-binding exosite I of thrombin, a critical region for substrate recognition and binding.[1][2][3] The sulfation of Tyrosine-63 is known to significantly enhance the binding affinity for thrombin by approximately tenfold, making it a crucial post-translational modification for its anticoagulant activity.[4]

Accurate measurement of the binding affinity of Acetyl-Hirudin (54-65) sulfated to thrombin is essential for its characterization, quality control, and the development of new anticoagulant therapies. These application notes provide an overview of key techniques and detailed protocols for quantifying this interaction.

Quantitative Data Summary: Binding Affinity of Sulfated Hirudin Fragments to Thrombin

The following table summarizes experimentally determined binding affinity constants for sulfated hirudin fragments, including the (54-65) sequence, to thrombin. These values highlight the high affinity of the interaction.

Hirudin FragmentTechniqueAnalyteLigandBinding Constant (KD or Ki)Reference
sulfo-Hir 54-65Surface Plasmon Resonance (Competition Assay)Thrombin (250 nM)Immobilized HCII 1-750.054 µM (Ki)[1][5]
[5F]Hir-(54–65)(SO3-)Fluorescence Titration[5F]Hir-(54–65)(SO3-)Thrombin28 nM (KD)[6]
Hir-(54–65)(SO3-)Fluorescence Equilibrium BindingHir-(54–65)(SO3-)[4'F]FPR-Thrombin0.15 µM (KD)[7]
Hirudin54–65(SO3−)Isothermal Titration Calorimetry (Competitive)ProthrombinBothrojaracin (B1176375)7.0 ± 0.2 µM (KD to Prothrombin)[8]
sulfo-Hir 53-64 (Hirugen)Not SpecifiedThrombinsulfo-Hir 53-6496 nM (KD)[1][5]

Application Note 1: Surface Plasmon Resonance (SPR)

Principle: Surface Plasmon Resonance is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip surface. Changes in the refractive index at the surface, caused by the binding and dissociation of the analyte, are recorded in a sensorgram. This allows for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Application: SPR is highly suitable for characterizing the this compound interaction with thrombin. The hirudin peptide can be immobilized, and thrombin flowed over the surface, or vice-versa. A common approach is to use a competition assay where a related ligand is immobilized, and the ability of this compound to compete with this interaction is measured.[1][5]

Experimental Protocol: SPR Competition Assay

This protocol describes determining the inhibition constant (Ki) of this compound by competing its binding to thrombin against an immobilized ligand (e.g., Biotinylated HCII 1-75).

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated ligand for immobilization (e.g., HCII 1-75)

  • Human α-thrombin

  • This compound

  • Running Buffer: HEPES-buffered saline (10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)[5]

  • Regeneration Solution: 0.5 M NaCl[5]

Procedure:

  • Chip Preparation:

    • Equilibrate the streptavidin sensor chip with running buffer.

    • Prepare two flow cells: one as a reference cell (no ligand) and one for ligand immobilization.[1][5]

  • Ligand Immobilization:

    • Inject the biotinylated ligand (e.g., HCII 1-75) over the designated flow cell at a low flow rate (e.g., 2 µL/min) until the desired immobilization level is reached.[5]

    • Wash with running buffer to remove any non-bound ligand.

  • Binding Analysis (Competition):

    • Prepare a series of solutions containing a fixed concentration of thrombin (e.g., 250 nM) mixed with varying concentrations of this compound (e.g., 0 µM to 10 µM).

    • Inject the thrombin solution (without the competitor peptide) over both flow cells to determine the maximum binding response (Rmax).

    • Sequentially inject each thrombin/competitor mixture over both flow cells.

    • Between each injection, regenerate the sensor surface using the regeneration solution (e.g., a short pulse of 0.5 M NaCl) to remove bound thrombin.[5]

  • Data Analysis:

    • Subtract the reference cell signal from the active cell signal for each run.

    • Measure the equilibrium response (Req) for each competitor concentration.

    • Plot the Req values against the log of the competitor concentration.

    • Fit the data to a suitable competition binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

SPR_Workflow cluster_prep Preparation cluster_analysis Competition Assay cluster_data Data Analysis start Start chip_prep Equilibrate Streptavidin Chip start->chip_prep immobilize Immobilize Biotinylated Ligand (e.g., HCII 1-75) chip_prep->immobilize prep_samples Prepare Thrombin + Competitor (Acetyl-Hirudin) Mixtures immobilize->prep_samples inject Inject Mixtures over Sensor Chip prep_samples->inject measure Measure Equilibrium Response (Req) inject->measure regenerate Regenerate Chip Surface (0.5 M NaCl) measure->regenerate regenerate->inject Next Concentration plot Plot Req vs. [Competitor] regenerate->plot fit Fit Data to Competition Model plot->fit calc_ki Calculate Ki fit->calc_ki end_node End calc_ki->end_node

Caption: Workflow for an SPR-based competition assay.

Application Note 2: Fluorescence-Based Titration

Principle: This technique relies on monitoring changes in the fluorescence properties of a molecule upon binding. For the hirudin-thrombin interaction, a fluorescent label (e.g., 5-fluorescein) is attached to the hirudin peptide.[9][10] The binding of this labeled peptide to thrombin alters the local environment of the fluorophore, leading to a change in fluorescence intensity or polarization. By titrating the labeled peptide with increasing concentrations of thrombin, a binding curve can be generated to determine the KD.

Application: Fluorescence titration is a sensitive and robust method for measuring the binding affinity in solution. It is particularly useful for high-affinity interactions. One can either perform a direct titration with a fluorescently labeled this compound or a competitive assay where the unlabeled peptide displaces a known fluorescent ligand from thrombin's exosite I.[10]

Experimental Protocol: Direct Fluorescence Titration

Materials:

  • Spectrofluorometer

  • PEG-coated acrylic or quartz cuvettes (to prevent protein adsorption)[7][9]

  • Fluorescently labeled this compound (e.g., [5F]Hir-(54–65)(SO3-))

  • Human α-thrombin

  • Assay Buffer: 50 mM Tris-Cl, 110 mM NaCl, 5 mM CaCl2, 1 mg/ml PEG 8000, pH 7.4[9]

Procedure:

  • Instrument Setup:

    • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for 5-fluorescein, Ex: 491 nm, Em: 520 nm).[9][10]

    • Set excitation and emission slit widths (e.g., 4 nm and 8 nm, respectively).[9][10]

    • Allow the instrument and samples to equilibrate at a constant temperature (e.g., 25°C).

  • Titration:

    • Place a solution of the fluorescently labeled hirudin peptide at a fixed, low concentration (e.g., 20-50 nM) in the cuvette. The concentration should ideally be below the expected KD.

    • Record the initial fluorescence (Fo).

    • Make sequential additions of concentrated thrombin stock solution directly into the cuvette. Mix gently after each addition.

    • Allow the reaction to reach equilibrium (typically 1-2 minutes).

    • Record the fluorescence intensity (Fobs) after each addition.

    • Continue until the fluorescence signal is saturated (no further change upon addition of thrombin).

  • Data Analysis:

    • Correct the data for dilution effects.

    • Calculate the change in fluorescence (ΔF = Fobs - Fo).

    • Plot the fractional fluorescence change (ΔF/Fo) as a function of the total thrombin concentration.[9]

    • Fit the resulting binding isotherm to the quadratic binding equation to obtain the dissociation constant (KD).[9]

Fluorescence_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start setup_inst Setup Spectrofluorometer (Ex/Em Wavelengths) start->setup_inst prep_sample Add Labeled Hirudin Peptide to Cuvette setup_inst->prep_sample measure_f0 Measure Initial Fluorescence (F₀) prep_sample->measure_f0 add_thrombin Add Aliquot of Thrombin measure_f0->add_thrombin equilibrate Equilibrate Sample add_thrombin->equilibrate measure_fobs Measure Fluorescence (Fobs) equilibrate->measure_fobs check_sat Saturated? measure_fobs->check_sat check_sat->add_thrombin No correct_data Correct for Dilution check_sat->correct_data Yes plot_data Plot ΔF/F₀ vs. [Thrombin] correct_data->plot_data fit_curve Fit to Quadratic Binding Equation plot_data->fit_curve calc_kd Determine Kᴅ fit_curve->calc_kd end_node End calc_kd->end_node

Caption: Workflow for a direct fluorescence titration experiment.

Application Note 3: Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., Acetyl-Hirudin) is titrated into a solution of the macromolecule (e.g., thrombin) in the sample cell. The resulting heat change upon each injection is measured relative to a reference cell. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Application: ITC is the gold standard for characterizing binding interactions as it is label-free, requires no immobilization, and measures the interaction directly in solution. It is highly effective for confirming the binding affinity and understanding the thermodynamic drivers of the hirudin-thrombin interaction.[8]

Experimental Protocol: ITC

Materials:

  • Isothermal Titration Calorimeter

  • Human α-thrombin

  • This compound

  • ITC Buffer: A well-dialyzed buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4. It is critical that both the protein and peptide are in the exact same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation:

    • Prepare a thrombin solution at a concentration of ~5-20 µM.

    • Prepare an this compound solution at a concentration 10-15 times higher than the thrombin concentration (e.g., 50-300 µM).

    • Ensure both solutions are in identical, degassed buffer.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

    • Load the reference cell with degassed buffer.

  • Titration:

    • Carefully load the thrombin solution into the sample cell, avoiding bubbles.

    • Load the hirudin peptide solution into the injection syringe.

    • Place the syringe into position and allow the system to equilibrate thermally.

    • Program the titration parameters: typically one small initial injection (e.g., 0.5 µL) followed by 20-30 larger injections (e.g., 1.5-2.5 µL) with sufficient spacing between them (e.g., 240-300 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (µcal/sec or µJ/sec) per mole of injectant against the molar ratio of hirudin to thrombin.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.

    • The fitting will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start prep_samples Prepare Thrombin & Hirudin in Identical, Degassed Buffer start->prep_samples load_cell Load Thrombin into Sample Cell prep_samples->load_cell load_syringe Load Hirudin into Syringe prep_samples->load_syringe equilibrate Equilibrate System at 25°C load_cell->equilibrate load_syringe->equilibrate inject Perform Sequential Injections of Hirudin into Thrombin equilibrate->inject measure Measure Heat Change (dQ) for Each Injection inject->measure measure->inject Next Injection integrate Integrate Injection Peaks measure->integrate plot Plot dQ vs. Molar Ratio integrate->plot fit Fit Isotherm to a Binding Model plot->fit determine_params Determine Kᴅ, n, and ΔH fit->determine_params end_node End determine_params->end_node

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies of Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing Surface Plasmon Resonance (SPR) to characterize the interaction between Acetyl-Hirudin (54-65) sulfated and its primary target, thrombin. Hirudin and its fragments are potent and specific inhibitors of thrombin, a key serine protease in the coagulation cascade. The sulfation of Tyrosine 63 in the hirudin (54-65) fragment is crucial for its high-affinity binding to the exosite I of thrombin.[1][2] SPR is a powerful label-free technology for the real-time analysis of biomolecular interactions, enabling the determination of kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

This document outlines detailed protocols for the immobilization of thrombin on a sensor surface and the subsequent kinetic analysis of its interaction with this compound.

Signaling Pathways and Experimental Workflow

The interaction between this compound and thrombin is a direct binding event that blocks the substrate recognition site (exosite I) of thrombin, thereby inhibiting its procoagulant activities. There isn't a classical signaling pathway involved in this direct inhibition. However, the experimental workflow for an SPR-based analysis of this interaction can be visualized.

experimental_workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Prepare Running Buffer (e.g., HBS-EP+) s1 System Startup & Priming p1->s1 p2 Prepare Thrombin Ligand (for immobilization) s3 Thrombin Immobilization (Amine Coupling) p2->s3 p3 Prepare Acetyl-Hirudin (54-65) sulfated Analyte (serial dilutions) s4 Analyte Injection (Association) p3->s4 p4 Prepare Regeneration Solution (e.g., Glycine-HCl pH 2.0) s6 Regeneration p4->s6 s2 Sensor Chip Docking (e.g., CM5) s1->s2 Next Cycle s2->s3 Next Cycle s3->s4 Next Cycle s5 Buffer Flow (Dissociation) s4->s5 Next Cycle s5->s6 Next Cycle a1 Reference Subtraction s5->a1 s6->s4 Next Cycle a2 Curve Fitting (e.g., 1:1 Langmuir model) a1->a2 a3 Kinetic Parameter Determination (ka, kd, KD) a2->a3

Caption: Experimental workflow for SPR analysis of the thrombin and this compound interaction.

Quantitative Data Summary

The following table summarizes kinetic and affinity data for the interaction of sulfated hirudin fragments with thrombin, as determined by SPR and other methods. It is important to note that experimental conditions can influence the determined values.

Hirudin FragmentLigand ImmobilizedAnalyteMethodK D (nM)k a (1/Ms)k d (1/s)Reference(s)
sulfo-Hir 54-65HCII 1-75ThrombinSPR54 (Ki)--[3]
Tyr63-sulfated N-acetyl-hirudin(54-65)ThrombinFVa2SPR26-38--
[5F]Hir-(54–65)(SO3–)ThrombinCDSO3 (competitor)Assay28--

Note: Data from different studies may not be directly comparable due to variations in experimental conditions (e.g., buffer, temperature, immobilization level).

Experimental Protocols

Protocol 1: Immobilization of Thrombin on a CM5 Sensor Chip via Amine Coupling

This protocol describes the covalent immobilization of thrombin onto a carboxymethylated dextran (B179266) (CM5) sensor chip, a common strategy for studying its interaction with peptide analytes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip CM5

  • Amine Coupling Kit:

  • Human α-thrombin (ligand)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 or 2 M NaCl

Procedure:

  • System Preparation:

    • Start the SPR instrument and prime the system with degassed Running Buffer.

    • Allow a new CM5 sensor chip to equilibrate to the instrument temperature (typically 25°C) before docking.

  • Surface Activation:

    • Inject a freshly prepared 1:1 mixture of EDC and NHS over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface.

  • Ligand Immobilization:

    • Prepare a solution of human α-thrombin at a concentration of 10-50 µg/mL in Immobilization Buffer.

    • Inject the thrombin solution over the activated surface. The target immobilization level for kinetic analysis of small molecule or peptide interactions is typically 200-500 Response Units (RU).

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

  • Deactivation:

    • Inject 1.0 M ethanolamine-HCl, pH 8.5 for 7 minutes at 10 µL/min to block any remaining active esters on the surface.

  • Surface Stabilization:

    • Perform 2-3 startup cycles with the Regeneration Solution to stabilize the baseline.

immobilization_workflow cluster_immobilization Thrombin Immobilization Workflow i1 Equilibrate CM5 Chip i2 Activate Surface (EDC/NHS) i1->i2 i3 Inject Thrombin (in Acetate Buffer) i2->i3 i4 Block Surface (Ethanolamine) i3->i4 i5 Stabilize with Regeneration Solution i4->i5

Caption: Workflow for thrombin immobilization on a CM5 sensor chip.

Protocol 2: Kinetic Analysis of this compound Binding to Immobilized Thrombin

This protocol details the steps for analyzing the binding kinetics of this compound to the thrombin-immobilized sensor surface.

Materials:

  • Thrombin-immobilized CM5 sensor chip (from Protocol 1)

  • This compound (analyte)

  • Running Buffer: HBS-EP+

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 or 2 M NaCl

Procedure:

  • Analyte Preparation:

    • Prepare a stock solution of this compound in Running Buffer.

    • Perform a serial dilution of the analyte in Running Buffer to create a concentration series. A typical concentration range for high-affinity interactions is 0.1 nM to 100 nM. Include a zero-concentration sample (Running Buffer only) for double referencing.

  • Kinetic Assay:

    • Set the instrument temperature to 25°C and the flow rate to 30 µL/min.

    • Inject the different concentrations of this compound, starting with the lowest concentration, over both the thrombin-immobilized and reference flow cells.

    • Allow for an association phase of 120-180 seconds, followed by a dissociation phase of 300-600 seconds where only Running Buffer flows over the surface.

    • After each analyte injection cycle, regenerate the sensor surface by injecting the Regeneration Solution for 30-60 seconds. Ensure the baseline returns to the initial level before the next injection.

  • Data Analysis:

    • Subtract the response from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.

    • Subtract the response of the zero-concentration sample (buffer injection) to correct for any systematic drift (double referencing).

    • Fit the processed sensorgrams to a suitable binding model, such as the 1:1 Langmuir binding model, using the SPR instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Concluding Remarks

The protocols provided herein offer a robust framework for investigating the interaction between this compound and thrombin using SPR. Researchers should optimize parameters such as immobilization levels, analyte concentrations, and regeneration conditions for their specific experimental setup to ensure high-quality, reproducible data. The quantitative kinetic data obtained from these studies are invaluable for understanding the structure-activity relationship of hirudin-based anticoagulants and for the development of novel antithrombotic therapies.

References

Application Notes and Protocols: Use of Acetyl-Hirudin (54-65) Sulfated in Crystallography of Thrombin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombin is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for anticoagulant therapies. Hirudin, a potent and specific polypeptide inhibitor of thrombin originally isolated from the medicinal leech Hirudo medicinalis, has been instrumental in studying thrombin's structure and function. The C-terminal fragment of hirudin, specifically residues 54-65, is known to bind with high affinity to a non-catalytic site on thrombin known as anion-binding exosite I, which is also the recognition site for fibrinogen.[1][2]

A key post-translational modification in natural hirudin is the sulfation of the tyrosine residue at position 63 (Tyr63).[3] This sulfation significantly enhances the binding affinity of the C-terminal fragment to thrombin's exosite I, increasing its inhibitory potency.[1][4] The acetylated and sulfated synthetic peptide, Acetyl-Hirudin (54-65), is a valuable tool in structural biology, particularly for the X-ray crystallography of thrombin complexes. It effectively blocks exosite I, thereby stabilizing the thrombin molecule and facilitating the study of interactions at the active site with other ligands.[5][6] These application notes provide an overview of its use, relevant quantitative data, and detailed experimental protocols.

Application Notes

Co-crystallization for Structural Studies of Thrombin Ligands

Acetyl-Hirudin (54-65) sulfated is primarily used as a co-crystallization agent to facilitate the determination of thrombin's structure when bound to other molecules, such as small-molecule active site inhibitors. By binding tightly to the flexible exosite I, the hirudin fragment stabilizes a specific conformation of thrombin, which can be more amenable to forming well-ordered crystals. This is particularly useful when studying inhibitors that bind to the active site, as the hirudin fragment does not obstruct this region.[1][2]

Elucidating the Structural Basis of Thrombin Inhibition

Crystallographic studies of thrombin in complex with this compound have been pivotal in understanding the molecular basis for its high-affinity interaction. The structure reveals that the sulfate (B86663) group of Tyr63 forms critical salt bridges and hydrogen bonds with positively charged residues in exosite I, such as Lys81 of thrombin.[7] This detailed structural information explains the observed 10-fold increase in binding affinity for sulfated hirudin compared to its non-sulfated counterpart and provides a blueprint for the rational design of novel exosite I inhibitors.[4][7]

Tool for Molecular Replacement in X-ray Crystallography

For new thrombin complexes, the well-established structure of the thrombin:hirudin-fragment complex serves as an excellent starting model for structure determination by molecular replacement. This computational technique uses a known, similar structure to solve the phase problem in X-ray crystallography, significantly accelerating the process of determining a new crystal structure.

Application in Structure-Based Drug Design

The detailed structural view of the hirudin fragment bound to exosite I provides a scaffold for the design of new synthetic anticoagulants. By understanding the key interactions, medicinal chemists can design small molecules or peptidomimetics that mimic the binding of the hirudin tail, aiming to create specific, potent, and orally bioavailable exosite I inhibitors for therapeutic use.

Quantitative Data Summary

The following tables summarize key quantitative data from crystallographic and binding studies of thrombin-hirudin complexes.

Table 1: Binding Affinity of Hirudin Peptides to Thrombin

PeptideBinding Constant (Ki or KD)CommentsReference
Sulfo-Hirudin (full-length, natural)~25 fM (Ki)The most potent natural direct thrombin inhibitor.[7]
Desulfo-Hirudin (recombinant)~300 fM (Ki)Lacks Tyr63 sulfation, resulting in lower affinity.[7]
Sulfo-Hir (54-65)54 nM (Ki)C-terminal fragment with sulfation shows high affinity.[8]
Non-sulfated Hir (55-65)290 nM (Ki)Non-sulfated fragment is a significantly weaker binder.[8]

Table 2: Selected PDB Entries for Thrombin-Hirudin (or Fragment) Complexes

PDB IDComplex DescriptionResolution (Å)Crystallization MethodReference
1W7G Human α-thrombin with sulfated hirudin (54-65) and an active site inhibitor1.65X-RAY DIFFRACTION[9]
1VIT Bovine thrombin in complex with hirudin (51-65)3.20X-RAY DIFFRACTION[10]
4HTC Human α-thrombin with recombinant hirudin (desulfated)Not specifiedX-RAY DIFFRACTION[11]
1HRT Bovine α-thrombin with recombinant hirudin2.80X-RAY DIFFRACTION[12]
1HXF Human thrombin complex with a hirudin variant2.10X-RAY DIFFRACTION[13]

Experimental Protocols

Protocol 1: Preparation of the Thrombin/Acetyl-Hirudin (54-65) Sulfated Complex

This protocol describes the general steps for forming the complex prior to crystallization trials.

1. Materials:

  • Highly purified human α-thrombin (typically >95% purity).
  • Synthetic Acetyl-Hirudin (54-65) with sulfated Tyr63 (purchased from commercial vendors like Sigma-Aldrich or MedchemExpress).[5][8]
  • Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4.
  • (Optional) Active site inhibitor (e.g., D-Phe-Pro-Arg-chloromethylketone, PPACK) if the study focuses only on exosite I binding.

2. Procedure:

  • Dissolve the lyophilized hirudin peptide in the buffer to a stock concentration of 1-10 mM.
  • Determine the precise concentration of the thrombin solution using absorbance at 280 nm or an active site titration method.
  • Combine thrombin and the hirudin peptide in a 1:1.5 to 1:3 molar ratio (thrombin:peptide) to ensure full saturation of exosite I.
  • Incubate the mixture at 4°C or room temperature for 30-60 minutes to allow for complex formation.
  • (Optional) The complex can be purified from excess peptide using size-exclusion chromatography, though for crystallization, the mixture is often used directly.
  • Concentrate the final complex solution to a range of 5-15 mg/mL for crystallization screening.

Protocol 2: Crystallization of the Thrombin-Hirudin Fragment Complex

This protocol is a representative example based on published methods for crystallizing thrombin with exosite I ligands.

1. Method:

  • Hanging drop or sitting drop vapor diffusion is the most common method.

2. Procedure:

  • Pipette 1-2 µL of the concentrated thrombin-hirudin complex solution onto a siliconized glass coverslip (for hanging drop) or into the well of a crystallization plate (for sitting drop).
  • Add an equal volume (1-2 µL) of the reservoir solution to the protein drop and mix gently by pipetting.
  • The reservoir solution composition must be empirically determined through screening. A typical starting point for thrombin could be:
  • Precipitant: 15-25% (w/v) Polyethylene glycol (PEG) 3350 or 8000.
  • Buffer: 0.1 M Tris-HCl or HEPES, pH 7.0-8.5.
  • Salt: 0.1-0.2 M NaCl or other salts.
  • Seal the coverslip over the reservoir or seal the crystallization plate.
  • Incubate the setup at a constant temperature, typically 4°C or 20°C.
  • Monitor the drops for crystal growth over several days to weeks.

3. Crystal Handling:

  • Once crystals of suitable size appear, they must be harvested.
  • For cryo-protection before data collection, briefly soak the crystal in a solution containing the original reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol).
  • Quickly loop out the crystal and flash-cool it in liquid nitrogen.

Visualizations

Diagrams of Workflows and Interactions

experimental_workflow cluster_prep Complex Preparation cluster_cryst Crystallization cluster_data Data Collection & Structure Solution p1 Purified Thrombin p3 Incubate at 1:2 molar ratio (Thrombin:Peptide) p1->p3 p2 Acetyl-Hirudin (54-65) sulfated peptide p2->p3 p4 Purify & Concentrate Complex (5-15 mg/mL) p3->p4 c1 Set up Vapor Diffusion (Hanging/Sitting Drop) p4->c1 c2 Screen Conditions (PEG, pH, Salt) c1->c2 c3 Crystal Growth (Days to Weeks) c2->c3 d1 Harvest & Cryo-cool Crystal c3->d1 d2 X-ray Diffraction Data Collection d1->d2 d3 Structure Solution (Molecular Replacement) d2->d3 d4 Refinement & Validation d3->d4 end end d4->end Final Structure (PDB)

Caption: Workflow for Thrombin-Hirudin Complex Crystallography.

hirudin_thrombin_interaction cluster_thrombin Thrombin cluster_hirudin Hirudin active_site Active Site exosite_I Exosite I (+ charge) n_term N-Terminus (1-3) n_term->active_site Inhibition c_term C-Terminus (54-65) (- charge) c_term->exosite_I High-Affinity Binding sulfated_tyr Sulfated Tyr63 sulfated_tyr->c_term enhances binding

Caption: Schematic of Hirudin-Thrombin Interactions.

sulfation_effect start Hirudin C-Terminal Peptide (54-65) sulfation Sulfation of Tyr63 start->sulfation interaction Forms strong salt bridge with Lysine in Exosite I sulfation->interaction affinity ~10-fold Increase in Binding Affinity interaction->affinity result Potent Inhibition of Thrombin Function affinity->result

Caption: Effect of Tyr63 Sulfation on Binding Affinity.

References

Application Note and Protocol: Preparation of Stock Solutions for Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech (Hirudo medicinalis)[1]. This specific acetylated and sulfated fragment acts as a direct inhibitor of thrombin by binding to its anion-binding exosite I, which disrupts the interactions necessary for stabilizing the thrombin complex and subsequent blood coagulation pathways[2][3][4].

Proper preparation of stock solutions from lyophilized peptides is a critical first step for ensuring the accuracy, reproducibility, and reliability of experimental results[5]. Improper handling, dissolution, or storage can lead to peptide degradation, aggregation, or inaccurate concentration, compromising downstream applications. This document provides a detailed protocol for the reconstitution, handling, and storage of this compound.

Properties of this compound

A summary of the key physicochemical properties of this peptide is provided in Table 1. This information is essential for calculating the required mass for stock solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 125441-00-1[6][7][8]
Molecular Formula C₆₈H₉₅N₁₃O₂₉S[6]
Molecular Weight ~1590.63 g/mol [6]
Appearance Lyophilized white powder[9][10]
Sequence Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO₃H)-Leu-Gln-OH[8]

Experimental Protocols

Required Materials and Equipment
  • Lyophilized this compound vial

  • High-purity sterile water (e.g., nuclease-free, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes (for aliquots)

  • Calibrated precision balance

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol for Reconstitution of Lyophilized Peptide

This protocol describes the step-by-step process for reconstituting the lyophilized peptide to create a concentrated stock solution.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (approximately 20-30 minutes), preferably in a desiccator. This crucial step prevents condensation of atmospheric moisture, which can affect peptide stability[9][11][12][13].

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., ~1,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial[14].

  • Solvent Selection: The choice of solvent is critical for peptide solubility. Based on its amino acid sequence, which contains multiple acidic residues (Asp, Glu, sulfated Tyr), the peptide is acidic.

    • Primary Recommendation: Start by attempting to dissolve the peptide in a high-purity, sterile solvent like sterile distilled water or sterile PBS (pH 7.4)[15].

    • Alternative Solvent: If the peptide shows poor solubility in aqueous solutions, a small amount of a polar organic solvent like DMSO can be used[2][15]. First, dissolve the peptide in a minimal volume of DMSO, then slowly add the aqueous buffer to reach the desired final concentration.

  • Calculation of Solvent Volume: Calculate the volume of solvent needed to achieve the desired stock concentration. An example calculation is provided in Table 3.

  • Dissolution: Using a sterile pipette, slowly add the calculated volume of the chosen solvent down the side of the vial, avoiding direct squirting onto the peptide pellet[9].

  • Mixing: Mix the solution gently by swirling or inverting the vial. If necessary, vortex briefly at a low speed[14]. Avoid vigorous shaking, as this can cause peptide aggregation or denaturation[9][10]. Allow the solution to sit for 15-30 minutes to ensure complete dissolution[5].

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates successful reconstitution[5]. If particles persist, gentle warming (not exceeding 40°C) or sonication may aid dissolution[15].

Example Calculation for a 1 mM Stock Solution

This table provides a sample calculation for preparing a 1 mM stock solution from 1 mg of peptide.

Table 2: Example Stock Solution Calculation

ParameterValueCalculation Steps
Mass of Peptide (m) 1 mg-
Molecular Weight (MW) 1590.63 g/mol (or 1590.63 mg/mmol)
Desired Concentration (C) 1 mM(or 1 mmol/L)
Required Volume (V) 628.7 µL V = (m / MW) / CV = (1 mg / 1590.63 mg/mmol) / 1 mmol/LV = 0.0006287 L = 628.7 µL
Storage and Stability

Proper storage is essential to maintain the biological activity of the peptide.

Table 3: Recommended Solvents and Storage Conditions

FormRecommended Solvent/ConditionStorage TemperatureShelf Life
Lyophilized Powder Store in a tightly sealed vial with desiccant, protected from light.-20°C or -80°CSeveral years[11][15]
Stock Solution Sterile Water, PBS (pH 5-7), or DMSO/Aqueous Buffer-20°C or -80°CWeeks to months. Avoid repeated freeze-thaw cycles[11][12][13].
  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes before freezing[13][14][16].

  • Contamination: Always use sterile techniques and work in a clean environment to prevent microbial or enzymatic contamination[5][9].

Visualized Workflows and Logic

The following diagrams illustrate the key processes described in this document.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage vial Lyophilized Peptide Vial equilibrate Equilibrate to Room Temp (in desiccator) vial->equilibrate 1. centrifuge Centrifuge Vial (pellet powder) equilibrate->centrifuge 2. calculate Calculate Solvent Volume centrifuge->calculate add_solvent Add Sterile Solvent Gently calculate->add_solvent 3. mix Gentle Mixing (swirl/vortex) add_solvent->mix 4. verify Verify Complete Dissolution mix->verify 5. aliquot Aliquot into Single-Use Tubes verify->aliquot freeze Store at -20°C or -80°C aliquot->freeze 6.

Caption: Experimental workflow for peptide reconstitution.

G start Start with Lyophilized Peptide choice1 Is peptide soluble in sterile water/PBS? start->choice1 result1 Use Water/PBS for Stock Solution choice1->result1 Yes result2 Dissolve in minimal DMSO, then add aqueous buffer choice1->result2 No end_node Proceed to Aliquoting and Storage result1->end_node result2->end_node

Caption: Logic diagram for solvent selection.

References

Acetyl-Hirudin (54-65) sulfated as a research tool in hematology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech (Hirudo medicinalis). This acetylated and sulfated dodecapeptide specifically targets and inhibits thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves binding to thrombin's anion-binding exosite I, thereby blocking the interaction of thrombin with its substrates, such as fibrinogen and protease-activated receptors (PARs) on platelets. This targeted inhibition, without direct interaction with the enzyme's catalytic site, makes this compound an invaluable tool for in vitro and in vivo studies in hematology research.

The sulfation of the tyrosine residue at position 63 significantly enhances the peptide's inhibitory potency compared to its non-sulfated counterpart.[1] This modification increases its affinity for thrombin, leading to more effective inhibition of thrombin-mediated processes.

Applications in Hematology Research

This compound is a versatile tool for investigating various aspects of hemostasis and thrombosis. Its primary applications include:

  • Thrombin Inhibition Assays: To study the kinetics and mechanism of thrombin inhibition and to screen for novel anticoagulant compounds.

  • Platelet Aggregation Studies: To investigate the role of thrombin in platelet activation and aggregation and to evaluate the efficacy of antiplatelet agents.[1]

  • In Vivo Thrombosis Models: To assess the antithrombotic potential of therapeutic agents in preclinical animal models of arterial and venous thrombosis.[2]

  • Coagulation Assays: To prolong clotting times in plasma-based assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), for research purposes.

  • Signal Transduction Research: To dissect the signaling pathways initiated by thrombin activation of PARs on various cell types, including platelets and endothelial cells.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and related compounds, providing a basis for experimental design and data comparison.

ParameterValueCompoundAssay ConditionsReference
Ki (Inhibition Constant) 0.054 µMSulfo-Hirudin (54-65)Competitive binding assay with α-thrombin.[3]
IC50 (Platelet Aggregation) To be determined experimentallyThis compoundThrombin-induced human platelet aggregation.N/A
Effect on Clotting Time Concentration-dependent increaseSulfo-Hirudin (54-65)Thrombin-mediated clotting of recalcified human plasma.N/A

Experimental Protocols

Chromogenic Thrombin Inhibition Assay

This protocol details a method to determine the inhibitory activity of this compound on thrombin using a chromogenic substrate.

Workflow for Chromogenic Thrombin Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Thrombin - Chromogenic Substrate - Assay Buffer - this compound Incubate Incubate Thrombin with This compound Reagents->Incubate Add to plate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Initiate reaction Measure Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Measure Calculate Calculate Rate of Reaction (V) Measure->Calculate Plot Plot V vs. Inhibitor Concentration Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for determining the IC50 of a thrombin inhibitor.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 7.4

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include a control with Assay Buffer only.

  • Add 160 µL of Assay Buffer to all wells.

  • Add 10 µL of human α-thrombin solution (final concentration ~0.5 nM) to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~100 µM).

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.

  • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Plot the percentage of thrombin inhibition (relative to the control) against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Thrombin-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Workflow for Platelet Aggregation Assay

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collect Whole Blood (3.2% Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP PPP Prepare Platelet-Poor Plasma (PPP) PRP->PPP Incubate Incubate PRP with This compound PRP->Incubate Add to cuvette PPP->Incubate Set 100% transmission Induce Induce Aggregation with Thrombin Incubate->Induce Measure Measure Light Transmission Induce->Measure Plot Plot Aggregation Curves Measure->Plot Calculate Calculate % Inhibition Plot->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate

  • Human α-thrombin

  • This compound stock solution

  • Saline

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 150-200 x g for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.

  • Add 50 µL of various concentrations of this compound or vehicle control to the PRP and incubate for 2 minutes.

  • Initiate platelet aggregation by adding a submaximal concentration of human α-thrombin (e.g., 0.05 U/mL).

  • Record the change in light transmission for 5-10 minutes.

  • Determine the maximum aggregation percentage for each concentration of the inhibitor.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol outlines a common method to evaluate the antithrombotic efficacy of this compound in an in vivo model.

Workflow for In Vivo Thrombosis Model

Anesthesia Anesthetize Mouse Expose_Artery Surgically Expose Carotid Artery Anesthesia->Expose_Artery Administer_Inhibitor Administer Acetyl-Hirudin (54-65) sulfated (i.v. or i.p.) Expose_Artery->Administer_Inhibitor Induce_Thrombosis Induce Thrombosis with Ferric Chloride (FeCl3) Administer_Inhibitor->Induce_Thrombosis Monitor_Flow Monitor Blood Flow (Doppler Probe) Induce_Thrombosis->Monitor_Flow Measure_Occlusion Measure Time to Vessel Occlusion Monitor_Flow->Measure_Occlusion

Caption: Workflow for the ferric chloride-induced thrombosis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • This compound solution in sterile saline

  • Ferric chloride (FeCl₃) solution (e.g., 10% in water)

  • Doppler flow probe

  • Surgical microscope and instruments

Procedure:

  • Anesthetize the mouse and maintain its body temperature.

  • Make a midline cervical incision and carefully expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor baseline blood flow.

  • Administer this compound or vehicle control via intravenous (tail vein) or intraperitoneal injection. The dosage should be determined based on preliminary dose-ranging studies.

  • After a predetermined time (e.g., 5-15 minutes), apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and continuously monitor blood flow with the Doppler probe.

  • Record the time to complete vessel occlusion (cessation of blood flow).

  • Compare the time to occlusion in the treated groups to the vehicle control group to assess the antithrombotic effect.

Signaling Pathways

This compound exerts its effects by preventing thrombin from activating Protease-Activated Receptors (PARs) on the surface of platelets and other cells. The primary thrombin receptors on human platelets are PAR1 and PAR4.

Thrombin-Mediated Platelet Activation Pathway

Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleaves PAR4 PAR4 Thrombin->PAR4 Cleaves Hirudin Acetyl-Hirudin (54-65) sulfated Hirudin->Thrombin Inhibits Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Shape_Change Shape Change RhoA->Shape_Change Granule_Secretion Granule Secretion Ca_PKC->Granule_Secretion Aggregation Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation

Caption: Thrombin signaling in platelets via PAR1 and PAR4.

This diagram illustrates how thrombin activates Gq and G12/13 signaling pathways through PAR1 and PAR4, leading to platelet shape change, granule secretion, and ultimately, aggregation. This compound prevents the initiation of this cascade by inhibiting thrombin.

Conclusion

This compound is a highly specific and potent research tool for investigating the multifaceted roles of thrombin in hematology. Its ability to selectively block thrombin's exosite I allows for targeted studies of thrombin-substrate interactions without affecting the enzyme's catalytic activity on small synthetic substrates. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and scientists in designing and interpreting experiments aimed at unraveling the complexities of hemostasis and thrombosis and in the development of novel antithrombotic therapies.

References

Troubleshooting & Optimization

Acetyl-Hirudin (54-65) Sulfated: A Technical Support Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Acetyl-Hirudin (54-65) sulfated, achieving optimal solubility is a critical first step for reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with this sulfated peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent is sterile, purified water. Due to the presence of multiple acidic residues (Aspartic acid, Glutamic acid) and the sulfated tyrosine, this peptide is acidic in nature. Acidic peptides are generally soluble in aqueous solutions.

Q2: My this compound did not dissolve completely in water. What should I do next?

A2: If solubility in water is limited, the next step is to try a dilute basic solution. This is because the acidic peptide will be more soluble at a pH above its isoelectric point. We recommend adding a small amount of 0.1 M ammonium (B1175870) bicarbonate or a dilute solution of ammonium hydroxide (B78521) (e.g., 1-10%) dropwise to your peptide solution until it dissolves.[1][2][3] Always test with a small aliquot of your peptide first.

Q3: Can I use an acidic solution to dissolve this peptide?

A3: It is strongly advised to avoid acidic conditions for dissolving and storing this compound. The sulfate (B86663) group on the tyrosine residue is labile in acidic environments and can be hydrolyzed, leading to the desulfated form of the peptide and affecting its biological activity.[4][5]

Q4: When is it appropriate to use an organic solvent like DMSO?

A4: For highly hydrophobic peptides, Dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent of last resort.[6][7] If aqueous and dilute basic solutions fail, you can attempt to dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer to the desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration should be kept low in cellular assays.

Q5: How does the sulfation of Tyrosine-63 affect the solubility of Acetyl-Hirudin (54-65)?

A5: The sulfation of tyrosine adds a negatively charged sulfate group, which generally increases the hydrophilicity and aqueous solubility of the peptide. However, it also makes the peptide susceptible to degradation under acidic conditions.

Q6: What are the best practices for storing stock solutions of this compound?

A6: Stock solutions should be stored at -20°C or -80°C. For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The storage buffer should ideally be at a neutral or slightly alkaline pH to maintain the integrity of the sulfated tyrosine.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the solubilization of this compound.

Problem Possible Cause Recommended Solution
Peptide appears as a film or oil and does not form a powder. Lyophilization issues or residual solvents.Proceed with the recommended solubilization protocol. If solubility is still an issue, contact the supplier.
Peptide is insoluble in water. The peptide concentration may be too high, or aggregation may be occurring.Try further dilution with water. If still insoluble, proceed to use a dilute basic solution as described in the FAQs and the experimental protocol below. Sonication can also help break up aggregates.[2]
Solution is cloudy or contains visible particulates after adding solvent. Incomplete dissolution or aggregation.Vortex the solution gently. A brief sonication in a water bath can help to break up aggregates and enhance solubility.[2] If particulates remain, centrifuge the solution and use the supernatant.
Loss of biological activity in my experiments. Degradation of the peptide, particularly desulfation.Ensure that all solutions and buffers used are at a neutral or slightly alkaline pH. Avoid any exposure to acidic conditions. Confirm the integrity of your stored stock solutions.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol provides a step-by-step method for dissolving this compound.

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubilization in Water:

    • Add the calculated volume of sterile, purified water to achieve the desired stock concentration.

    • Gently vortex or swirl the vial to mix.

  • Basic Solution for Poor Solubility (if necessary):

    • If the peptide does not fully dissolve in water, add a small volume of 0.1 M ammonium bicarbonate or 1-10% ammonium hydroxide dropwise while vortexing.

    • Continue adding the basic solution until the peptide is completely dissolved.

  • Final Dilution:

    • Once the peptide is dissolved, you can make further dilutions with your desired aqueous buffer (e.g., PBS, Tris) at a neutral or slightly alkaline pH.

  • Storage:

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Solubility Testing with a Small Aliquot

To avoid risking your entire sample, it is prudent to first test the solubility with a small amount of the peptide.

  • Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Follow the steps in "Protocol 1: Reconstitution of this compound" using proportionally smaller volumes of solvents.

  • Observe the solubility at each step to determine the optimal solvent and concentration for your experiments.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

G Solubilization Workflow for this compound start Start with Lyophilized Peptide add_water Add Sterile Water start->add_water is_soluble_water Completely Soluble? add_water->is_soluble_water add_base Add Dilute Basic Solution (e.g., 0.1M Ammonium Bicarbonate) is_soluble_water->add_base No success Peptide is Solubilized (Store at -20°C or -80°C) is_soluble_water->success Yes is_soluble_base Completely Soluble? add_base->is_soluble_base use_dmso Use Minimal DMSO, then Dilute with Aqueous Buffer is_soluble_base->use_dmso No is_soluble_base->success Yes is_soluble_dmso Completely Soluble? use_dmso->is_soluble_dmso is_soluble_dmso->success Yes contact_support Contact Technical Support is_soluble_dmso->contact_support No

Caption: Recommended workflow for dissolving this compound.

G Impact of pH on Sulfated Tyrosine Stability sulfated_peptide Acetyl-Hirudin (54-65) (Sulfated Tyrosine) acidic_conditions Acidic Conditions (Low pH) sulfated_peptide->acidic_conditions neutral_alkaline_conditions Neutral to Alkaline Conditions (pH ≥ 7) sulfated_peptide->neutral_alkaline_conditions hydrolysis Hydrolysis of Sulfate Group acidic_conditions->hydrolysis stable_peptide Stable Sulfated Peptide (Active Form) neutral_alkaline_conditions->stable_peptide desulfated_peptide Desulfated Peptide (Altered Activity) hydrolysis->desulfated_peptide

Caption: pH stability of the sulfated tyrosine in Acetyl-Hirudin (54-65).

References

How to improve the stability of Acetyl-Hirudin (54-65) sulfated in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Acetyl-Hirudin (54-65) sulfated in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and formulation of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity over a short period. pH instability: The solution pH may be drifting into an unfavorable range (acidic or alkaline), leading to degradation.Maintain a neutral pH (around 7.0) using a suitable buffer system (e.g., phosphate (B84403) or histidine buffer). Regularly monitor the pH of the solution.[1]
Temperature fluctuations: Exposure to elevated temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C. For working solutions, maintain them on ice and prepare fresh daily if possible. Avoid repeated freeze-thaw cycles.
Oxidation: The peptide may be susceptible to oxidation, especially if it contains methionine or cysteine residues (not present in this fragment). However, other residues can also be affected.Use degassed buffers and consider adding antioxidants like methionine or ascorbic acid to the formulation. Minimize headspace in vials.
Visible precipitation or cloudiness in the solution. Aggregation: The peptide may be self-associating and precipitating out of solution. This can be influenced by concentration, pH, ionic strength, and temperature.Optimize the peptide concentration. Adjust the pH to be away from the isoelectric point. Consider the addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or non-ionic surfactants (e.g., Polysorbate 80) to prevent aggregation.[2]
Poor solubility: The peptide may not be fully dissolved in the chosen solvent.Ensure the lyophilized peptide is fully reconstituted. Gentle vortexing or sonication can aid dissolution. For peptides with solubility issues, consider using a small amount of a co-solvent like acetonitrile (B52724) or DMSO before diluting with the aqueous buffer.
Inconsistent results between experiments. Peptide degradation: Inconsistent handling and storage can lead to varying levels of degradation between experimental runs.Standardize protocols for solution preparation, storage, and handling. Prepare fresh working solutions for each experiment from a properly stored stock.
Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration.Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to the buffer to reduce adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for peptides containing Asp-Gly sequences, such as this compound, is the formation of a succinimide (B58015) intermediate, which can then hydrolyze to form isoaspartate and aspartate isomers. This process is pH-dependent and is accelerated under both acidic and alkaline conditions. The C-terminal tail of hirudin, from which this fragment is derived, is particularly susceptible to this degradation due to its high flexibility.[1]

Q2: What is the optimal pH for the stability of this compound in an aqueous solution?

A2: Based on studies of recombinant hirudin, the peptide is most stable at a neutral pH (around 7.0). Both strongly acidic and alkaline conditions lead to faster degradation.[1] Therefore, it is crucial to maintain the pH of the solution within a narrow range around neutrality for maximal stability.

Q3: How does temperature affect the stability of this peptide?

A3: As with most peptides, higher temperatures accelerate the rate of chemical degradation. A highly stable, related disulfated decapeptide analog of the hirudin C-terminus showed no loss of activity after 10 days at 60°C in an aqueous solution, suggesting that sulfated hirudin fragments can be quite thermostable.[3] However, for routine experimental use and long-term storage, it is recommended to store stock solutions frozen at -20°C or -80°C and to handle working solutions at 4°C.

Q4: Are there any excipients that can improve the stability of this compound in solution?

A4: Yes, various excipients can be used to stabilize peptide formulations. For this compound, consider the following:

  • Buffers: Phosphate or histidine buffers are commonly used to maintain a stable neutral pH.

  • Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can act as cryoprotectants during freezing and lyo-stabilizers in the solid state. In solution, they can also help to stabilize the peptide's conformation.[2][4]

  • Amino Acids: Glycine and arginine can be used to reduce aggregation.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can prevent surface adsorption and aggregation.[2]

  • Antioxidants: If oxidation is a concern, the addition of ascorbic acid or methionine can be beneficial.

Q5: How should I store lyophilized this compound and its reconstituted solutions?

A5:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C for long-term storage.

  • Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh daily from the frozen stock and keep them on ice during use.

Quantitative Stability Data

Peptide Condition Duration Remaining Activity/Integrity
Disulfated decapeptide analog (NF-22) Aqueous Solution at 60°C10 daysNo change in activity
Rat Plasma at 37°C24 hours~90% unchanged
Unsulfated decapeptide analog Rat Plasma at 37°C24 hoursCompletely digested

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Pre-equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to the vial to achieve the target stock concentration.

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a general framework for developing a stability-indicating RP-HPLC method to assess the purity and degradation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes is typically effective for separating the peptide from its degradation products. An example gradient is 5% to 60% Solvent B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Sample Preparation: Dilute the peptide solution to be analyzed with the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak over time. The method should be validated for its ability to separate the intact peptide from all potential degradation products generated during forced degradation studies.

Visualizations

degradation_pathway A Acetyl-Hirudin(54-65) (Asp-Gly sequence) B Succinimide Intermediate A->B pH-dependent (acidic/alkaline) C iso-Aspartate Product B->C Hydrolysis D Aspartate Product B->D Hydrolysis

Caption: Primary degradation pathway of this compound.

References

Optimizing buffer conditions for Acetyl-Hirudin (54-65) sulfated binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing buffer conditions for binding assays involving the sulfated peptide, Acetyl-Hirudin (54-65). This peptide is a fragment of hirudin that interacts with the anion-binding exosite I of thrombin.[1][2][3] Optimizing the assay buffer is critical for achieving accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for my Acetyl-Hirudin (54-65) binding assay?

A good starting point is a buffer that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) or a Tris-based buffer. A common starting formulation is 20-50 mM Tris or HEPES at pH 7.4, with 150 mM NaCl.[4][5] The optimal buffer, however, will depend on the specific assay format (e.g., ELISA, SPR, fluorescence anisotropy).

Q2: How does pH affect the binding interaction?

The interaction between the acidic C-terminal tail of hirudin (which includes the 54-65 region) and the basic exosite of thrombin is highly dependent on electrostatic interactions.[6][7] The pH of the buffer dictates the protonation state of amino acid residues on both the peptide and the target protein. A pH range of 7.0-8.0 is generally recommended to ensure the relevant residues are appropriately charged for binding. Significant deviations can alter protein structure and reduce binding affinity.[8]

Q3: Why is salt concentration (ionic strength) important?

Ionic strength influences electrostatic interactions. The hirudin-thrombin interaction involves the release of ions from the binding interface.[9]

  • Low Salt (<50 mM): Can increase non-specific binding due to enhanced electrostatic attraction to surfaces.

  • High Salt (>200 mM): Can weaken the specific interaction by shielding the charges on the peptide and thrombin, thereby reducing their binding affinity.[10][8] A concentration of 100-150 mM NaCl is a common starting point.[5]

Q4: Do I need to include a detergent in my buffer?

Yes, a non-ionic detergent is highly recommended to prevent non-specific binding of the peptide and target protein to assay surfaces (e.g., microplates, sensor chips).[11] Tween-20 at a low concentration (0.01% - 0.05%) is the most common choice.[4][12] Detergents are considered temporary blockers and should be included in all buffers used throughout the experiment to be effective.[12]

Q5: What is a blocking agent and should I use one?

A blocking agent is a protein or polymer used to coat the assay surface and prevent non-specific adsorption.[11] For many assays like ELISA, this is a critical step. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[11][12] Unlike detergents, protein blockers provide a more permanent barrier.[12] Using a combination of a protein blocker and a non-ionic detergent is often an effective strategy.[12]

Troubleshooting Guide

This section addresses common problems encountered during assay development.

Problem 1: High Background / Non-Specific Binding

High background noise can mask the specific binding signal. This occurs when the peptide or detection reagents bind to the assay surface instead of the target.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-3% BSA) or extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4]
Inadequate Detergent Ensure a non-ionic detergent like Tween-20 (0.05%) is present in all wash and assay buffers to minimize hydrophobic interactions with the surface.[4][11]
Incorrect Ionic Strength Very low salt concentration can promote non-specific electrostatic binding. Increase NaCl concentration to 150 mM.
Peptide Aggregation The peptide may be aggregating and sticking non-specifically. Consider adding a small amount of an inert protein like BSA (0.1%) to the assay buffer to act as a carrier and prevent aggregation.[5]
Problem 2: Low or No Signal

A weak or absent signal suggests the binding interaction is not being detected effectively.

Potential Cause Recommended Solution
Suboptimal pH The buffer pH may not be optimal for the interaction. Perform a pH screen from 6.5 to 8.5 to find the pH that yields the maximum signal. The pKa of your chosen buffer should be within 1 pH unit of your target pH.[13]
Inhibitory Ionic Strength High salt concentrations (>200 mM) can disrupt the electrostatic interactions crucial for hirudin-thrombin binding.[6][7] Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
Peptide/Protein Inactivity Ensure the peptide and target protein are correctly folded and active. If the peptide was dissolved in an organic solvent like DMSO, ensure the final concentration in the assay is low (<1%) to prevent protein denaturation.[1]
Missing Divalent Cations Some protein interactions are dependent on divalent cations (e.g., Ca²⁺, Mg²⁺). Check literature for the specific target of Acetyl-Hirudin (54-65) to see if ions are required. Note that phosphate (B84403) buffers can precipitate with calcium.[14]
Presence of Reducing Agents If not required to maintain protein integrity, reducing agents like DTT or BME can sometimes interfere with binding. If your target protein has critical disulfide bonds, TCEP is often a more stable and less interfering choice.[5]

Summary of Buffer Components

The following table summarizes the key components of a binding buffer and their typical concentration ranges for optimization.

Component Function Starting Concentration Optimization Range Key Considerations
Buffering Agent Maintain stable pH50 mM HEPES or Tris20 - 100 mMChoose a buffer with a pKa near the target pH (e.g., Tris pKa ~8.1, HEPES pKa ~7.5).[13][14]
pH Control protein charge7.46.5 - 8.5Critical for electrostatic interactions between hirudin fragment and thrombin.[6][10]
Salt (e.g., NaCl) Modulate ionic strength150 mM50 - 250 mMHigh concentrations can inhibit binding; low concentrations can increase non-specific binding.[10][9]
Detergent (e.g., Tween-20) Reduce non-specific binding0.05% (v/v)0.01% - 0.1%Should be present in all assay and wash steps for maximum effectiveness.[4][12]
Blocking Agent (e.g., BSA) Prevent surface adsorption1% (w/v)0.1% - 3%Used to pre-treat surfaces and can also be included in the assay buffer as a carrier protein.[5][11]
Additives (Optional) Stabilize proteinVariesVariesGlycerol (5-10%) can be used to prevent aggregation. Divalent cations (e.g., 1-5 mM MgCl₂, CaCl₂) may be required.

Visual Guides

Experimental Workflow for Buffer Optimization

The following diagram outlines a systematic approach to optimizing your assay buffer.

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Define Starting Buffer (e.g., 50mM Tris, 150mM NaCl, 0.05% Tween-20, pH 7.4) prep_reagents Prepare Peptide and Target Protein Stocks start->prep_reagents 1 ph_screen pH Screen (Test pH 6.5 to 8.5) prep_reagents->ph_screen 2 salt_screen Salt Screen (Test NaCl 50 to 250 mM) ph_screen->salt_screen 3. Use best pH detergent_screen Detergent Screen (Test Tween-20 0.01% to 0.1%) salt_screen->detergent_screen 4. Use best pH & salt optimal_buffer Define Final Optimized Buffer detergent_screen->optimal_buffer 5. Combine best conditions validation_exp Perform Validation Assay (e.g., Dose-Response Curve) optimal_buffer->validation_exp 6 end Assay Protocol Finalized validation_exp->end 7

Caption: Workflow for systematic buffer optimization.

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram provides a decision-making process when encountering a poor signal-to-noise ratio in your assay.

G start Low Signal-to-Noise Ratio Observed check_bg Is Background High? start->check_bg check_signal Is Signal Low? check_bg->check_signal No increase_blocking Increase Blocking Agent (e.g., BSA, Casein) check_bg->increase_blocking Yes optimize_ph Optimize pH (Perform pH Screen) check_signal->optimize_ph Yes result Re-evaluate Signal-to-Noise check_signal->result No (Problem Resolved) increase_detergent Increase Detergent Conc. (e.g., Tween-20) increase_blocking->increase_detergent adjust_salt_up Increase Salt Conc. (e.g., 150-200 mM NaCl) increase_detergent->adjust_salt_up adjust_salt_up->result adjust_salt_down Decrease Salt Conc. (e.g., 50-100 mM NaCl) optimize_ph->adjust_salt_down check_reagents Verify Reagent Activity (Peptide & Protein) adjust_salt_down->check_reagents check_reagents->result

References

Troubleshooting non-specific binding of Acetyl-Hirudin (54-65) sulfated

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Hirudin (54-65) sulfated. Our resources are designed to help you overcome common challenges, particularly non-specific binding, and to provide clear protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech.[1][2][3] Its primary mechanism of action is the direct binding to the anion-binding exosite I of thrombin, which disrupts the interaction between thrombin and its substrates, thereby inhibiting the coagulation cascade.[1][4][5][6]

Q2: Why is my this compound peptide exhibiting high non-specific binding?

A2: Peptides, especially those with charged residues like the sulfated tyrosine in your hirudin fragment, can be prone to non-specific binding. This can be attributed to several factors:

  • Electrostatic Interactions: The negatively charged sulfate (B86663) group and other charged residues can interact non-specifically with positively charged surfaces or proteins.

  • Hydrophobic Interactions: The peptide backbone and certain amino acid side chains can lead to hydrophobic interactions with plasticware or other proteins.

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or insufficient blocking can all contribute to increased non-specific binding.

Q3: What are the key signaling pathways potentially affected by off-target effects of hirudin derivatives?

A3: While this compound is a specific inhibitor of thrombin, high concentrations or non-specific binding could potentially interfere with cellular signaling pathways that are indirectly modulated by thrombin or exhibit sensitivity to peptide interactions. These may include:

  • Protease-Activated Receptor (PAR-1) Signaling: As thrombin is a potent activator of PAR-1, its inhibition by hirudin can modulate this pathway.[7]

  • JAK/STAT Signaling: Some studies suggest a link between thrombin signaling and the JAK/STAT pathway, which could be indirectly affected by hirudin.

  • HIF-1α/VEGF Signaling: Thrombin has been implicated in processes that involve angiogenesis, which is regulated by the HIF-1α/VEGF pathway.

Troubleshooting Non-Specific Binding

High background signal due to non-specific binding is a common issue in peptide-based assays. The following guide provides a systematic approach to troubleshoot and minimize this problem.

Initial Assessment: Is Non-Specific Binding the Issue?

First, confirm that the high background is indeed due to non-specific binding. Run a control experiment without the primary antibody or the peptide to see if the background signal persists. If it does, non-specific binding is a likely culprit.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Non-Specific Binding Workflow start High Background Signal check_nsb Is it Non-Specific Binding? (Run controls) start->check_nsb optimize_blocking Optimize Blocking Step check_nsb->optimize_blocking Yes end_bad Consult Further check_nsb->end_bad No optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing optimize_blocking->end_bad modify_buffer Modify Buffer Composition optimize_washing->modify_buffer optimize_washing->end_bad reduce_peptide_conc Reduce Peptide Concentration modify_buffer->reduce_peptide_conc modify_buffer->end_bad end_good Problem Solved reduce_peptide_conc->end_good

Caption: A stepwise workflow for troubleshooting non-specific binding.

Solutions in Detail

1. Optimize Blocking Step

  • Problem: Inadequate blocking of non-specific sites on the assay surface (e.g., microplate wells, beads).

  • Solution: Experiment with different blocking agents.

Blocking AgentConcentrationIncubation Time & Temp.Notes
Bovine Serum Albumin (BSA)1-5% (w/v)1-2 hours at RT or overnight at 4°CA common starting point. Ensure it is protease-free.
Non-fat Dry Milk5% (w/v)1-2 hours at RTCost-effective, but avoid with biotinylated reagents.
Casein1% (w/v)1-2 hours at RTA good alternative to BSA.
Commercial BlockersPer manufacturerPer manufacturerOften contain proprietary formulations that can be very effective.

2. Optimize Washing Steps

  • Problem: Insufficient removal of unbound peptide and detection reagents.

  • Solution: Increase the stringency of your washing steps.

    • Increase Wash Volume and Number: Use a larger volume of wash buffer and increase the number of wash cycles (e.g., from 3 to 5-7 washes).

    • Increase Incubation Time: Allow the wash buffer to incubate in the wells for a short period (e.g., 30-60 seconds) during each wash step.

    • Add Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt non-specific hydrophobic interactions.

3. Modify Buffer Composition

  • Problem: The pH or ionic strength of your buffers may be promoting non-specific interactions.

  • Solution: Adjust the components of your binding and wash buffers.

    • pH: The pH can influence the charge of your peptide and interacting surfaces. Experiment with a range of pH values (e.g., 6.5-8.0).

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) can reduce non-specific electrostatic interactions.

    • Detergents: As mentioned, non-ionic detergents (Tween-20, Triton X-100 at 0.05-0.1%) can be added to reduce hydrophobic binding.

4. Reduce Peptide Concentration

  • Problem: Using an excessively high concentration of the this compound peptide can lead to increased non-specific binding.

  • Solution: Perform a titration experiment to determine the optimal peptide concentration that provides a good signal-to-noise ratio.

Quantitative Data: Binding Affinity of Hirudin Fragments

The following table summarizes reported binding affinities of sulfated hirudin fragments to thrombin. Note that values can vary depending on the experimental conditions and the specific hirudin fragment used.

Hirudin FragmentBinding TargetMethodBinding Affinity (Kd or Ki)Reference
Sulfated Hirudin (54-65)Alpha-ThrombinX-RAY DIFFRACTIONKi: 1900 nM[8]
[5F]-Hir-(54–65)(SO3-)ThrombinNot specifiedKd: 28 nM
sulfo-Hir 54-65ThrombinCompetition AssayKi: 0.054 µM[9]
Hir 55-65 (non-sulfated)ThrombinCompetition AssayKi: 0.29 µM[9]

Experimental Protocols

Below are detailed protocols for common assays, adapted for use with this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a competitive ELISA to measure the binding of this compound to thrombin.

  • Coating:

    • Dilute human alpha-thrombin to 1-5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the thrombin solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 3% BSA in PBST).

    • Incubate for 2 hours at room temperature (RT).

  • Competition:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 1% BSA in PBST).

    • In a separate plate, mix 50 µL of each hirudin dilution with 50 µL of a fixed concentration of a biotinylated anti-thrombin antibody.

    • Incubate for 1 hour at RT.

    • Transfer 100 µL of the mixture to the thrombin-coated plate.

    • Incubate for 1-2 hours at RT.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL/well of streptavidin-HRP diluted in assay buffer.

    • Incubate for 1 hour at RT.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL/well of TMB substrate.

    • Incubate in the dark until sufficient color develops (5-20 minutes).

  • Stopping the Reaction:

    • Add 50 µL/well of stop solution (e.g., 1 M H2SO4).

  • Reading:

    • Read the absorbance at 450 nm.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the binding kinetics of this compound to thrombin using SPR.

  • Immobilization of Thrombin:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Inject human alpha-thrombin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active groups with ethanolamine.

    • A reference flow cell should be activated and deactivated without thrombin immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the hirudin solutions over the thrombin and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of low pH buffer or high salt solution, to be optimized).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Pull-Down Assay Protocol

This protocol describes a method to identify proteins that may non-specifically bind to this compound.

  • Preparation of Affinity Beads:

    • If using a biotinylated version of the peptide, incubate streptavidin-coated magnetic beads with an excess of the biotinylated this compound for 1-2 hours at RT with gentle rotation.

    • Wash the beads 3 times with wash buffer (e.g., TBS with 0.1% Tween-20, TBST) to remove unbound peptide.

    • As a negative control, prepare beads incubated without the peptide.

  • Binding:

    • Incubate the peptide-conjugated beads (and control beads) with a cell lysate or protein mixture of interest for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 5-7 times with a stringent wash buffer (you can increase salt and/or detergent concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, low pH glycine (B1666218) buffer, or a high salt buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting to identify potential non-specific interactors.

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways that may be relevant to the biological context of hirudin's action.

PAR1_Signaling PAR-1 Signaling Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 cleaves & activates Hirudin Acetyl-Hirudin (54-65) sulfated Hirudin->Thrombin inhibits G_protein G-protein (Gq, G12/13) PAR1->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PKC PKC PLC->PKC ROCK ROCK RhoA->ROCK Downstream Downstream Effects (e.g., Ca2+ mobilization, Cytoskeletal changes) PKC->Downstream ROCK->Downstream

Caption: Inhibition of thrombin by this compound can modulate PAR-1 signaling.

JAK_STAT_Signaling JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_expression Gene Expression Nucleus->Gene_expression regulates HIF1a_VEGF_Signaling HIF-1α/VEGF Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (in DNA) HIF1_complex->HRE binds to VEGF_gene VEGF Gene Transcription HRE->VEGF_gene VEGF VEGF Secretion VEGF_gene->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

Acetyl-Hirudin (54-65) sulfated purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Acetyl-Hirudin (54-65) sulfated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech (Hirudo medicinalis).[1] This acetylated and sulfated 12-amino acid peptide fragment binds to the anion-binding exosite I of thrombin.[1][2] This binding disrupts the interaction between thrombin and heparin cofactor II (HCII), thereby inhibiting thrombin activity.[2]

Q2: What are the critical quality control parameters for ensuring the purity of this compound?

The quality and purity of synthetic peptides like this compound are assessed using a variety of analytical methods.[3] Key parameters include:

  • Purity by HPLC: The percentage of the target peptide relative to all other detected impurities.[4]

  • Identity by Mass Spectrometry (MS): Confirmation that the molecular weight of the synthesized peptide matches its theoretical mass.[4]

  • Amino Acid Analysis: Verifies the amino acid composition of the peptide.[4][5]

  • Sulfate (B86663) Group Confirmation: Specific analysis to ensure the presence and correct localization of the sulfate group, which is critical for its biological activity. This can be challenging due to the mass similarity with phosphorylation.[6]

  • Water Content: Peptides are often hygroscopic, and water content is determined by methods like Karl Fischer titration to accurately determine the net peptide content.[5]

  • Counter-ion Content: Residual ions from the synthesis and purification process (e.g., trifluoroacetate) are quantified as they can affect the net peptide weight and biological activity.[4][5]

Q3: How should I properly store and handle this compound to maintain its quality?

For long-term storage, this compound should be stored at -15°C or lower in a tightly sealed container. Lyophilized peptides are generally stable, but repeated freeze-thaw cycles of reconstituted solutions should be avoided. For in-vitro experiments, it is recommended to dissolve the peptide in sterile water.[2] If solubility is an issue for highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[2]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem 1: Inconsistent or Lower-Than-Expected Biological Activity

You observe that your batch of this compound shows reduced efficacy in your thrombin inhibition assay compared to previous batches or literature data.

Troubleshooting Workflow

A Start: Inconsistent Biological Activity B Verify Peptide Integrity A->B C Review Experimental Protocol A->C D Check for Desulfation B->D Mass Spec Analysis E Assess Purity and Aggregation B->E HPLC Analysis F Confirm Assay Conditions C->F G Evaluate Reagent Quality C->G H Solution: Re-evaluate Peptide Quality and/or Optimize Assay D->H E->H F->H G->H A Start: Poor Peptide Solubility B Review Reconstitution Protocol A->B C Initial Dissolution in Water B->C D Is it soluble? C->D E Use Small Amount of Organic Solvent (e.g., DMSO) D->E No I Solution: Peptide Dissolved D->I Yes F Dilute with Aqueous Buffer E->F G Is it soluble now? F->G H Consider pH Adjustment G->H No G->I Yes H->I J Contact Technical Support H->J

References

Challenges in the synthesis of sulfated peptides like Acetyl-Hirudin (54-65)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfated peptides, with a particular focus on challenging sequences like Acetyl-Hirudin (54-65).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfated peptides.

Problem Potential Cause Recommended Solution Relevant Citation
Low Yield of Sulfated Peptide Desulfation during cleavage/deprotection: The tyrosine O-sulfate group is highly sensitive to acidic conditions commonly used for cleavage from the resin and removal of protecting groups.Optimize cleavage conditions by using cold trifluoroacetic acid (TFA) and minimizing exposure time. A study on the synthesis of human big gastrin-II and cholecystokinin (B1591339) (CCK)-39 demonstrated that conducting the deprotection at 0°C significantly reduces the rate of desulfation compared to the rate of protecting group removal.[1]
Incomplete Sulfation: The sulfating agent may not have reacted completely with the tyrosine residue.Increase the equivalents of the sulfating agent (e.g., pyridine/sulfur trioxide complex). Ensure anhydrous reaction conditions, as moisture can decompose the sulfating agent.[2]
Poor solubility of the peptide: The peptide may aggregate on the solid support, hindering reagent access.Incorporate solubilizing tags or linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the peptide chain.[3]
Presence of Unsulfated Peptide Incomplete sulfation reaction: Insufficient reagent or reaction time.Increase the reaction time and/or the concentration of the sulfating agent. Monitor the reaction progress using analytical techniques like HPLC to ensure completion.[2]
Hydrolysis of the sulfate (B86663) ester: The sulfate group can be hydrolyzed during workup or purification.Maintain basic or neutral pH conditions during purification. Tyrosine O-sulfate is stable under alkaline conditions.[2][4]
Side Product Formation (e.g., Sulfonation) Reaction with other functional groups: The sulfating agent can react with other nucleophilic side chains.Use appropriate side-chain protecting groups for amino acids like serine, threonine, and lysine.[2]
Sulfonation of tryptophan residues: The indole (B1671886) ring of tryptophan is susceptible to sulfonation under acidic conditions.Use a scavenger, such as thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT), during cleavage to prevent this side reaction.[5]
Difficulty in Purification Similar retention times of sulfated and unsulfated peptides: Co-elution can occur during reverse-phase HPLC.Optimize the HPLC gradient and mobile phase composition. Ion-exchange chromatography can be an effective alternative or complementary technique for separating the charged sulfated peptide from its uncharged counterpart.[2]
Peptide aggregation: Hydrophobic peptides can aggregate, leading to poor peak shape and resolution.Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregation.[3][6]
Ambiguous Analytical Results Difficulty in distinguishing sulfation from phosphorylation: Sulfation and phosphorylation both add 80 Da to the peptide mass, making them isobaric.Utilize tandem mass spectrometry (MS/MS). Sulfated peptides typically show a characteristic neutral loss of SO3 (80 Da) in positive ion mode, which is not observed for phosphopeptides.[7][8][9]
Inaccurate quantification of sulfation: Incomplete hydrolysis or degradation during amino acid analysis.Use enzymatic hydrolysis with aminopeptidase (B13392206) M or leucine (B10760876) aminopeptidase for quantitative analysis of tyrosine O-sulfate, as it is more gentle than acid hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing sulfated peptides like Acetyl-Hirudin (54-65)?

The main challenge lies in the inherent acid lability of the tyrosine O-sulfate ester group.[1][4][10] Standard solid-phase peptide synthesis (SPPS) protocols often utilize strong acids like trifluoroacetic acid (TFA) for cleavage and deprotection, which can lead to significant loss of the sulfate group (desulfation).[1]

Q2: Which sulfating agents are most effective for tyrosine sulfation?

The pyridine/sulfur trioxide complex (Py·SO3) is a commonly used and effective reagent for the sulfation of tyrosine residues in peptides.[2] Other reagents include concentrated sulfuric acid and chlorosulfonic acid.[2] The choice of reagent and reaction conditions needs to be optimized for each specific peptide sequence.

Q3: How can I minimize desulfation during the final cleavage and deprotection steps?

To minimize desulfation, it is crucial to perform the cleavage and deprotection steps under carefully controlled, milder acidic conditions. A key strategy is to use cold TFA (e.g., at 0°C) and to limit the exposure time.[1] The rate of desulfation is highly temperature-dependent, and lowering the temperature significantly slows this side reaction while still allowing for the removal of most common acid-labile protecting groups.[1]

Q4: What analytical techniques are best suited for characterizing sulfated peptides?

A combination of techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the sulfated peptide. Tandem MS (MS/MS) is particularly useful for identifying the sulfation site and distinguishing it from other modifications like phosphorylation.[7][8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthetic peptide and to separate the sulfated product from unsulfated and other impurities.[2]

  • Amino Acid Analysis: After enzymatic or alkaline hydrolysis, this technique can be used to quantify the amount of tyrosine O-sulfate present in the peptide.[2]

Q5: How can I differentiate between a sulfated and a phosphorylated tyrosine residue in my peptide?

While both modifications are isobaric (+80 Da), they exhibit different fragmentation patterns in tandem mass spectrometry. In positive ion mode collision-induced dissociation (CID), sulfated peptides readily lose the SO3 group as a neutral fragment, resulting in a prominent peak corresponding to the unsulfated peptide.[7][8] This characteristic neutral loss is not typically observed for phosphopeptides under the same conditions.[7][8]

Experimental Protocols

Protocol 1: On-Resin Sulfation of a Tyrosine-Containing Peptide

This protocol describes a general procedure for the sulfation of a peptide on the solid support.

  • Peptide Synthesis: Assemble the peptide chain on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The tyrosine residue to be sulfated should have its hydroxyl group unprotected. All other reactive side chains should be protected with acid-labile groups.

  • Preparation of Sulfating Agent: Prepare a fresh solution of pyridine/sulfur trioxide complex (Py·SO3) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and pyridine. A typical concentration is a 10-fold molar excess of the sulfating agent relative to the peptide on the resin.

  • Sulfation Reaction:

    • Swell the peptide-resin in the reaction solvent.

    • Add the Py·SO3 solution to the resin and agitate the mixture at room temperature for 24 hours.[2]

    • Ensure the reaction vessel is sealed and protected from moisture.

  • Washing: After the reaction, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), to remove excess reagents.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 90% aqueous TFA at 0°C for an appropriate duration (e.g., 2-4 hours) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

    • The cold temperature is critical to minimize desulfation.[1]

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the sulfated peptide using reverse-phase HPLC.

Protocol 2: Analytical Characterization by Mass Spectrometry
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

  • Mass Spectrometry Analysis:

    • Acquire a full MS scan to determine the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the sulfated peptide.

    • Perform MS/MS analysis on the precursor ion corresponding to the sulfated peptide.

  • Data Interpretation:

    • In the MS/MS spectrum, look for the characteristic neutral loss of 80 Da (SO3) from the precursor ion.[7][8]

    • Analyze the fragment ions (b- and y-ions) to confirm the peptide sequence and pinpoint the location of the sulfation on the specific tyrosine residue.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Sulfation cluster_cleavage Cleavage & Deprotection cluster_purification_analysis Purification & Analysis spps Fmoc-SPPS on Resin sulfation On-Resin Sulfation (Py·SO3) spps->sulfation wash1 Wash Resin sulfation->wash1 cleavage Cold TFA Cleavage (0°C) wash1->cleavage precipitation Ether Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry (MS & MS/MS) hplc->ms

Caption: Workflow for the synthesis and analysis of sulfated peptides.

troubleshooting_logic start Synthesis Fails (Low Yield / Impure) check_ms Analyze Crude by MS start->check_ms unsulfated High % Unsulfated Peptide? check_ms->unsulfated desulfation High % Desulfated Peptide? unsulfated->desulfation No increase_sulfation Increase Sulfating Agent & Reaction Time unsulfated->increase_sulfation Yes other_impurities Other Impurities? desulfation->other_impurities No cold_cleavage Use Colder/Shorter TFA Cleavage desulfation->cold_cleavage Yes optimize_purification Optimize HPLC / Use Ion-Exchange other_impurities->optimize_purification Yes success Successful Synthesis other_impurities->success No increase_sulfation->success cold_cleavage->success optimize_purification->success

Caption: Troubleshooting logic for sulfated peptide synthesis.

References

Interpreting unexpected results with Acetyl-Hirudin (54-65) sulfated

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Hirudin (54-65) sulfated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor.[1] It functions by binding with high affinity to the anion-binding exosite I of thrombin.[2] This binding sterically hinders the interaction of thrombin with its substrates, such as fibrinogen, thereby inhibiting blood coagulation.[1] The sulfation of the tyrosine residue at position 63 is critical for its high inhibitory potency.[3]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in hemostasis and thrombosis research for:

  • In vitro anticoagulant studies: To investigate the mechanisms of blood coagulation and test the efficacy of new anticoagulant drugs.

  • Thrombin inhibition assays: As a reference inhibitor to study the kinetics and mechanism of thrombin inhibition.[4]

  • Platelet aggregation studies: To explore the role of thrombin in platelet activation and aggregation.[3]

  • Competition binding assays: To identify and characterize other molecules that bind to the exosite I of thrombin.[5]

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C.[6] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6] Tyrosine-sulfated peptides are generally more stable under alkaline conditions and can be unstable in acidic environments.[7] Therefore, it is advisable to avoid prolonged exposure to low pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Unexpectedly Low or No Inhibitory Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Peptide Degradation - Ensure the peptide has been stored correctly in its lyophilized form at -20°C or -80°C. - Avoid multiple freeze-thaw cycles of the reconstituted solution.[6] - Check the pH of your experimental buffer; prolonged exposure to acidic conditions can degrade the sulfated peptide.[7][8]
Incomplete Sulfation - Verify the certificate of analysis (CofA) from the supplier to confirm the degree of sulfation. - If possible, analyze the peptide by mass spectrometry to confirm its molecular weight, which will be higher for the sulfated form.[9]
Incorrect Concentration - Double-check all calculations for peptide reconstitution and dilution. - Consider using a spectrophotometer to measure the peptide concentration, if the extinction coefficient is known.
Suboptimal Assay Conditions - The inhibitory activity of hirudin fragments can be dependent on the ionic strength of the buffer.[4] Ensure your buffer composition is appropriate for the assay. - Some assays may require specific co-factors; confirm that all necessary components are present in your reaction mixture.
Issue 2: High Variability in IC50 Values

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Peptide Solubility Issues - Visually inspect the reconstituted solution for any precipitates. - If solubility is an issue, consider using a different buffer system or adding a small amount of an organic solvent like DMSO (check for compatibility with your assay).
Buffer Composition Effects - The presence of certain ions, such as Na+, can influence the binding affinity of hirudin fragments to thrombin.[10] Maintain a consistent buffer composition across all experiments. - High concentrations of other proteins or macromolecules in the assay could lead to non-specific binding.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions. - Prepare a master mix of reagents to minimize variability between wells or tubes.
Assay Incubation Times - Ensure that the pre-incubation time of thrombin with this compound is consistent across all experiments to allow for equilibrium binding to be reached.
Issue 3: Non-Specific Binding in the Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Interactions - Include a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in your assay buffer to reduce non-specific binding to plasticware.
Ionic Interactions - Optimize the salt concentration in your buffer. Increasing the ionic strength can sometimes reduce non-specific electrostatic interactions.
Blocking Agents - Add a blocking agent like Bovine Serum Albumin (BSA) to your buffer to saturate non-specific binding sites on surfaces.[11]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Based on the amount of peptide provided by the manufacturer and the desired stock concentration, calculate the required volume of solvent.

  • Use a sterile, high-purity solvent for reconstitution. For most applications, sterile deionized water or a suitable buffer (e.g., Tris-HCl, pH 7.4) is appropriate.

  • Carefully add the calculated volume of solvent to the vial.

  • Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the reconstituted peptide into single-use tubes and store at -20°C or below.

Protocol 2: Thrombin Inhibition Assay (Chromogenic Substrate)
  • Prepare Reagents:

    • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG8000, pH 7.4.[12]

    • Thrombin Solution: Prepare a working solution of human α-thrombin in the assay buffer. The final concentration will depend on the specific assay conditions and substrate used.

    • This compound: Prepare a series of dilutions of the peptide in the assay buffer to generate a dose-response curve.

    • Chromogenic Substrate: Prepare a stock solution of a thrombin-specific chromogenic substrate (e.g., Spectrozyme TH) in sterile water.[12]

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the thrombin solution to each well.

    • Add an equal volume of the different dilutions of this compound or buffer (for the control) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to thrombin.[12]

    • Initiate the reaction by adding a fixed volume of the chromogenic substrate to each well.

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

    • Plot the percentage of thrombin inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Mechanism of Action Thrombin Thrombin Exosite1 Anion-Binding Exosite I ActiveSite Active Site Fibrinogen Fibrinogen Thrombin->Fibrinogen Binds to Exosite1->Fibrinogen Blocks Binding Fibrin Fibrin (Clot) Fibrinogen->Fibrin Cleavage AcetylHirudin Acetyl-Hirudin (54-65) sulfated AcetylHirudin->Exosite1 Binds to

Caption: Mechanism of thrombin inhibition by this compound.

Experimental_Workflow cluster_1 Thrombin Inhibition Assay Workflow ReagentPrep 1. Reagent Preparation (Buffer, Thrombin, Inhibitor, Substrate) Incubation 2. Incubation (Thrombin + Inhibitor) ReagentPrep->Incubation Reaction 3. Reaction Initiation (Add Substrate) Incubation->Reaction Measurement 4. Kinetic Measurement (Absorbance vs. Time) Reaction->Measurement Analysis 5. Data Analysis (Calculate IC50) Measurement->Analysis

Caption: A typical experimental workflow for a thrombin inhibition assay.

Troubleshooting_Logic Start Unexpected Result: Low/No Activity CheckPeptide Check Peptide Integrity (Storage, Handling, Sulfation) Start->CheckPeptide CheckConcentration Verify Concentration CheckPeptide->CheckConcentration If OK ResultNotOK Further Investigation CheckPeptide->ResultNotOK If Issue Found CheckAssay Review Assay Conditions (Buffer, pH, Ionic Strength) CheckConcentration->CheckAssay If OK CheckConcentration->ResultNotOK If Issue Found ResultOK Problem Resolved CheckAssay->ResultOK If Issue Found CheckAssay->ResultNotOK If No Issue Found

References

How to store and handle Acetyl-Hirudin (54-65) sulfated effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective storage and handling of Acetyl-Hirudin (54-65) sulfated. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this peptide in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: For optimal stability, lyophilized this compound should be stored at -20°C to -80°C, protected from light and moisture.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[3] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[1][3]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in water.[4] For most applications, sterile, distilled water or a biological buffer such as Tris-HCl or phosphate-buffered saline (PBS) at a physiological pH (7.4) is recommended. The choice of buffer may depend on the specific requirements of your experiment.

Q3: How should I store reconstituted this compound solutions?

A3: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable, but freezing is recommended for longer preservation.[1] Peptide solutions are generally less stable than the lyophilized powder.

Q4: What is the mechanism of action of this compound?

A4: this compound is a synthetic fragment of hirudin that acts as a direct thrombin inhibitor.[5][6] Specifically, it binds to the anion-binding exosite I of thrombin, thereby blocking the interaction of thrombin with its substrates, such as fibrinogen and protease-activated receptors on platelets.[5][7] This inhibition prevents the formation of fibrin (B1330869) clots and platelet activation. The sulfation of the tyrosine residue is crucial for its high-affinity binding and potent inhibitory activity.[8]

Quantitative Data

ParameterValueConditionsReferences
Molecular Weight ~1590.6 g/mol N/A[9]
Storage Temperature (Lyophilized) -20°C to -80°CLong-term storage[1][2][3]
Storage Temperature (In Solution) -20°C to -80°CLong-term storage[1]
Solubility Water, Aqueous BufferspH ~7.4[4]
IC50 (Thrombin Inhibition) 0.140 ± 0.040 µMIn competitive binding assay[10]
IC50 (Thrombin Clotting Time) 0.150 ± 0.02 µMIn recalcified human plasma[10]

Experimental Protocols

Protocol 1: Reconstitution of this compound

Objective: To prepare a stock solution of this compound for use in downstream experiments.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water or appropriate sterile buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM).

  • Carefully add the calculated volume of sterile water or buffer to the vial.

  • Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent potential aggregation. If solubility is an issue, brief sonication may be helpful.

  • Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Chromogenic Thrombin Inhibition Assay

Objective: To determine the inhibitory activity of this compound on thrombin using a chromogenic substrate.

Materials:

  • This compound stock solution

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of this compound to the wells containing thrombin. Include a control with buffer only (no inhibitor).

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To assess the effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

  • Platelet agonist (e.g., Thrombin, ADP, Collagen)

  • This compound stock solution

  • Saline or appropriate buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[11]

  • Assay Setup:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the aggregometer by setting 0% light transmission with PRP and 100% with PPP.

    • Pipette PRP into the aggregometer cuvettes containing stir bars.

  • Inhibition Measurement:

    • Add different concentrations of this compound or buffer (for control) to the PRP and incubate for a few minutes.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each condition.

    • Compare the aggregation in the presence of this compound to the control to determine its inhibitory effect.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Difficulty dissolving the lyophilized peptide - Incorrect solvent.- Peptide has aggregated.- Ensure the use of sterile water or a suitable aqueous buffer. The peptide is acidic and should dissolve in neutral to slightly basic buffers.- Brief sonication can help break up small aggregates.[1][12]- If the peptide still does not dissolve, a small amount of a chaotropic agent like urea (B33335) might be used for non-cellular assays, but this should be tested for compatibility.[12]
No or low thrombin inhibition observed - Inactive peptide.- Incorrect assay conditions.- Inactive thrombin.- Ensure proper storage and handling of the peptide to prevent degradation.- Verify the concentration of the peptide stock solution.- Check the pH and composition of the assay buffer.- Confirm the activity of the thrombin enzyme with a control without the inhibitor.
Inconsistent results in platelet aggregation assays - Pre-analytical variables (e.g., traumatic blood draw, incorrect anticoagulant ratio).- Platelet activation during preparation.- Variation in platelet count between PRP preparations.- Instrument malfunction.- Ensure atraumatic venipuncture and the correct 9:1 blood-to-citrate ratio.[6]- Handle blood and PRP gently and maintain at room temperature; avoid chilling.[6]- Standardize the centrifugation protocol for PRP preparation to maintain a consistent platelet count.[6]- Regularly calibrate and maintain the aggregometer.[6]
Precipitation of the peptide during the experiment - Change in solvent polarity when diluting from a stock in organic solvent.- Peptide concentration is above its solubility limit in the assay buffer.- When diluting a stock solution, add it dropwise to the assay buffer while stirring to avoid localized high concentrations.- Perform a solubility test at the final assay concentration before running the full experiment. Consider using a buffer with a different pH or ionic strength if solubility is an issue.

Visualizations

Coagulation_Cascade_Inhibition cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_inhibition Tissue_Factor Tissue Factor (TF) TF_VIIa TF-VIIa Complex Tissue_Factor->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa Xa Factor Xa TF_VIIa->Xa activates IXa Factor IXa TF_VIIa->IXa activates X Factor X X->Xa IX Factor IX IX->IXa Thrombin_small Thrombin (IIa) (small amount) Xa->Thrombin_small activates Prothrombin Prothrombin (II) Prothrombin->Thrombin_small Thrombin_large Thrombin (IIa) (large amount) Thrombin_small->Thrombin_large amplifies Fibrin Fibrin Clot Thrombin_large->Fibrin cleaves Activated_Platelets Activated Platelets Thrombin_large->Activated_Platelets activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Platelets Platelets Platelets->Activated_Platelets Acetyl_Hirudin Acetyl-Hirudin (54-65) sulfated Acetyl_Hirudin->Thrombin_large inhibits (binds exosite I) Thrombin_Inhibition_Assay cluster_workflow Chromogenic Thrombin Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Acetyl-Hirudin Start->Prepare_Reagents Dispense_Thrombin Dispense Thrombin into 96-well plate Prepare_Reagents->Dispense_Thrombin Add_Inhibitor Add Acetyl-Hirudin dilutions to wells Dispense_Thrombin->Add_Inhibitor Incubate Incubate at 37°C (10-15 min) Add_Inhibitor->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic mode) Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Platelet_Aggregation_Workflow cluster_workflow Platelet Aggregation Assay Workflow (LTA) Start Start Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) Start->Blood_Collection Prepare_PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) via centrifugation Blood_Collection->Prepare_PRP_PPP Calibrate_Aggregometer Calibrate Aggregometer (PRP=0%, PPP=100% transmission) Prepare_PRP_PPP->Calibrate_Aggregometer Incubate_PRP Incubate PRP with Acetyl-Hirudin or Control Calibrate_Aggregometer->Incubate_PRP Add_Agonist Add Platelet Agonist (e.g., Thrombin) Incubate_PRP->Add_Agonist Record_Aggregation Record Light Transmission over time Add_Agonist->Record_Aggregation Analyze_Results Determine % Maximum Aggregation Record_Aggregation->Analyze_Results End End Analyze_Results->End

References

Acetyl-Hirudin (54-65) Sulfated: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of Acetyl-Hirudin (54-65) sulfated in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide fragment corresponding to the C-terminal amino acid residues 54-65 of hirudin, a potent natural thrombin inhibitor.[1] The N-terminus of this fragment is acetylated, and the tyrosine residue at position 63 (Tyr63) is sulfated.

Its mechanism of action involves binding directly to thrombin's anion-binding exosite I.[2][3] This exosite is crucial for thrombin's recognition of substrates like fibrinogen.[3] By occupying this site, this compound competitively inhibits the binding of fibrinogen, thereby blocking its conversion to fibrin (B1330869) and preventing clot formation.[3][4] This interaction does not involve the catalytic active site of thrombin.[1]

cluster_0 Thrombin Catalytic Site Catalytic Site Fibrinogen Fibrinogen Catalytic Site->Fibrinogen Cleavage Blocked Exosite I Exosite I This compound This compound This compound->Exosite I Binds To Fibrinogen->Exosite I Binding Blocked Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Conversion Prevented Thrombin

Caption: Mechanism of Thrombin Inhibition.

Q2: How does pH affect the activity of hirudin and its fragments?

A2: The binding of hirudin to thrombin is pH-dependent. A study on full-length recombinant hirudin (over a pH range of 6 to 10) showed that while the association rate constant did not vary significantly, the dissociation constant was dependent on the ionization state of groups with pKa values of approximately 7.1, 8.4, and 9.2.[5] Optimal binding occurred when the groups with pKa values of 8.4 and 9.0 were protonated and the group with a pKa of 7.1 was deprotonated.[5] The pKa of 8.4 was attributed to the N-terminal α-amino group of hirudin.[5] The other pKa values were tentatively attributed to His57 and the α-amino group of Ile16 on thrombin.[5]

While this data is for the full-length protein, it highlights the importance of buffer pH in maintaining optimal activity. For Acetyl-Hirudin (54-65), since the N-terminus is acetylated, the pKa of 8.4 associated with the α-amino group would not be present, potentially altering its specific pH-activity profile compared to the full-length protein.[5]

Q3: What is the importance of the sulfated tyrosine at position 63?

A3: The sulfation of Tyr63 is critical for the peptide's high-affinity binding to thrombin. Natural hirudin contains a sulfate (B86663) ester on Tyr63, but recombinant versions often lack this modification, which can reduce binding affinity by 3 to 10-fold.[6] The sulfate group mimics the natural modification, increasing the negative charge at neutral pH, which enhances the interaction with the positively charged anion-binding exosite I of thrombin and increases the inhibitory potency of the peptide.[1][6]

Q4: How should this compound be stored and reconstituted?

A4: For long-term storage, the lyophilized peptide should be stored at -20°C to -80°C for up to a year.[7] Upon reconstitution, the solution is stable for 2-7 days at 2-8°C.[7] For longer-term use of the reconstituted peptide, it is recommended to prepare working aliquots containing a carrier protein like 0.1% BSA and store them at -20°C to -80°C, avoiding repeated freeze-thaw cycles.[7] To reconstitute, first, try dissolving the peptide in sterile distilled water.[2] If it has low solubility, adding a small amount of a basic solution like ammonium (B1175870) hydroxide (B78521) (<50 μL) or an organic solvent like DMSO (50-100 μL) can aid in solubilization before diluting to the desired concentration with your aqueous buffer.[2]

Troubleshooting Guide

Problem: I am observing lower than expected or no anticoagulant activity.

Potential Causes & Solutions:

  • Incorrect pH of Assay Buffer: The binding of hirudin to thrombin is pH-dependent.[5] Ensure your buffer pH is within the optimal range for thrombin activity and hirudin binding, typically around pH 7.4 to 8.0 for many standard assays.[4][8][9] Extreme pH values can negatively impact the interaction.

  • Peptide Degradation: While generally stable, hirudin can be irreversibly inactivated by a combination of elevated temperature and alkaline pH, which leads to the destruction of disulfide bonds in the full-length protein.[10][11] Although this fragment lacks disulfide bonds, improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature in solution) can lead to degradation. Use freshly prepared solutions or properly stored aliquots.[7]

  • Improper Reconstitution/Solubility: The peptide may not be fully dissolved, leading to a lower effective concentration. Refer to the reconstitution guidelines (FAQ 4) to ensure complete solubilization.[2]

  • Inappropriate Assay Choice: The selected assay may not be sensitive enough for this specific inhibitor. See the troubleshooting point below regarding clotting assays.

Problem: My results are inconsistent across different experimental days.

Potential Causes & Solutions:

  • Buffer pH Variability: Minor shifts in buffer pH between batches can alter the peptide's activity. Prepare a large batch of buffer or meticulously check the pH of each new preparation before use.

  • Inconsistent Reagent Preparation: Ensure all reagents, especially the thrombin solution, are prepared consistently. The activity of thrombin can vary between lots and with storage time. Standardize thrombin activity before each set of experiments.[12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution of the peptide can lead to degradation and loss of activity.[7] Use single-use aliquots to maintain consistency.

Problem: Standard clotting assays like APTT or PT show little to no response.

Potential Causes & Solutions:

  • Assay Insensitivity: Global clotting tests like the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) often do not show adequate, linear responses to direct thrombin inhibitors like hirudin in the typical therapeutic range.[13] This does not mean the peptide is inactive.

  • Recommended Assays: For more sensitive and accurate quantification of activity, use a chromogenic anti-factor IIa assay, a thrombin titration assay, or a modified/diluted APTT.[13] These assays are more specific for direct thrombin inhibition and provide better dose-dependent responses.[13]

Start Low/No Activity Observed CheckSol Is the peptide fully dissolved? Start->CheckSol CheckpH Is the assay buffer pH correct (e.g., 7.4-8.0)? CheckSol->CheckpH Yes Sol_Reconstitute Action: Review reconstitution protocol. Use sonication or alternative solvents if needed. CheckSol->Sol_Reconstitute No CheckAssay Are you using a sensitive assay (e.g., Chromogenic)? CheckpH->CheckAssay Yes Sol_pH Action: Prepare fresh buffer and verify pH. Test a range of pH values. CheckpH->Sol_pH No CheckStorage Was the peptide stored correctly (aliquoted, -20°C)? CheckAssay->CheckStorage Yes Sol_Assay Action: Switch from global clotting tests (APTT/PT) to a specific anti-IIa or thrombin titration assay. CheckAssay->Sol_Assay No Sol_Storage Action: Use a fresh vial/aliquot. Avoid repeated freeze-thaw cycles. CheckStorage->Sol_Storage No End Problem Resolved CheckStorage->End Yes Sol_Reconstitute->CheckSol Sol_pH->CheckpH Sol_Assay->CheckAssay Sol_Storage->CheckStorage

Caption: Troubleshooting Logic for Activity Issues.

Quantitative Data

The binding affinity of hirudin to thrombin is sensitive to pH. The following table summarizes data from a kinetic study on full-length recombinant hirudin, which provides a valuable reference for understanding the potential impact of pH.

Table 1: pH Dependence of Recombinant Hirudin-Thrombin Interaction [5]

ParameterDescriptionValue
pKa 1 Ionization constant tentatively attributed to His57 of thrombin.~7.1
pKa 2 Ionization constant attributed to the N-terminal α-amino group of hirudin.~8.4
pKa 3 Ionization constant tentatively attributed to the α-amino group of Ile16 of thrombin.~9.2
Optimal Binding Ionization states required for the strongest hirudin-thrombin interaction.Occurs when the groups with pKa 8.4 and 9.0 are protonated and the group with pKa 7.1 is deprotonated.

Note: This data is for full-length, non-acetylated recombinant hirudin. The acetylation of the N-terminus in Acetyl-Hirudin (54-65) eliminates the group responsible for pKa 2.[5]

Experimental Protocols

Protocol 1: Chromogenic Substrate Assay for Thrombin Inhibition (Ki Determination)

This protocol assesses the inhibitory activity of this compound by measuring the residual activity of thrombin on a specific chromogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG, pH 7.4-8.0).[8] For pH impact studies, prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).

    • Human α-Thrombin: Reconstitute and dilute to a working concentration (e.g., 40 U/mL) in the assay buffer.[8]

    • Inhibitor (Acetyl-Hirudin): Prepare a stock solution and create a series of dilutions to achieve a range of final concentrations in the assay.

    • Chromogenic Substrate (e.g., S-2238): Prepare a stock solution (e.g., 1-2 mM) in sterile water.[8][9]

  • Assay Procedure (96-well plate format):

    • In each well, add 10 µL of thrombin solution and 10 µL of the inhibitor solution (or buffer for control).[8]

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to thrombin.[8]

    • Initiate the reaction by adding 180 µL of the pre-warmed chromogenic substrate solution to each well.[8]

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Determine the inhibition constant (Ki) by fitting the velocity data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Protocol 2: Fluorescence Titration for Binding Affinity (KD Determination)

This method directly measures the binding of a fluorescently labeled hirudin fragment to thrombin. While this protocol uses a labeled fragment, the principles can be adapted for a competition assay with the unlabeled this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-Cl, 110 mM NaCl, 5 mM CaCl₂, 1 mg/ml PEG 8000, pH 7.4.[14] For pH studies, adjust the buffer pH accordingly.

    • Fluorescent Hirudin Peptide (e.g., [5F]Hir-(54–65)(SO₃⁻)): Prepare a stock solution and dilute to a fixed low concentration (e.g., 20 nM).[14][15]

    • Thrombin: Prepare a concentrated stock solution and create a series of dilutions.

  • Assay Procedure:

    • In a fluorescence cuvette, add the fixed concentration of the fluorescent hirudin peptide.

    • Measure the initial fluorescence (F₀) using an excitation wavelength of ~491 nm and an emission wavelength of ~520 nm.[14][15]

    • Perform a titration by making sequential additions of the thrombin solution to the cuvette. Allow the system to equilibrate after each addition.

    • Record the fluorescence intensity (Fobs) after each addition.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F₀) for each thrombin concentration.[14]

    • Fit the resulting binding curve using a quadratic binding equation to determine the dissociation constant (KD).[14][15]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Assay Buffers at Various pH Values C Incubate Thrombin with Acetyl-Hirudin at each pH A->C B Prepare Stock Solutions: - Thrombin - Acetyl-Hirudin - Substrate B->C D Initiate Reaction with Substrate C->D E Measure Reaction Rate (e.g., Absorbance Change) D->E F Calculate Inhibition Constant (Ki) or IC50 at each pH E->F G Plot Activity vs. pH F->G

Caption: Workflow for pH Impact Analysis.

References

Technical Support Center: Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Acetyl-Hirudin (54-65) sulfated during experimental procedures.

Troubleshooting Guide: Aggregation Issues

This guide is designed to help you identify and resolve common issues related to the aggregation of this compound.

Q1: I observed precipitation or cloudiness in my this compound solution. What could be the cause and how can I fix it?

A1: Precipitation or cloudiness is a strong indicator of peptide aggregation. Several factors could be contributing to this issue. The following table outlines potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
Incorrect pH Peptides are least soluble at their isoelectric point (pI). The sulfated tyrosine residue in Acetyl-Hirudin (54-65) gives it an acidic character. If the solution pH is close to its pI, aggregation is more likely. Sulfated peptides are generally more stable in basic conditions and unstable in acidic conditions.[1][2]Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI. For sulfated peptides, a slightly basic pH (7.5-8.5) is often preferred. Use a suitable buffer system to maintain a stable pH.[3][4]
High Peptide Concentration The propensity for peptide aggregation increases with higher concentrations as it favors intermolecular interactions.[3]Work with the lowest feasible concentration of the peptide for your experiment. If a high concentration is necessary, consider optimizing other factors like buffer composition and temperature.
Inappropriate Temperature Temperature can significantly impact peptide stability and aggregation kinetics. Both high and low temperatures can induce aggregation, depending on the peptide's characteristics.[5][6][7][8]Store the peptide solution at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.[9][10][11][12] During experiments, maintain a consistent and controlled temperature.
Improper Dissolution Technique Aggressive dissolution methods can introduce energy that promotes aggregation.Use gentle mixing techniques such as slow swirling or inversion to dissolve the lyophilized peptide.[13] Avoid vigorous shaking or vortexing. Allow sufficient time for the peptide to fully dissolve.
Buffer Composition The type and ionic strength of the buffer can influence peptide solubility and aggregation.[3][14]Experiment with different buffer systems (e.g., phosphate, Tris). The ionic strength can also be adjusted; sometimes increasing salt concentration can enhance solubility, while in other cases it might promote aggregation.[4]

Troubleshooting Workflow for Observed Precipitation:

G start Precipitation Observed check_ph Check Solution pH start->check_ph adjust_ph Adjust pH (away from pI) check_ph->adjust_ph pH near pI? check_conc Review Peptide Concentration check_ph->check_conc pH optimal reassess Re-assess for Precipitation adjust_ph->reassess lower_conc Lower Concentration check_conc->lower_conc Concentration high? check_temp Verify Storage & Experimental Temperature check_conc->check_temp Concentration optimal lower_conc->reassess optimize_temp Optimize Temperature check_temp->optimize_temp Temperature suboptimal? check_dissolution Review Dissolution Method check_temp->check_dissolution Temperature optimal optimize_temp->reassess gentle_dissolution Use Gentle Dissolution check_dissolution->gentle_dissolution Method harsh? check_buffer Evaluate Buffer Composition check_dissolution->check_buffer Method gentle gentle_dissolution->reassess change_buffer Modify Buffer/Ionic Strength check_buffer->change_buffer Buffer suboptimal? change_buffer->reassess reassess->start Precipitation Persists end Issue Resolved reassess->end No Precipitation G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Cleavage Hirudin This compound Hirudin->Block Block->Thrombin Inhibits

References

Technical Support Center: Optimizing Acetyl-Hirudin (54-65) Sulfated for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-Hirudin (54-65) sulfated. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent thrombin inhibitor in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech.[1][2] This peptide specifically binds to the anion-binding exosite I of thrombin, a key enzyme in the blood coagulation cascade.[3] By binding to exosite I, it allosterically inhibits the interaction of thrombin with its substrates, such as fibrinogen, thereby preventing clot formation. The sulfation of the tyrosine residue within the peptide sequence significantly enhances its binding affinity and inhibitory potency compared to its non-sulfated counterpart.[4][5][6]

Q2: What is the typical effective concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the specific assay system, including the concentration of thrombin, the substrate, and the buffer conditions. However, based on published data, the following ranges can be considered as a starting point:

  • Chromogenic Substrate Assays: IC50 values are typically in the nanomolar to low micromolar range.

  • Clotting Assays (e.g., aPTT, PT): Effective concentrations that prolong clotting time are also generally in the low micromolar range.[2]

  • Competition Binding Assays: The Ki (inhibition constant) is often in the nanomolar range, indicating high affinity for thrombin.[5][7]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

For optimal performance and stability, follow these guidelines for preparation and storage:

  • Reconstitution: Reconstitute the lyophilized peptide in a small amount of sterile, nuclease-free water or an appropriate aqueous buffer. To aid dissolution, gentle vortexing or sonication may be used. For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with the assay buffer is a common practice.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the number of freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use to avoid repeated freezing and thawing.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, store the aliquoted stock solutions at -20°C or -80°C. Avoid storing the peptide in solution at 4°C for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity Incorrect peptide concentration: Calculation error or inaccurate pipetting.Verify calculations and ensure accurate pipetting. Perform a serial dilution to test a wider range of concentrations.
Peptide degradation: Improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the peptide. Always store the peptide as recommended.
Suboptimal assay conditions: Incorrect buffer pH, ionic strength, or temperature.Optimize buffer conditions. The activity of thrombin and its inhibition can be sensitive to these parameters.
Inactive thrombin: The thrombin enzyme may have lost activity.Use a fresh batch of thrombin and verify its activity using a standard substrate.
High variability between replicates Incomplete peptide solubilization: Peptide may not be fully dissolved, leading to inconsistent concentrations.Ensure the peptide is completely dissolved before use. Sonication may help. Consider using a different solvent for the initial stock solution (e.g., DMSO) before diluting in the assay buffer.
Peptide adsorption to plasticware: Peptides can stick to the surface of microplates or tubes.Use low-protein-binding plasticware. Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in the assay buffer can also help prevent adsorption.
Presence of Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and purification and can be present as a counter-ion. It can interfere with cellular assays.If TFA is a concern, consider using a salt-free version of the peptide or performing a salt exchange.
Unexpected results in plasma-based assays Presence of other inhibitors or proteins in plasma: Plasma contains various factors that can interfere with the assay.Use appropriate controls, such as plasma from a healthy donor. It may be necessary to purify the system to study direct inhibition.
Non-specific binding: The peptide may interact with other proteins in the plasma.Increase the specificity of the assay by optimizing buffer conditions or using blocking agents.

Quantitative Data Summary

The following table summarizes the inhibitory constants of sulfated and non-sulfated hirudin fragments from various studies to provide a comparative overview of their potency.

PeptideAssay TypeThrombin SourceIC50KiKDReference
sulfo-Hir (54-65)Thrombin Binding CompetitionHuman0.140 ± 0.040 µM[5]
Hir (55-65) (non-sulfated)Thrombin Binding CompetitionHuman2.40 ± 0.30 µM[5]
sulfo-Hir (54-65)Thrombin Clotting TimeHuman Plasma0.150 ± 0.02 µM[5]
Hir (55-65) (non-sulfated)Thrombin Clotting TimeHuman Plasma2.60 ± 0.40 µM[5]
Nα-acetyl desulfo hirudin(45-65)Chromogenic Substrate AssayHuman α-thrombin0.058 ± 0.006 µM0.11 ± 0.03 µM[7]
Nα-acetyl desulfo hirudin(45-65)Chromogenic Substrate AssayBovine α-thrombin0.94 ± 0.20 µM0.72 ± 0.13 µM[7]
[5F]Hir(54–65)(SO3–)Fluorescence TitrationHuman28 nM[8]

Experimental Protocols

Protocol 1: Chromogenic Thrombin Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on thrombin using a chromogenic substrate.

Materials:

  • This compound

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238 or Chromozym TH)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM) in sterile water or an appropriate buffer.

    • Prepare a working solution of human α-thrombin (e.g., 10 nM) in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate (e.g., 200 µM) in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of various concentrations of this compound (prepared by serial dilution) to the test wells.

    • Add 50 µL of Assay Buffer to the control wells (no inhibitor).

  • Thrombin Addition:

    • Add 25 µL of the thrombin working solution to all wells except the blanks.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to thrombin.

  • Substrate Addition and Measurement:

    • Add 25 µL of the chromogenic substrate working solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Thrombin Inhibition

Thrombin_Inhibition Thrombin Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin cleaves Exosite1 Anion-Binding Exosite I InhibitedComplex Thrombin-Inhibitor Complex Fibrinogen Fibrinogen Fibrin->Fibrin AcetylHirudin Acetyl-Hirudin (54-65) sulfated AcetylHirudin->Exosite1 binds to

Caption: Mechanism of thrombin inhibition by this compound.

Experimental Workflow for Concentration Optimization

Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute Peptide SerialDilute Prepare Serial Dilutions Reconstitute->SerialDilute AssaySetup Set up Assay Plate (Controls & Samples) SerialDilute->AssaySetup Incubate Incubate Inhibitor with Thrombin AssaySetup->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance (Kinetic Read) AddSubstrate->Measure CalcVelocity Calculate Reaction Velocities Measure->CalcVelocity CalcInhibition Calculate % Inhibition CalcVelocity->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50 OptimalConc Optimal Concentration Range DetermineIC50->OptimalConc Identifies

Caption: Workflow for optimizing this compound concentration.

References

Dealing with batch-to-batch variability of Acetyl-Hirudin (54-65) sulfated

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-Hirudin (54-65) sulfated. Our goal is to help you address common issues, particularly those related to batch-to-batch variability, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic peptide fragment derived from hirudin, a potent natural anticoagulant found in the saliva of the medicinal leech (Hirudo medicinalis)[1]. This peptide fragment specifically binds to the anion-binding exosite I of thrombin[1][2][3]. This interaction prevents thrombin from binding to its substrates, such as fibrinogen, thereby inhibiting blood coagulation[1]. The sulfation of the tyrosine residue at position 63 is crucial for its high-affinity binding and potent inhibitory activity[4][5].

Q2: I am observing lower than expected anticoagulant activity. What are the potential causes?

A2: Lower than expected activity can stem from several factors related to the peptide's quality and handling. The most common causes include:

  • Suboptimal Peptide Purity: The presence of impurities from synthesis can interfere with the peptide's function.

  • Incomplete Sulfation: The anticoagulant potency of this peptide is highly dependent on the sulfation of Tyrosine-63. Incomplete sulfation will significantly reduce its effectiveness[4][5].

  • Peptide Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation of the peptide.

  • Inaccurate Peptide Concentration: The net peptide content of a lyophilized powder can vary between batches. It is crucial to accurately determine the concentration of your stock solution.

  • Assay Conditions: The buffer composition, pH, and presence of other molecules can influence the peptide's activity.

Q3: My this compound peptide is difficult to dissolve. What should I do?

A3: Solubility issues can arise, particularly with peptides containing hydrophobic residues or post-translational modifications. This compound is generally soluble in aqueous solutions, but batch-to-batch differences in lyophilization and purity can affect this. Here are some recommendations:

  • Start with Sterile, Distilled Water: Attempt to dissolve the peptide in high-purity water first.

  • Use a Mildly Basic Buffer: Since the peptide has a net negative charge due to the acidic residues and the sulfate (B86663) group, a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) can aid in solubilization[3][6].

  • Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution[3].

  • Avoid Harsh Solvents: Unless your experimental protocol allows, avoid strong organic solvents as they may interfere with biological assays. If an organic solvent like DMSO is necessary, use a minimal amount to dissolve the peptide and then slowly dilute with your aqueous buffer[2].

Troubleshooting Guides

Issue 1: Inconsistent Results in Thrombin Inhibition Assays

You may experience significant variability in the inhibitory effect of this compound on thrombin activity between different batches of the peptide. This guide will help you systematically troubleshoot this issue.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Peptide Quality Assessment cluster_2 Experimental Protocol Review cluster_3 Resolution A Inconsistent Thrombin Inhibition Observed B Verify Peptide Purity & Integrity (HPLC & MS Analysis) A->B Start Troubleshooting C Confirm Sulfation Status (MS Analysis) B->C Purity Confirmed H Contact Supplier with QC Data for Batch Comparison B->H Purity Issue Detected D Accurately Determine Peptide Concentration (AAA) C->D Sulfation Confirmed C->H Incomplete Sulfation Detected E Review Peptide Handling & Storage Procedures D->E Concentration Verified D->H Concentration Discrepancy F Optimize Thrombin Inhibition Assay Conditions E->F Handling is Correct G Establish Baseline Activity with a Reference Standard F->G Assay Optimized

Caption: A troubleshooting workflow for addressing inconsistent thrombin inhibition.

Data Presentation: Batch Comparison

ParameterBatch A (Good Performance)Batch B (Poor Performance)Recommended Action
Purity (RP-HPLC) >95%<90%Re-purify or acquire a new batch with >95% purity.
Molecular Weight (MS) Expected Mass ObservedPresence of Desulfated SpeciesConfirm sulfation status. If incomplete, source a new batch.
Peptide Concentration Consistent with supplier's dataSignificant deviationPerform Amino Acid Analysis (AAA) for accurate quantification.
Thrombin IC50 Within expected rangeSignificantly higherInvestigate for degradation or handling errors.
Issue 2: Verifying Peptide Quality

To ensure the reliability of your results, it is essential to independently verify the quality of each new batch of this compound.

Experimental Workflow for Quality Control

G A Receive New Batch of This compound B Prepare Stock Solution A->B C Perform RP-HPLC Analysis B->C D Perform Mass Spectrometry (MS) B->D E Perform Amino Acid Analysis (AAA) B->E F Conduct Thrombin Inhibition Assay B->F G Compare Data with Certificate of Analysis (CoA) C->G D->G E->G F->G H Proceed with Experiments G->H Data Matches CoA I Contact Supplier G->I Discrepancies Found

Caption: An experimental workflow for the quality control of a new peptide batch.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

Objective: To determine the purity of the synthetic peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.

Protocol 2: Mass Spectrometry (MS) for Identity and Sulfation Confirmation

Objective: To confirm the molecular weight and the presence of the sulfate group.

Methodology:

  • Sample Preparation: Dilute the peptide stock solution in an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a final concentration of approximately 10 pmol/µL.

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Note that sulfated peptides can be fragile and may lose the SO3 group during ionization or fragmentation[7][8]. Use soft ionization conditions where possible.

  • Data Analysis: Compare the observed molecular weight to the theoretical calculated mass of the acetylated and sulfated peptide. The loss of an 80 Da fragment (SO3) is characteristic of sulfated peptides[7][8].

Protocol 3: Thrombin Inhibition Assay

Objective: To determine the functional activity of this compound.

Methodology:

  • Reagents:

    • Human α-thrombin.

    • Chromogenic thrombin substrate (e.g., S-2238).

    • Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and PEG-8000.

    • This compound serial dilutions.

  • Procedure:

    • In a 96-well plate, add the assay buffer and serial dilutions of the peptide.

    • Add a fixed concentration of human α-thrombin to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Determine the rate of substrate hydrolysis for each peptide concentration. Plot the thrombin activity against the peptide concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway

Thrombin Inhibition by this compound

G cluster_0 Inhibitor cluster_1 Enzyme cluster_2 Substrate cluster_3 Product A Acetyl-Hirudin (54-65) sulfated C Anion-Binding Exosite I A->C Binds to B Thrombin B->C D Active Site B->D F Fibrin (Clot Formation) B->F Cleaves E Fibrinogen C->E Binding Blocked E->B Binds to

Caption: Mechanism of thrombin inhibition by this compound.

References

Technical Support Center: Purification of Synthetic Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthetic Acetyl-Hirudin (54-65) sulfated. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to facilitate successful purification of this specialized peptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of synthetic peptides, with a special focus on the challenges associated with the acetylated and sulfated nature of Acetyl-Hirudin (54-65).

Q1: What are the most common impurities found in crude synthetic this compound?

A1: Crude synthetic peptides typically contain a variety of impurities. For this compound, these can include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Truncated Sequences: Incomplete peptide chains resulting from failed coupling reactions.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their amino acid side chains.

  • Desulfated Peptide: The target peptide that has lost its sulfate (B86663) group from the tyrosine residue. This is a critical impurity to separate as its biological activity is significantly different.

  • Diastereomers: Racemization of amino acids can occur during synthesis, leading to stereoisomers.

  • Reagent Adducts: Residual reagents from the synthesis, such as trifluoroacetic acid (TFA), can form adducts with the peptide.[1]

Q2: My peptide has poor solubility in the initial mobile phase. What can I do?

A2: Poor solubility is a common challenge. Here are several strategies to address it:

  • Acidic Conditions: this compound is an acidic peptide due to the presence of multiple glutamic acid residues and the sulfate group. Dissolving the peptide in a slightly acidic solution, such as 0.1% TFA in water, can improve solubility by protonating the carboxyl groups.

  • Organic Solvents: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like acetonitrile (B52724) or methanol, and then diluting with the initial mobile phase can be effective.

  • Chaotropic Agents: In difficult cases, chaotropic agents like guanidinium (B1211019) hydrochloride can be used for initial solubilization, but ensure compatibility with your chromatography system.

Q3: I'm observing peak tailing or broad peaks in my RP-HPLC chromatogram. What are the likely causes and solutions?

A3: Peak tailing or broadening can result from several factors:

  • Column Overload: Injecting too much peptide can lead to poor peak shape. Try reducing the sample load.

  • Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the column. Using a mobile phase with an ion-pairing agent like TFA at a concentration of 0.1% can minimize these interactions.[1]

  • Peptide Aggregation: The peptide may be aggregating on the column. To mitigate this, you can:

    • Work at lower concentrations.

    • Add a small amount of organic solvent to the sample.

    • Adjust the pH of the mobile phase.

  • Column Contamination: Ensure the column is properly cleaned and regenerated between runs.

Q4: How can I confirm the presence of the sulfate group on my purified peptide?

A4: Mass spectrometry (MS) is the primary method for confirming sulfation. The mass of the sulfated peptide will be 80 Da (the mass of SO3) greater than its non-sulfated counterpart. Tandem MS (MS/MS) can be used to pinpoint the location of the sulfation on the tyrosine residue.

Q5: I am concerned about the stability of the sulfate group during purification. What conditions should I be mindful of?

A5: The tyrosine O-sulfate ester is known to be acid-labile. However, studies have shown that it is relatively stable in the mildly acidic conditions (pH 1-3) typically used for RP-HPLC with TFA, especially at room temperature or below.[2][3] To ensure the stability of the sulfate group:

  • Avoid prolonged exposure to strong acids.

  • Perform purification at room temperature or, if possible, in a cooled system.

  • Analyze fractions promptly after collection.

Q6: My purification yield is very low. What are the potential reasons and how can I improve it?

A6: Low yield is a common issue in multi-step peptide purification. Potential causes include:

  • Inefficient Synthesis: The initial crude peptide may have a very low percentage of the target full-length, sulfated peptide. Optimizing the solid-phase peptide synthesis (SPPS) is crucial.

  • Peptide Precipitation: The peptide may be precipitating during the purification process. Re-evaluate solubility conditions.

  • Suboptimal Chromatography Conditions: The chosen gradient and column may not be effectively separating the target peptide from impurities, leading to the discarding of mixed fractions. Method optimization is key.

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of product. Combining orthogonal methods like ion-exchange and reversed-phase chromatography can sometimes improve overall recovery by achieving higher purity in fewer steps.[4]

Purification Strategies and Experimental Protocols

The purification of synthetic this compound is typically achieved through a combination of chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method due to its high resolving power. Ion-Exchange Chromatography (IEC) can be a valuable orthogonal technique, particularly for separating the sulfated peptide from its non-sulfated counterpart.

Strategy 1: Two-Step Purification using Ion-Exchange and Reversed-Phase HPLC

This is a robust strategy that first separates molecules based on charge (IEC) and then on hydrophobicity (RP-HPLC). This approach is particularly effective for removing the non-sulfated form of the peptide.

G cluster_0 Purification Workflow Crude Crude this compound IEC Step 1: Anion-Exchange Chromatography Crude->IEC Analysis1 Purity Analysis (Analytical HPLC, MS) IEC->Analysis1 RP_HPLC Step 2: Reversed-Phase HPLC Analysis2 Purity and Identity Confirmation (HPLC, MS, MS/MS) RP_HPLC->Analysis2 Pooling1 Pool Fractions Analysis1->Pooling1 Pooling1->RP_HPLC Lyophilization Lyophilization Analysis2->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for a two-step purification process.

Anion-exchange chromatography separates molecules based on their net negative charge. The sulfated hirudin fragment, with its additional negative charge from the sulfate group, will bind more strongly to the anion-exchange resin than the non-sulfated version.

  • Column: A weak anion-exchange (WAX) or strong anion-exchange (SAX) column.

  • Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Dissolve the crude peptide in Mobile Phase A and load it onto the column.

    • Wash the column with Mobile Phase A until the baseline is stable.

    • Elute the bound peptides with a linear gradient of 0-50% Mobile Phase B over 30-60 minutes. The more negatively charged sulfated peptide will elute at a higher salt concentration than the non-sulfated form.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions and analyze by analytical RP-HPLC and MS to identify the fractions containing the sulfated peptide.

RP-HPLC separates peptides based on their hydrophobicity. It is a high-resolution technique ideal for removing remaining impurities.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Pool the fractions from the AEC step containing the sulfated peptide and acidify with TFA to a final concentration of 0.1%.

    • Load the sample onto the column.

    • Elute with a linear gradient of 5% to 65% Mobile Phase B over 60 minutes. The exact gradient should be optimized based on the retention time of the peptide.

    • Monitor the elution at 214 nm.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and sulfation by MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Strategy 2: Single-Step Reversed-Phase HPLC Purification

For crude peptide mixtures with a high initial purity of the target compound, a single, optimized RP-HPLC step may be sufficient.

G cluster_1 Single-Step Purification Workflow Crude Crude this compound RP_HPLC Optimized Reversed-Phase HPLC Crude->RP_HPLC Analysis Purity and Identity Confirmation (HPLC, MS, MS/MS) RP_HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Workflow for a single-step RP-HPLC purification.

This protocol requires careful optimization of the gradient to achieve baseline separation of the target peptide from critical impurities.

  • Column: A high-resolution C18 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Procedure:

    • Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Based on the initial run, develop a shallower, optimized gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 60 minutes could be used for the preparative run.

    • Equilibrate the preparative column with the starting conditions of the optimized gradient.

    • Dissolve the crude peptide in Mobile Phase A (or a minimal amount of a compatible solvent) and load it onto the column.

    • Run the optimized gradient.

    • Collect fractions and analyze for purity and identity as described in Protocol 1.2.

    • Pool the pure fractions and lyophilize.

Data Presentation: Comparison of Purification Methods

The choice of purification strategy will impact the final purity, yield, and recovery of the peptide. The following table provides a representative comparison of what can be expected from the different approaches. Actual results will vary depending on the quality of the crude peptide and the optimization of the chromatographic conditions.

ParameterSingle-Step RP-HPLCTwo-Step (AEC + RP-HPLC)
Final Purity >95%>98%
Overall Yield 15-30%10-25%
Recovery from Crude ModerateLower
Efficiency HighModerate
Impurity Removal GoodExcellent

Note: Yields are highly dependent on the initial purity of the crude synthetic peptide. The values presented are typical for synthetic peptides of this complexity.[4][5][6]

References

Validation & Comparative

Unveiling the Potency: A Comparative Analysis of Sulfated vs. Non-Sulfated Acetyl-Hirudin (54-65) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anticoagulant potency is paramount. This guide provides an objective comparison of sulfated and non-sulfated Acetyl-Hirudin (54-65) fragments, supported by experimental data, to inform research and development in antithrombotic therapies.

The C-terminal fragment of hirudin, a potent and specific thrombin inhibitor, plays a crucial role in its anticoagulant activity. This region, particularly the 54-65 amino acid sequence, interacts with the fibrinogen-binding site (exosite 1) of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. Post-translational modification, specifically the sulfation of the tyrosine residue at position 63, has been shown to dramatically enhance the inhibitory capacity of this fragment. This guide delves into the comparative performance of Acetyl-Hirudin (54-65) in its sulfated and non-sulfated forms.

Performance Data: A Quantitative Comparison

The following table summarizes key inhibitory constants (IC50 and Ki) from different studies, providing a quantitative insight into the enhanced activity imparted by sulfation. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Hirudin FragmentAssay TypeParameterValueReference
Non-Sulfated Hirudin (54-65) Fibrin Clot FormationIC503.7 µM[1]
Succinylated-Hirudin (56-65) (Sulfated) Fibrin Clot FormationIC500.087 µM[2]
Non-Sulfated Hirudin (55-65) Thrombin BindingKi0.29 µM[3]
Sulfo-Hirudin (54-65) Thrombin BindingKi0.054 µM[3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

The data clearly indicates that sulfation increases the affinity of the hirudin fragment for thrombin by several fold, resulting in a significantly more potent anticoagulant effect.

Mechanism of Action: The Role of Sulfation

The C-terminal tail of hirudin binds to thrombin's exosite 1, a positively charged region on the surface of the enzyme. This interaction is primarily electrostatic. The addition of a sulfate (B86663) group to the tyrosine residue at position 63 introduces a strong negative charge, which significantly enhances the electrostatic attraction between the hirudin fragment and the positively charged amino acid residues within exosite 1. This strengthened interaction leads to a more stable complex, effectively blocking the access of fibrinogen to thrombin's active site.

cluster_thrombin Thrombin ActiveSite Catalytic Active Site Fibrin Fibrin (Clot Formation) ActiveSite->Fibrin Cleaves Exosite1 Fibrinogen Binding Site (Exosite 1) NonSulfated Non-Sulfated Acetyl-Hirudin (54-65) NonSulfated->Exosite1 Weakly Binds to Sulfated Sulfated Acetyl-Hirudin (54-65) Sulfated->Exosite1 Strongly Binds to Fibrinogen Fibrinogen Fibrinogen->ActiveSite Binds to

Mechanism of Thrombin Inhibition.

Experimental Protocols

Accurate assessment of anticoagulant activity is crucial. The following are detailed methodologies for key experiments cited in the comparison of sulfated and non-sulfated hirudin fragments.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the integrity of the intrinsic and common coagulation pathways.

Principle: The clotting time of plasma is measured after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. Hirudin fragments prolong the aPTT by inhibiting thrombin.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

  • Reagent Preparation: Reconstitute the aPTT reagent according to the manufacturer's instructions. Pre-warm the aPTT reagent and calcium chloride (0.025 M) solution to 37°C.

  • Assay: a. Pipette 100 µL of PPP into a pre-warmed cuvette. b. Add 100 µL of the hirudin fragment solution (at various concentrations) or control buffer and incubate for a specified time (e.g., 2 minutes) at 37°C. c. Add 100 µL of the pre-warmed aPTT reagent and incubate for a further specified time (e.g., 3-5 minutes) at 37°C. d. Initiate the clotting reaction by adding 100 µL of pre-warmed calcium chloride. e. Measure the time until clot formation using a coagulometer.

Thrombin Time (TT) Assay

The TT assay specifically assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.

Principle: The clotting time of plasma is measured after the addition of a standardized amount of thrombin. Hirudin fragments directly inhibit this added thrombin, leading to a prolonged clotting time.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.

  • Reagent Preparation: Reconstitute a standard thrombin solution to a working concentration (e.g., 2-10 NIH units/mL). Pre-warm the thrombin solution and PPP to 37°C.

  • Assay: a. Pipette 200 µL of PPP into a pre-warmed cuvette. b. Add 50 µL of the hirudin fragment solution (at various concentrations) or control buffer and incubate for a specified time (e.g., 1-2 minutes) at 37°C. c. Initiate the clotting reaction by adding 100 µL of the pre-warmed thrombin solution. d. Measure the time until clot formation using a coagulometer.

cluster_prep Sample & Reagent Preparation cluster_aPTT aPTT Assay Workflow cluster_TT Thrombin Time Assay Workflow PPP Platelet-Poor Plasma (PPP) aPTT_1 1. Mix PPP and Hirudin Fragment PPP->aPTT_1 TT_1 1. Mix PPP and Hirudin Fragment PPP->TT_1 Hirudin Hirudin Fragment Solution (Sulfated or Non-Sulfated) Hirudin->aPTT_1 Hirudin->TT_1 aPTT_reagent aPTT Reagent aPTT_2 2. Add aPTT Reagent aPTT_reagent->aPTT_2 CaCl2 Calcium Chloride aPTT_3 3. Add CaCl2 to Initiate Clotting CaCl2->aPTT_3 Thrombin_reagent Thrombin Solution TT_2 2. Add Thrombin to Initiate Clotting Thrombin_reagent->TT_2 aPTT_1->aPTT_2 aPTT_2->aPTT_3 aPTT_4 4. Measure Clotting Time aPTT_3->aPTT_4 TT_1->TT_2 TT_3 3. Measure Clotting Time TT_2->TT_3

Anticoagulant Assay Workflow.

Conclusion

References

A Comparative Guide to Thrombin Inhibitors: Profiling Acetyl-Hirudin (54-65) Sulfated Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetyl-Hirudin (54-65) sulfated with other prominent thrombin inhibitors, including bivalirudin (B194457), argatroban (B194362), and dabigatran (B194492). The information presented is intended to assist researchers in making informed decisions for their anticoagulant development programs by offering a side-by-side analysis of mechanism of action, potency, and relevant experimental data.

Mechanism of Action: A Diverse Approach to Thrombin Inhibition

Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin (B1330869). The inhibitors discussed in this guide employ distinct strategies to block thrombin's activity.

  • This compound: This synthetic peptide is a fragment of hirudin, a potent natural thrombin inhibitor found in the saliva of medicinal leeches. It specifically binds to the anion-binding exosite I of thrombin, a site crucial for substrate recognition, thereby blocking the interaction with fibrinogen.[1] The sulfation of a tyrosine residue within this peptide is known to significantly enhance its inhibitory potency.[2][3]

  • Bivalirudin: A synthetic 20-amino acid peptide analog of hirudin, bivalirudin exhibits a dual-binding mechanism. It reversibly binds to both the catalytic active site and the anion-binding exosite I of thrombin.[4][5][6][7] This bivalent interaction contributes to its high affinity and specificity. The binding is transient as thrombin slowly cleaves bivalirudin, leading to a restoration of thrombin activity.[7][8]

  • Argatroban: As a small molecule direct thrombin inhibitor, argatroban reversibly binds to the active site of thrombin.[9][10][11] Its mechanism is independent of antithrombin III and it can inhibit both free and clot-bound thrombin.[9][11]

  • Dabigatran: This compound is a potent, reversible, and selective direct thrombin inhibitor that binds to the active site of the enzyme.[12][13] It is administered orally as the prodrug dabigatran etexilate.[12]

Quantitative Comparison of Thrombin Inhibitors

InhibitorTypeTarget Site(s)Ki ValueIC50 Value
This compound (estimated) PeptideAnion-binding exosite I~0.15 µMNot widely reported
Bivalirudin PeptideCatalytic site & Anion-binding exosite I2.3 nM[14]Not widely reported
Argatroban Small MoleculeCatalytic site5 - 39 nM[15]26.53 - 78.07 nM[16]
Dabigatran Small MoleculeCatalytic site4.5 nM[4][9][10][11][17]10 nM (platelet aggregation)[4][11][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of thrombin inhibitors. Below are outlines of standard experimental protocols.

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of thrombin.

Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be measured spectrophotometrically. The presence of a thrombin inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.[6][7][18][19]

General Protocol:

  • Reagents and Materials: Purified human α-thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), assay buffer (e.g., Tris-HCl with physiological saline and a carrier protein), test inhibitor at various concentrations, and a microplate reader.

  • Procedure: a. In a microplate well, pre-incubate a fixed concentration of thrombin with varying concentrations of the test inhibitor in the assay buffer for a defined period to allow for binding. b. Initiate the enzymatic reaction by adding the chromogenic substrate. c. Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time. d. The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of thrombin inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be determined through further kinetic studies, such as a Dixon plot.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact-dependent pathway (e.g., silica, kaolin) and a phospholipid substitute, followed by recalcification.[2][3][12][20][21]

General Protocol:

  • Sample Collection and Preparation: Collect whole blood into a tube containing a citrate (B86180) anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood to obtain platelet-poor plasma.

  • Reagents and Materials: aPTT reagent (containing a contact activator and phospholipids), calcium chloride solution, patient or pooled normal plasma, and a coagulation analyzer.

  • Procedure: a. Pre-warm the plasma sample and reagents to 37°C. b. Incubate the plasma sample with the aPTT reagent for a specified time to activate the contact factors. c. Add calcium chloride to initiate the clotting cascade. d. The coagulation analyzer detects the formation of a fibrin clot and records the time in seconds.

  • Data Analysis: The aPTT is reported in seconds. A prolonged aPTT in the presence of an inhibitor indicates its anticoagulant effect.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: This test measures the clotting time of plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.[1][5][8][13][22]

General Protocol:

  • Sample Collection and Preparation: Same as for the aPTT assay.

  • Reagents and Materials: PT reagent (thromboplastin and calcium chloride), patient or pooled normal plasma, and a coagulation analyzer.

  • Procedure: a. Pre-warm the plasma sample and PT reagent to 37°C. b. Add the PT reagent to the plasma sample. c. The coagulation analyzer detects clot formation and records the time in seconds.

  • Data Analysis: The PT is reported in seconds. The International Normalized Ratio (INR) is often calculated from the PT to standardize results across different laboratories and reagents.

Visualizing Mechanisms and Workflows

Thrombin_Inhibition_Pathways cluster_coagulation Coagulation Cascade cluster_inhibitors Thrombin Inhibitors Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Acetyl_Hirudin This compound Thrombin_Sites Catalytic Site Anion-binding Exosite I Acetyl_Hirudin->Thrombin_Sites:exo1 Binds to Exosite I Bivalirudin Bivalirudin Bivalirudin->Thrombin_Sites:cat Binds to Catalytic Site Bivalirudin->Thrombin_Sites:exo1 Binds to Exosite I Argatroban Argatroban Argatroban->Thrombin_Sites:cat Binds to Catalytic Site Dabigatran Dabigatran Dabigatran->Thrombin_Sites:cat Binds to Catalytic Site

Caption: Experimental workflow for comparing thrombin inhibitors.

References

A Comparative Guide to Validating the Activity of Acetyl-Hirudin (54-65) Sulfated in a New Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the activity of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide fragment derived from the potent thrombin inhibitor, hirudin. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the most appropriate assay for their specific needs.

Introduction to this compound

Acetyl-Hirudin (54-65) is a C-terminal fragment of hirudin, a naturally occurring anticoagulant protein found in the salivary glands of the medicinal leech. This peptide fragment specifically interacts with the anion-binding exosite I of thrombin, thereby inhibiting its activity. The sulfation of the tyrosine residue at position 63 (Tyr63) has been shown to significantly enhance the inhibitory potency of this peptide. Accurate and reliable validation of its activity is crucial for research, quality control, and the development of new antithrombotic agents.

Data Presentation: Quantitative Comparison of Hirudin Fragments

The following table summarizes the inhibitory constants (Ki) for sulfated and non-sulfated hirudin fragments, highlighting the enhanced potency of the sulfated form in a competitive thrombin binding assay.

CompoundInhibitory Constant (Ki)Assay Type
sulfo-Hir 54-65 0.054 µM Thrombin Binding Competition
non-sulfated Hir 55-650.29 µMThrombin Binding Competition

Data sourced from a study on the N-terminal extension of heparin cofactor II.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical validation workflow, the following diagrams are provided.

Thrombin_Inhibition_Pathway cluster_thrombin Thrombin Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin (B1330869) Fibrin Fibrinogen->Fibrin forms clot This compound This compound Anion-Binding Exosite I Anion-Binding Exosite I This compound->Anion-Binding Exosite I binds to Anion-Binding Exosite I->Thrombin Catalytic Site Catalytic Site Catalytic Site->Thrombin

Caption: Thrombin Inhibition by this compound.

Assay_Validation_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents and Buffers Sample_Prep Prepare this compound dilutions Reagent_Prep->Sample_Prep Assay_Selection Select Assay (e.g., Chromogenic or APTT) Sample_Prep->Assay_Selection Incubation Incubate Peptide with Thrombin Assay_Selection->Incubation Measurement Measure Activity (Absorbance or Clotting Time) Incubation->Measurement Std_Curve Generate Standard Curve Measurement->Std_Curve Calc_Activity Calculate Inhibitory Activity (e.g., IC50, Ki) Std_Curve->Calc_Activity Comparison Compare with Reference Standard Calc_Activity->Comparison

Caption: General workflow for validating anticoagulant activity.

Experimental Protocols

Two common assays for evaluating the activity of thrombin inhibitors are the Chromogenic Anti-Thrombin Assay and the Activated Partial Thromboplastin Time (APTT) Assay.

Chromogenic Anti-Thrombin Assay

This assay measures the residual activity of a known amount of thrombin after incubation with the inhibitor.

Materials:

  • This compound

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Create a series of dilutions of the peptide in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the this compound dilutions to the wells containing thrombin. Include a control with buffer only.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Add the chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over several minutes using a microplate reader.

  • The rate of substrate cleavage is proportional to the residual thrombin activity.

  • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay is a plasma-based clotting assay that measures the time it takes for a clot to form.

Materials:

  • This compound

  • Normal human plasma (citrated)

  • APTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer.

  • Spike normal human plasma with various concentrations of the peptide. Include a plasma control with buffer only.

  • Pre-warm the plasma samples, APTT reagent, and CaCl2 solution to 37°C.

  • In the coagulometer cuvette, pipette the plasma sample and the APTT reagent.

  • Incubate the mixture for a specific time according to the reagent manufacturer's instructions (typically 3-5 minutes) to activate the contact factors.

  • Add the pre-warmed CaCl2 solution to initiate the clotting cascade.

  • The coagulometer will automatically measure the time until a fibrin clot is formed.

  • The prolongation of the clotting time is proportional to the activity of the inhibitor.

  • Plot the clotting time against the inhibitor concentration to determine the dose-response relationship.

Conclusion

The validation of this compound activity is essential for its development and application as a potential therapeutic agent. Both chromogenic and clotting-based assays provide valuable information on its inhibitory potency. The choice of assay will depend on the specific research question, with chromogenic assays offering a more direct measure of enzyme inhibition and APTT assays providing a more physiologically relevant assessment of anticoagulation in a plasma environment. The data consistently demonstrates that the sulfated form of the hirudin fragment is a more potent inhibitor of thrombin, a critical consideration for future drug design and development.

References

Comparative Analysis of Antibody Cross-Reactivity Against Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity concerning the sulfated acetylated C-terminal fragment of hirudin, Ac-GDFEEIPEEY(SO3H)LQ. Direct experimental data on antibodies raised specifically against this modified peptide is limited in publicly accessible literature. Therefore, this guide synthesizes findings from related hirudin variants and fragments to provide an objective comparison based on key structural determinants: the peptide sequence, tyrosine sulfation, and the context of the full-length protein versus the fragment.

The C-terminal tail of hirudin, particularly residues 54-65, is crucial for its interaction with the anion-binding exosite I of thrombin.[1][2] Modifications such as sulfation on Tyrosine-63 significantly enhance this binding affinity. Understanding the antibody response to this specific fragment is critical for assessing the immunogenic potential of hirudin-based therapeutics and for developing specific diagnostic assays.

Quantitative Data on Antibody Binding and Specificity

The following tables summarize quantitative data from studies on antibodies raised against related hirudin molecules and sulfated peptides. This data provides a framework for predicting the binding characteristics and potential cross-reactivity of antibodies targeting Acetyl-Hirudin (54-65) sulfated.

Table 1: Binding Affinities of Monoclonal Antibodies to Hirudin and its Fragments

This table presents data on monoclonal antibodies (mAbs) generated by immunizing mice with either full-length recombinant desulfatohirudin or synthetic C-terminal peptides. The dissociation constants (Kd) indicate a high affinity for the full-length protein, with lower, yet still strong, affinity for the peptide fragments. This suggests that while the C-terminus is a potent epitope, the overall protein conformation contributes to the highest affinity binding.

Antibody CloneImmunogenTarget AnalyteDissociation Constant (Kd)Reference
4049-83-12Recombinant HirudinRecombinant Hirudin0.6 nM[3]
Anti-Peptide mAbsHirudin Peptide (40-65)Recombinant Hirudin1.5 - 7.0 nM[3]
Anti-Peptide mAbsHirudin Peptide (52-65)Recombinant Hirudin1.5 - 7.0 nM[3]
Table 2: Binding Affinity of Anti-Sulfotyrosine Antibody to Sulfated Peptides

This table shows the binding affinity of a monoclonal antibody (PSG2) that specifically recognizes sulfotyrosine residues, independent of the peptide sequence. Its micromolar affinity for the sulfated hirudin fragment 54-65 demonstrates that the sulfate (B86663) group itself is a distinct and recognizable antigenic determinant. This antibody shows no cross-reactivity with phosphotyrosine.[4]

AntibodyTarget AnalyteDissociation Constant (Kd)MethodReference
PSG2 (Anti-sY)Sulfated Hirudin Fragment (54-65)Micromolar (µM) rangeSPR / CE[4]
PSG2 (Anti-sY)Gastrin-17 (sulfated)Micromolar (µM) rangeSPR / CE[4]
PSG2 (Anti-sY)Cholecystokinin Octapeptide (sulfated)Micromolar (µM) rangeSPR / CE[4]

Visualized Pathways and Workflows

Diagrams are provided to illustrate the mechanism of hirudin action and the experimental workflows used to assess antibody cross-reactivity.

Hirudin's Mechanism of Thrombin Inhibition

Hirudin_Pathway cluster_thrombin Thrombin Thrombin α-Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Exosite1 Anion-Binding Exosite I ActiveSite Catalytic Active Site Hirudin_N N-Terminal Domain (residues 1-49) Hirudin_N->ActiveSite Blocks Hirudin_C C-Terminal Tail (residues 54-65) Hirudin_C->Exosite1 Binds Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Experimental Workflow for Cross-Reactivity Analysis by Competitive ELISA

ELISA_Workflow start Start step1 Coat Microplate Wells with This compound start->step1 step2 Block Non-Specific Sites (e.g., with BSA or Casein) step1->step2 step3 Prepare Antibody Solution & Mix with Competitor Antigens (e.g., non-sulfated peptide, full-length hirudin, etc.) at various concentrations step2->step3 step4 Add Antibody/Antigen Mixture to Coated Wells and Incubate step3->step4 step5 Wash to Remove Unbound Reagents step4->step5 step6 Add Enzyme-Conjugated Secondary Antibody step5->step6 step7 Wash Again step6->step7 step8 Add Substrate (e.g., TMB) and Measure Signal (OD) step7->step8 end Analyze Data: Signal is inversely proportional to competitor antigen affinity step8->end

Experimental Workflow for Kinetic Analysis by Surface Plasmon Resonance (SPR)

SPR_Workflow start Start step1 Immobilize Ligand on Sensor Chip (e.g., this compound via amine coupling) start->step1 step2 Inject Analyte (Antibody) at Multiple Concentrations over Surface (Association Phase) step1->step2 step3 Flow Buffer Only over Surface (Dissociation Phase) step2->step3 step4 Regenerate Sensor Surface to Remove Bound Antibody step3->step4 step5 Repeat Steps 2-4 with Cross-Reactivity Targets (e.g., non-sulfated peptide) step4->step5 end Analyze Sensorgrams: Calculate ka, kd, and KD for each interaction step5->end

Detailed Experimental Protocols

To generate definitive cross-reactivity data, standardized immunoassays are required. The following are detailed protocols for ELISA and SPR, which are considered industry standards for characterizing antibody-antigen interactions.[5][6]

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring how effectively different hirudin variants compete with the primary antigen for antibody binding.

  • Antigen Coating:

    • Dilute this compound to 2 µg/mL in a coating buffer (e.g., 50 mM Sodium Carbonate, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[7]

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Incubation:

    • In a separate plate, prepare serial dilutions of competitor antigens: (a) this compound (for standard curve), (b) Acetyl-Hirudin (54-65) non-sulfated, (c) full-length natural hirudin, (d) full-length recombinant hirudin (desirudin), and (e) an unrelated control peptide.

    • Add a constant, pre-determined concentration of the primary anti-hirudin antibody to each well containing the competitor antigens.

    • Incubate this mixture for 1 hour at 37°C to allow binding to occur in solution.

  • Binding to Plate:

    • Wash the coated and blocked microplate three times with Wash Buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.[8]

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 50 µL of Stop Solution (e.g., 1M H₂SO₄).

    • Read the optical density (OD) at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of binding that occurred in the solution phase, allowing for the determination of relative affinities.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[10][11]

  • System Preparation:

    • Use an SPR instrument (e.g., Biacore).

    • Equilibrate the system with a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Immobilization:

    • Activate a sensor chip surface (e.g., CM5) using a standard amine coupling kit (EDC/NHS).

    • Inject the primary antigen, this compound, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 100-200 Resonance Units, RU).

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be activated and deactivated without ligand to serve as a control.

  • Kinetic Analysis of Primary Antibody:

    • Prepare a series of dilutions of the primary antibody in running buffer (e.g., ranging from 0.1 nM to 100 nM).

    • Inject each antibody concentration over the ligand and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).

    • Regenerate the sensor surface between cycles using a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound antibody.

  • Cross-Reactivity Analysis:

    • Repeat the kinetic analysis (Step 3) using the potential cross-reactive molecules as the analytes in solution, injecting them over the same immobilized this compound surface. Alternatively, immobilize each hirudin variant on a different flow cell and test binding with a single antibody.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values across the different analytes to quantify cross-reactivity. A lower KD indicates a higher affinity.

References

A Comparative Analysis of Hirudin-Derived Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various hirudin-derived peptides, supported by experimental data. Hirudin, a potent natural thrombin inhibitor originally isolated from the salivary glands of the medicinal leech (Hirudo medicinalis), and its synthetic and recombinant derivatives have revolutionized anticoagulant therapy.

This guide focuses on the comparative analysis of prominent hirudin-derived peptides, including lepirudin, desirudin (B48585), and bivalirudin (B194457), alongside a novel recombinant variant, rHMg. We will delve into their biochemical properties, anticoagulant activities, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Comparative Performance of Hirudin-Derived Peptides

The anticoagulant efficacy of hirudin-derived peptides is primarily determined by their ability to inhibit thrombin, a key enzyme in the coagulation cascade. This inhibitory potential is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The prolongation of clotting times, measured by assays like the activated partial thromboplastin (B12709170) time (aPTT), further reflects their anticoagulant activity in plasma.

PeptideSource/TypeThrombin Inhibition Ki (nM)Thrombin Inhibition IC50 (nM)aPTT Prolongation (EC50, nM)Key Characteristics
Lepirudin Recombinant HirudinData not available from direct comparative studiesData not available from direct comparative studiesProlongs aPTT; therapeutic range for DTI assay is 90-160 seconds[1].Irreversible thrombin inhibitor.[2][3]
Desirudin Recombinant HirudinData not available from direct comparative studiesData not available from direct comparative studiesProlongs aPTT.Irreversible thrombin inhibitor.[2][3]
Bivalirudin Synthetic Hirudin Analog175.1 ± 65.4[4]376[5]Prolongs aPTT; therapeutic range for DTI assay is 60-90 seconds[1].Reversible thrombin inhibitor with a shorter half-life.[2][3]
rHMg Recombinant Hirudin Variant0.323 ± 0.144[4]2.8[4][6]79.25 ± 7.00[4]Demonstrates significantly higher thrombin affinity and inhibitory potency compared to bivalirudin.[4]

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions, except for the rHMg and bivalirudin data which were directly compared in the cited study.

Mechanism of Action: Direct Thrombin Inhibition

Hirudin and its derivatives are direct thrombin inhibitors (DTIs). They bind directly to thrombin, blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[7] Unlike indirect thrombin inhibitors like heparin, their action is independent of antithrombin III.[7]

Bivalent DTIs, such as lepirudin, desirudin, and native hirudin, bind to two sites on the thrombin molecule: the active (catalytic) site and the fibrinogen-binding site (exosite 1).[2][3] This dual binding contributes to their high affinity and specificity for thrombin.[2][3] Bivalirudin is also a bivalent DTI, but it is a synthetic analog.[2][3]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of hirudin-derived peptides.

G Mechanism of Action of Hirudin-Derived Peptides Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Factor Ia) Fibrinogen->Fibrin Polymerization Clot Stable Fibrin Clot Fibrin->Clot Factor XIIIa Hirudin Hirudin-Derived Peptides Hirudin->Thrombin Inhibition

Caption: Simplified coagulation cascade showing the central role of thrombin and its inhibition by hirudin-derived peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the anticoagulant properties of hirudin-derived peptides.

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of a substance on thrombin activity using a chromogenic substrate.

Materials:

  • Purified human α-thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Tris-HCl buffer (pH 7.4)

  • Microplate reader

  • Hirudin-derived peptide solutions of varying concentrations

Protocol:

  • Prepare a solution of human α-thrombin in Tris-HCl buffer.

  • In a 96-well microplate, add the thrombin solution to wells containing either buffer (control) or different concentrations of the hirudin-derived peptide.

  • Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow for the interaction between the inhibitor and thrombin.

  • Add the chromogenic substrate to all wells to initiate the reaction.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of substrate hydrolysis is proportional to the residual thrombin activity.

  • Calculate the percentage of thrombin inhibition for each peptide concentration relative to the control.

  • Determine the IC50 value, the concentration of the peptide that causes 50% inhibition of thrombin activity, by plotting the percentage of inhibition against the peptide concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic and common coagulation pathways.

Materials:

  • Citrated platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Coagulometer

  • Hirudin-derived peptide solutions of varying concentrations

Protocol:

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • Add a defined volume of the hirudin-derived peptide solution or buffer (control) to the PPP and incubate at 37°C for a specified time (e.g., 2 minutes).

  • Add the aPTT reagent to the plasma-peptide mixture and incubate for a further period (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

  • Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.

  • The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.

  • The prolongation of the aPTT is indicative of the anticoagulant activity of the peptide.

In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This model is used to evaluate the antithrombotic efficacy of compounds in a living organism.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl3) solution (e.g., 50%)

  • Filter paper discs

  • Doppler flow probe

  • Surgical instruments

  • Hirudin-derived peptide for administration (e.g., intravenous)

Protocol:

  • Anesthetize the rat and place it on a surgical board.

  • Make a midline cervical incision to expose the common carotid artery.

  • Carefully dissect the artery from the surrounding tissues.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer the hirudin-derived peptide or vehicle (control) to the rat via the tail vein.

  • After a set time, apply a filter paper disc saturated with FeCl3 solution to the surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and thrombus formation.[5][7]

  • Remove the filter paper and continuously monitor the blood flow using the Doppler probe.

  • The time to occlusion (cessation of blood flow) is recorded. A longer time to occlusion in the peptide-treated group compared to the control group indicates antithrombotic efficacy.

The following diagram outlines the general workflow for evaluating the in vivo efficacy of hirudin-derived peptides.

G In Vivo Efficacy Evaluation Workflow AnimalPrep Animal Preparation (Anesthesia, Surgery) Baseline Baseline Measurement (e.g., Blood Flow) AnimalPrep->Baseline Treatment Treatment Administration (Hirudin Peptide or Vehicle) Baseline->Treatment Induction Thrombosis Induction (e.g., FeCl3 Application) Treatment->Induction Monitoring Continuous Monitoring (e.g., Blood Flow) Induction->Monitoring Endpoint Endpoint Measurement (Time to Occlusion, Thrombus Weight) Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: A generalized workflow for assessing the in vivo antithrombotic efficacy of hirudin-derived peptides.

Conclusion

Hirudin-derived peptides represent a significant class of anticoagulant agents with diverse biochemical and pharmacological profiles. While lepirudin and desirudin are established irreversible thrombin inhibitors, the synthetic analog bivalirudin offers the advantage of reversible inhibition and a shorter half-life.[2][3] Newer recombinant variants, such as rHMg, demonstrate markedly enhanced potency, highlighting the ongoing potential for developing improved antithrombotic therapies.[4] The selection of a specific hirudin-derived peptide for research or therapeutic development should be guided by a thorough understanding of their comparative efficacy, safety profiles, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the standardized evaluation of these and other novel anticoagulant compounds.

References

A Comparative Guide to Thrombin Inhibition: Acetyl-Hirudin (54-65) Sulfated vs. Bivalirudin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two direct thrombin inhibitors: Acetyl-Hirudin (54-65) sulfated, a synthetic fragment of the potent natural anticoagulant hirudin, and Bivalirudin (B194457), a synthetic peptide analogue of hirudin. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory activities, and details the experimental protocols used to evaluate their performance.

Mechanism of Thrombin Inhibition

Thrombin is a serine protease that plays a central role in the coagulation cascade, ultimately leading to the formation of a fibrin (B1330869) clot. It also activates platelets, further propagating thrombus formation. Both this compound and Bivalirudin exert their anticoagulant effects by directly binding to thrombin, but their modes of interaction differ significantly.

This compound: This peptide fragment corresponds to the C-terminal tail of hirudin. Its primary mechanism of action involves binding to the anion-binding exosite I (also known as the fibrinogen-binding site) of thrombin[1]. This interaction allosterically inhibits thrombin's ability to cleave fibrinogen, a critical step in clot formation. Importantly, this compound does not interact with the catalytic active site of thrombin[2]. The sulfation of the tyrosine residue at position 63 is crucial for its high-affinity binding and significantly enhances its inhibitory potency[2].

Bivalirudin: In contrast, Bivalirudin is a bivalent direct thrombin inhibitor[3][4]. This means it binds to two distinct sites on the thrombin molecule:

  • Catalytic Site: The N-terminal of Bivalirudin binds to the active site of thrombin, directly blocking its enzymatic activity[4][5][6].

  • Anion-Binding Exosite I: The C-terminal portion of Bivalirudin binds to the anion-binding exosite I, similar to the hirudin fragment[4][5][6].

This dual-binding mechanism confers high affinity and specificity to Bivalirudin's inhibition of thrombin[3]. A key feature of Bivalirudin is the reversibility of its binding. Thrombin can slowly cleave a bond within the Bivalirudin molecule, leading to its dissociation and the gradual recovery of thrombin activity[5][7].

Comparative Mechanism of Thrombin Inhibition

G cluster_substrates Substrates thrombin_catalytic Catalytic Site fibrinogen Fibrinogen thrombin_catalytic->fibrinogen Cleaves thrombin_exosite1 Anion-Binding Exosite I thrombin_exosite1->fibrinogen Binds acetyl_hirudin This compound acetyl_hirudin->thrombin_exosite1 Binds to bivalirudin Bivalirudin bivalirudin->thrombin_catalytic Binds to (Reversible) bivalirudin->thrombin_exosite1 Binds to

Caption: Comparative binding mechanisms of this compound and Bivalirudin to thrombin.

Quantitative Comparison of Inhibitory Potency

Direct, head-to-head comparative studies providing Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values for this compound and Bivalirudin under identical experimental conditions are limited in the publicly available literature. However, data for the sulfated hirudin fragment (54-65) and general information on Bivalirudin's potency can be used for an indirect comparison.

ParameterThis compound (or related fragments)Bivalirudin
Ki (Inhibition Constant) ~0.054 µM (54 nM) for sulfo-Hir 54-65[8]Not explicitly found in primary experimental studies.
Kd (Dissociation Constant) ~0.7 µM for hirudin(54-65)[9]Not explicitly found in primary experimental studies.
IC50 (Half-Maximal Inhibitory Concentration) Not available for the specific acetylated, sulfated fragment.Clinically relevant plasma concentrations are in the range of 2.7 ± 0.5 µM during PCI[10].
Binding Stoichiometry (Inhibitor:Thrombin) 1:1[1]1:1[3]
Reversibility ReversibleReversible (by thrombin cleavage)[5][7]

Note: The Ki value for "sulfo-Hir 54-65" is used as a proxy for this compound. Acetylation at the N-terminus is not expected to significantly alter the binding affinity to exosite I. The clinical plasma concentration of Bivalirudin provides an indication of the levels required for therapeutic anticoagulation.

Experimental Protocols

The inhibitory activity of thrombin inhibitors is commonly assessed using a variety of in vitro assays. These can be broadly categorized into clotting assays and chromogenic substrate assays.

Clotting Assays

Clotting assays measure the time to fibrin clot formation in plasma after the addition of activating reagents. The prolongation of clotting time is proportional to the activity of the thrombin inhibitor.

1. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade[11][12].

  • Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to activate the intrinsic pathway. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured[12].

  • Protocol Outline:

    • Prepare platelet-poor plasma from citrated whole blood by centrifugation[11].

    • Pre-warm the plasma sample, aPTT reagent (containing activator and phospholipids), and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding the pre-warmed calcium chloride solution.

    • The time from the addition of calcium chloride to the formation of a fibrin clot is recorded as the aPTT.

2. Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

  • Principle: Clotting is initiated by the addition of a reagent containing tissue factor (thromboplastin) and calcium to platelet-poor plasma.

  • Protocol Outline:

    • Prepare platelet-poor plasma as described for the aPTT assay.

    • Pre-warm the plasma and PT reagent to 37°C.

    • Add the PT reagent to the plasma in a coagulometer cuvette.

    • The time to clot formation is measured.

Chromogenic Substrate Assays

Chromogenic assays measure the enzymatic activity of thrombin by its ability to cleave a synthetic substrate that releases a colored product (a chromophore). The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

  • Principle: A known amount of thrombin is incubated with the inhibitor. A chromogenic substrate that is specifically cleaved by thrombin is then added. The rate of color development, measured spectrophotometrically, is inversely proportional to the activity of the thrombin inhibitor[13].

  • Protocol Outline for IC50 Determination:

    • In a microplate, add a fixed concentration of purified human thrombin to a series of wells containing increasing concentrations of the inhibitor (e.g., this compound or Bivalirudin).

    • Incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding a chromogenic thrombin substrate (e.g., S-2238).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of thrombin inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Characterization

G start Start: Inhibitor Characterization prepare_reagents Prepare Reagents (Inhibitors, Thrombin, Plasma, Buffers) start->prepare_reagents clotting_assays Clotting Assays prepare_reagents->clotting_assays chromogenic_assays Chromogenic Assays prepare_reagents->chromogenic_assays aptt aPTT Assay clotting_assays->aptt pt PT Assay clotting_assays->pt ic50 IC50 Determination chromogenic_assays->ic50 ki Ki Determination chromogenic_assays->ki data_analysis Data Analysis and Comparison aptt->data_analysis pt->data_analysis ic50->data_analysis ki->data_analysis end End: Comparative Profile data_analysis->end

Caption: Workflow for the characterization and comparison of thrombin inhibitors.

Thrombin Signaling and Inhibition Pathway

Thrombin's role extends beyond fibrinogen cleavage; it is a potent activator of various cellular and protein components in the coagulation cascade.

G prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin Activated by Prothrombinase Complex fibrinogen Fibrinogen thrombin->fibrinogen Cleaves platelets Platelets thrombin->platelets Activates (via PARs) factor_v_viii Factors V & VIII thrombin->factor_v_viii Activates fibrin Fibrin fibrinogen->fibrin Forms activated_platelets Activated Platelets platelets->activated_platelets Leads to activated_factor_v_viii Activated Factors Va & VIIIa factor_v_viii->activated_factor_v_viii Leads to activated_factor_v_viii->prothrombin Amplifies Activation (Positive Feedback) bivalirudin Bivalirudin bivalirudin->thrombin Inhibits (Catalytic Site & Exosite I) acetyl_hirudin This compound acetyl_hirudin->thrombin Inhibits (Exosite I)

Caption: Thrombin's central role in coagulation and points of inhibition by the two compounds.

Conclusion

This compound and Bivalirudin are both direct inhibitors of thrombin but employ distinct mechanisms of action. Bivalirudin offers bivalent inhibition of both the catalytic site and exosite I, providing potent and specific anticoagulation, with the unique feature of reversible binding through enzymatic cleavage. This compound, a smaller peptide, targets only exosite I, primarily interfering with substrate recognition. The choice between these or other thrombin inhibitors in a research or therapeutic context will depend on the desired balance of potency, reversibility, and specificity. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their inhibitory potencies.

References

Acetylation Enhances the Anticoagulant Function of Hirudin Fragment 54-65

Author: BenchChem Technical Support Team. Date: December 2025

N-terminal acetylation of hirudin fragment 54-65, a potent anticoagulant peptide derived from the C-terminus of hirudin, has been shown to significantly enhance its inhibitory activity against thrombin. This modification, which removes the positive charge of the N-terminal amino group, leads to a more potent inhibitor of fibrin (B1330869) clot formation.

Hirudin and its fragments are direct thrombin inhibitors that bind to thrombin's fibrinogen-binding exosite (exosite 1), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the blood coagulation cascade. The C-terminal fragment 54-65 of hirudin retains this inhibitory function. Research into the structure-activity relationship of this peptide has revealed that modifications to its N-terminus can have a profound impact on its anticoagulant potency.

A key study in this area demonstrated that removal of the cationic amino functionality near Aspartic acid at position 55 (Asp55) results in increased anticoagulant activity. N-acetylation is a chemical modification that achieves this by neutralizing the positive charge of the N-terminal amino group. This alteration is believed to improve the binding affinity of the hirudin fragment to the highly anionic exosite 1 of thrombin, thereby enhancing its inhibitory effect.

Comparative Anticoagulant Activity

CompoundModificationRelative Potency
Hirudin(55-65)Non-acetylatedBaseline
Ac-Hirudin(55-65)N-terminal AcetylationIncreased

Data from Owen TJ, Krstenansky JL, et al. J Med Chem. 1988.

This table illustrates that the acetylated fragment (Ac-Hirudin(55-65)) exhibits a marked increase in potency compared to its non-acetylated counterpart.[1] This finding underscores the functional importance of N-terminal modification for this class of anticoagulants.

Mechanism of Action

Hirudin fragment 54-65 and its acetylated derivative exert their anticoagulant effect by binding to a non-catalytic site on thrombin known as exosite 1. This binding sterically hinders the interaction of thrombin with its primary substrate, fibrinogen. The acetylation of the N-terminus is thought to enhance this interaction.

Hirudin_Mechanism cluster_thrombin Thrombin cluster_hirudin Hirudin Fragment 54-65 ActiveSite Active Site Fibrinogen Fibrinogen ActiveSite->Fibrinogen Cleaves Exosite1 Exosite 1 (Fibrinogen Binding Site) Exosite1->Inhibition Blocks Fibrinogen Binding Hirudin Hirudin Fragment (54-65) Hirudin->Inhibition Acetylation N-terminal Acetylation Acetylation->Hirudin Enhances binding Fibrin Fibrin (Clot) Fibrinogen->Fibrin Conversion Inhibition->Exosite1 Binds to

Caption: Mechanism of hirudin fragment anticoagulant activity.

Experimental Protocols

The primary method for evaluating the anticoagulant activity of hirudin fragments is the in vitro thrombin-induced fibrin clot formation assay.

Principle: This assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standardized amount of thrombin. The prolongation of this clotting time in the presence of an inhibitor is a direct measure of its anticoagulant activity.

Materials:

  • Human plasma (citrated)

  • Thrombin (human or bovine)

  • Hirudin fragment 54-65 (non-acetylated)

  • N-acetyl-hirudin fragment 54-65

  • Tris-buffered saline (TBS)

  • Coagulometer or a spectrophotometer capable of measuring turbidity at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the hirudin fragments in TBS.

    • Reconstitute thrombin to a working concentration (e.g., 20 NIH units/mL) in TBS. The optimal concentration should be determined to give a baseline clotting time of approximately 15-20 seconds.

    • Thaw citrated human plasma at 37°C.

  • Assay Performance:

    • Pipette 100 µL of plasma into a coagulometer cuvette and incubate at 37°C for 2 minutes.

    • Add 10 µL of various concentrations of the hirudin fragment (or TBS for control) to the plasma and incubate for 1 minute at 37°C.

    • Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution.

    • The coagulometer will automatically measure the time to clot formation.

  • Data Analysis:

    • Plot the clotting time against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that doubles the clotting time of the control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Plasma - Thrombin - Hirudin Fragments Incubate_Plasma Incubate Plasma (100 µL at 37°C) Reagents->Incubate_Plasma Add_Inhibitor Add Hirudin Fragment (10 µL) Incubate_Plasma->Add_Inhibitor Incubate_Inhibitor Incubate (1 min at 37°C) Add_Inhibitor->Incubate_Inhibitor Add_Thrombin Add Thrombin (50 µL) Incubate_Inhibitor->Add_Thrombin Measure_Clotting Measure Clotting Time Add_Thrombin->Measure_Clotting Plot_Data Plot Clotting Time vs. [Inhibitor] Measure_Clotting->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for in vitro fibrin clot formation assay.

Conclusion

The acetylation of hirudin fragment 54-65 is a key structural modification that enhances its anticoagulant function. By neutralizing the N-terminal positive charge, acetylation promotes a stronger interaction with thrombin's exosite 1, leading to more potent inhibition of fibrin clot formation. This understanding is crucial for the rational design of novel and more effective synthetic anticoagulant peptides for therapeutic applications.

References

A Structural and Functional Comparison of Acetyl-Hirudin (54-65) Sulfated and Full-Length Hirudin

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural distinctions and functional implications of the potent thrombin inhibitors, full-length hirudin and its synthetic fragment, Acetyl-Hirudin (54-65) sulfated.

This guide provides a comprehensive comparison of full-length hirudin, a naturally occurring potent anticoagulant, and its synthetically derived C-terminal fragment, this compound. By examining their structural differences, binding mechanisms to thrombin, and anticoagulant activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate molecule for their research and therapeutic development endeavors.

Structural and Functional Overview

Full-length hirudin is a 65-amino acid polypeptide originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis.[1] It is the most potent natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[2] Its structure is characterized by a compact N-terminal domain and a disordered C-terminal tail. This unique structure allows for a bivalent interaction with thrombin, where the N-terminal domain binds to the active site of thrombin, and the C-terminal tail, which contains a critical sulfated tyrosine at position 63, interacts with the anion-binding exosite I of thrombin. This dual binding mode is responsible for its high affinity and potent anticoagulant activity.

In contrast, this compound is a synthetic peptide fragment that mimics the C-terminal tail of hirudin.[3] This fragment is acetylated at its N-terminus and contains the crucial sulfated tyrosine residue. Unlike full-length hirudin, this peptide fragment only interacts with the anion-binding exosite I of thrombin and does not block the enzyme's active site. This targeted interaction still results in a significant anticoagulant effect by allosterically modulating thrombin's activity.

Quantitative Comparison of Thrombin Inhibition

The anticoagulant potencies of this compound and full-length hirudin have been determined through various in vitro assays. The data clearly indicates that while both are potent inhibitors of thrombin, full-length hirudin exhibits significantly higher affinity.

InhibitorTarget Site on ThrombinInhibition Constant (Ki)Dissociation Constant (Kd)IC50
Full-Length Hirudin (natural, sulfated) Active Site & Anion-Binding Exosite I~25 fM[4]--
Full-Length Hirudin (recombinant, unsulfated) Active Site & Anion-Binding Exosite I~300 fM[4]-2.8 nM[5][6]
This compound Anion-Binding Exosite I54 nM (for sulfo-Hir 54-65)[7]26-38 nM[8]0.058 µM (for human α-thrombin in fibrin (B1330869) clot formation)[9]

Experimental Methodologies

The quantitative data presented above is typically generated using the following key experimental protocols:

Thrombin Inhibition Assay (Chromogenic Substrate Method)

This assay measures the ability of an inhibitor to block the catalytic activity of thrombin on a synthetic chromogenic substrate.

Principle: Thrombin is incubated with the inhibitor (full-length hirudin or its fragment). A chromogenic substrate, which releases a colored product upon cleavage by thrombin, is then added. The rate of color development is inversely proportional to the inhibitory activity of the substance being tested.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of human α-thrombin, the hirudin-based inhibitor at various concentrations, and a chromogenic substrate (e.g., S-2238) in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).

  • Incubation: In a microplate well, incubate a fixed concentration of thrombin with varying concentrations of the inhibitor for a defined period at 37°C to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to the wells.

  • Measurement: Monitor the absorbance of the colored product released over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the absorbance data. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is then determined by fitting the data to appropriate enzyme inhibition models.

Fibrin Clotting Assay (Thrombin Time)

This assay assesses the anticoagulant activity of an inhibitor by measuring its effect on the time it takes for a plasma sample to clot after the addition of thrombin.

Principle: The inhibitor is added to a plasma sample, followed by the addition of a standardized amount of thrombin. The time taken for a fibrin clot to form is measured. An increase in clotting time indicates inhibition of thrombin activity.

Protocol Outline:

  • Sample Preparation: Prepare dilutions of the inhibitor in a suitable buffer.

  • Plasma Incubation: In a coagulometer cuvette, pre-warm citrated plasma to 37°C. Add a specific volume of the inhibitor solution and incubate for a short period.

  • Clotting Initiation: Add a standardized solution of thrombin to the plasma-inhibitor mixture to initiate clotting.

  • Clot Detection: The coagulometer automatically detects the formation of a fibrin clot and records the clotting time.

  • Data Analysis: Plot the clotting time against the inhibitor concentration to determine the concentration required to double the clotting time or to calculate an IC50 value.

Visualizing the Mechanism of Action

To better understand the interaction of these inhibitors with the coagulation cascade, the following diagrams illustrate the key pathways and experimental workflows.

Thrombin_Inhibition_Pathway cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorXa Factor Xa Full_Hirudin Full-Length Hirudin Full_Hirudin->Thrombin Binds Active Site & Exosite I Acetyl_Hirudin This compound Acetyl_Hirudin->Thrombin Binds Exosite I

Caption: Thrombin Inhibition Pathway by Hirudin Analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Thrombin, Inhibitor, and Substrate/Plasma Incubation Incubate Thrombin with Inhibitor Reagents->Incubation Reaction Initiate Reaction (Add Substrate/Thrombin) Incubation->Reaction Measurement Measure Absorbance or Clotting Time Reaction->Measurement Calculation Calculate Ki / IC50 Measurement->Calculation

Caption: General Workflow for Thrombin Inhibition Assays.

Conclusion

Full-length hirudin and this compound are both valuable tools for studying and modulating the activity of thrombin. The choice between the two depends on the specific research or therapeutic goal. Full-length hirudin offers unparalleled potency due to its bivalent binding mechanism, making it an ideal candidate for applications requiring complete and robust thrombin inhibition. This compound, on the other hand, provides a more targeted approach by specifically blocking the anion-binding exosite I. This makes it a useful probe for studying the specific functions of this exosite and a potential starting point for the development of anticoagulants with a more nuanced mechanism of action and potentially a wider therapeutic window. This guide provides the foundational information to aid in the judicious selection and application of these important molecules.

References

A Comparative Guide: In Vitro Efficacy of Acetyl-Hirudin (54-65) Sulfated vs. Heparin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticoagulant and antiplatelet efficacy of sulfated Acetyl-Hirudin (54-65) and the widely used anticoagulant, heparin. The information is compiled from peer-reviewed studies to assist in the evaluation of these compounds for research and drug development purposes.

Executive Summary

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent and specific direct thrombin inhibitor found in the saliva of the medicinal leech.[1] In contrast, heparin is an indirect thrombin inhibitor that exerts its anticoagulant effect by activating antithrombin III, a natural inhibitor of thrombin and other coagulation factors.[1][2][3] This fundamental difference in their mechanisms of action leads to distinct profiles in in vitro coagulation and platelet function assays.

Available data suggests that sulfated hirudin derivatives are highly potent thrombin inhibitors. While direct head-to-head comparisons of sulfated Acetyl-Hirudin (54-65) with heparin in standardized coagulation assays are limited in publicly available literature, studies on recombinant hirudin provide valuable insights into its superior potency in specific assays.

Comparative Anticoagulant Activity

The anticoagulant effects of hirudin derivatives and heparin are typically assessed using standard coagulation assays such as the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT).

ParameterThis compoundHeparinKey Findings
Mechanism of Action Direct Thrombin InhibitorIndirect Thrombin Inhibitor (via Antithrombin III)Hirudin directly binds to and inactivates thrombin, whereas heparin potentiates the activity of antithrombin III.[1][2][3]
aPTT Prolongs aPTTProlongs aPTTRecombinant desulphated hirudin shows similar activity to unfractionated heparin on a weight basis in prolonging aPTT in rabbit plasma.[4]
PT Less pronounced effectMinimal effectAs a direct inhibitor of thrombin (common pathway), hirudin can prolong PT, though the effect is generally less pronounced than on aPTT. Heparin primarily affects the intrinsic and common pathways and has a minimal effect on PT.
Thrombin Time (TT) Markedly prolongs TTProlongs TTRecombinant desulphated hirudin is approximately five times more potent than unfractionated heparin in prolonging the thrombin clotting time.[4]
IC50 (Thrombin Binding) 0.140 ± 0.040 µMNot applicable (indirect inhibitor)The IC50 for sulfo-Hir 54-65 in competing for thrombin binding demonstrates its high affinity for the target enzyme.[5]

Antiplatelet Effects: A Complex Interaction

The in vitro effects of hirudin and heparin on platelet aggregation are multifaceted and can be influenced by the experimental conditions.

AspectThis compoundHeparinKey Findings
Thrombin-Induced Platelet Aggregation InhibitoryIndirectly InhibitoryHirudin (54-65) has been shown to inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner.[6] Heparin's inhibition is a consequence of its antithrombin activity.
Collagen-Induced Platelet Aggregation Considered a more suitable anticoagulant for in vitro studiesMay enhance aggregationSome studies suggest that heparin can enhance collagen-induced platelet aggregation, whereas hirudin provides a more physiological anticoagulant environment for such assays.[7][8]
General Suitability for Platelet Studies Often preferredCan introduce artifactsHirudin is often considered a more suitable anticoagulant for in vitro studies of platelet function as it does not appear to directly interfere with platelet responsiveness to the same extent as heparin.[7]

Mechanisms of Action

The distinct mechanisms of this compound and heparin are visualized below.

cluster_0 This compound: Direct Thrombin Inhibition cluster_1 Heparin: Indirect Thrombin Inhibition Thrombin_H Thrombin Inactive_Thrombin Inactive Thrombin-Hirudin Complex Fibrinogen_H Fibrinogen Hirudin This compound Hirudin->Thrombin_H Fibrin_H Fibrin (B1330869) (Clot Formation) Fibrinogen_H->Fibrin_H Conversion Blocked Thrombin_Hep Thrombin Inactive_Thrombin_Hep Inactive Thrombin-ATIII Complex Fibrinogen_Hep Fibrinogen Heparin Heparin ATIII Antithrombin III Heparin->ATIII Binds & Activates Active_ATIII Activated ATIII-Heparin Complex Active_ATIII->Thrombin_Hep Inhibits Fibrin_Hep Fibrin (Clot Formation) Fibrinogen_Hep->Fibrin_Hep Conversion Blocked

Caption: Mechanisms of Action for this compound and Heparin.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of comparative data. Below are representative protocols for key coagulation assays.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

  • Sample Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

  • Reagent Incubation: A specific volume of plasma is incubated with an aPTT reagent (containing a contact activator and phospholipids) for a defined period at 37°C.

  • Initiation of Clotting: Calcium chloride (CaCl2) is added to the mixture to initiate the coagulation cascade.

  • Clot Detection: The time taken for a fibrin clot to form is measured using a coagulometer.

  • Comparison: The assay is performed with plasma samples containing varying concentrations of either sulfated Acetyl-Hirudin (54-65) or heparin to determine the concentration-dependent prolongation of the clotting time.

start Citrated Whole Blood centrifuge Centrifugation start->centrifuge ppp Platelet-Poor Plasma (PPP) centrifuge->ppp incubate Incubate PPP with aPTT Reagent at 37°C ppp->incubate add_ca Add CaCl2 incubate->add_ca measure Measure Time to Clot Formation add_ca->measure end aPTT (seconds) measure->end

Caption: Experimental Workflow for aPTT Assay.

Thrombin Time (TT) Assay

The TT assay specifically measures the time it takes for fibrin clot formation in plasma after the addition of a standard amount of thrombin. This assay is highly sensitive to the presence of thrombin inhibitors.

  • Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.

  • Incubation: The plasma sample is warmed to 37°C.

  • Thrombin Addition: A known concentration of thrombin is added to the plasma.

  • Clot Measurement: The time to fibrin clot formation is recorded.

  • Inhibitor Assessment: The assay is repeated with plasma pre-incubated with different concentrations of sulfated Acetyl-Hirudin (54-65) or heparin to quantify their inhibitory effect.

Conclusion

Sulfated Acetyl-Hirudin (54-65) demonstrates potent, direct inhibition of thrombin, which translates to a strong anticoagulant effect, particularly evident in the thrombin time assay. Its mechanism of action is distinct from that of heparin, which requires antithrombin III as a cofactor. In the context of in vitro platelet studies, hirudin derivatives are often favored due to a lower propensity for interfering with platelet function compared to heparin. The choice between these anticoagulants for in vitro research should be guided by the specific requirements of the experimental system, with careful consideration of their differing impacts on the coagulation cascade and platelet activity.

References

A Comparative Guide to Thrombin Exosite I Inhibitors: Benchmarking Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetyl-Hirudin (54-65) sulfated and other prominent exosite I inhibitors of thrombin. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate an objective assessment of these anticoagulants for research and drug development purposes.

Introduction to Thrombin and Exosite I Inhibition

Thrombin is a serine protease that plays a central role in the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot.[1][2] Beyond its catalytic activity, thrombin possesses distinct surface domains known as exosites, which are crucial for substrate recognition and binding. Exosite I, a positively charged region, is the binding site for substrates like fibrinogen and protease-activated receptors (PARs).[3][4][5] Inhibitors that target exosite I can effectively block these interactions without directly obstructing the enzyme's active site, offering a specific mechanism for anticoagulation.

This compound is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech.[6] This fragment specifically binds to exosite I, thereby inhibiting thrombin's procoagulant functions.[6] This guide benchmarks this compound against other well-characterized exosite I inhibitors, including Bivalirudin and the DNA aptamer HD1.

Quantitative Comparison of Exosite I Inhibitors

The following table summarizes the binding affinities (dissociation constant, Kd) and inhibitory concentrations (IC50) of selected exosite I inhibitors. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetKd (nM)IC50 (nM)Measurement MethodReference(s)
This compound Thrombin Exosite INot explicitly foundNot explicitly found-[6][7]
Hirudin (54-65) sulfatedThrombin Exosite I28-Fluorescence Spectroscopy[8]
BivalirudinThrombin Active Site & Exosite I~2.4-Not specified[9]
Aptamer HD1Thrombin Exosite I34 - 257.8-Surface Plasmon Resonance, Fluorescence Spectroscopy[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize thrombin inhibitors.

Thrombin Inhibition Assay (Chromogenic)

This assay determines the inhibitory potency of a compound by measuring its effect on thrombin's ability to cleave a synthetic, color-releasing substrate.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, CaCl2, and a blocking agent like PEG 8000)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well (except for the blank).

  • Add the various concentrations of the test inhibitor to the designated wells. Include a control with no inhibitor.

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a fixed concentration of the chromogenic substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Plasma-Based Coagulation Assays (aPTT, PT, TT)

These assays assess the effect of an inhibitor on the overall coagulation process in plasma.

Materials:

  • Citrated human plasma

  • Test inhibitor

  • Coagulation reagents (e.g., aPTT reagent, PT reagent, thrombin reagent)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure (Example: Activated Partial Thromboplastin Time - aPTT):

  • Prepare dilutions of the test inhibitor in a suitable buffer.

  • Spike human plasma with the different concentrations of the inhibitor.

  • Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix the plasma sample with the aPTT reagent.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding the pre-warmed CaCl2 solution.

  • The coagulometer will automatically measure the time to clot formation in seconds.

  • The results are often expressed as the prolongation of clotting time compared to a control sample without the inhibitor.[9][13]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Thrombin_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_thrombin_action Thrombin Activity cluster_inhibition Exosite I Inhibition Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PARs Protease-Activated Receptors (PARs) Thrombin->PARs Activation Fibrin Fibrin Fibrinogen->Fibrin Platelet_Activation Platelet Activation PARs->Platelet_Activation Inhibitor This compound (or other exosite I inhibitor) Inhibitor->Thrombin Binds to Exosite I

Caption: Thrombin signaling pathway and the point of intervention for exosite I inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Incubation Incubate Thrombin with Inhibitor Inhibitor_Prep->Incubation Reagent_Prep Prepare Thrombin & Substrate Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Kinetic Activity Reaction->Measurement V0_Calc Calculate Initial Velocities (V₀) Measurement->V0_Calc Inhibition_Calc Calculate % Inhibition V0_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: A generalized experimental workflow for determining the IC50 of a thrombin inhibitor.

Conclusion

This compound represents a targeted approach to anticoagulation by specifically inhibiting thrombin's exosite I. While direct, comprehensive comparative data with other exosite I inhibitors under standardized conditions remains somewhat limited in the public domain, the available information suggests it is a potent inhibitor. This guide provides the foundational information, including key performance metrics for related compounds and detailed experimental protocols, to enable researchers to conduct their own robust comparative studies. The provided visualizations of the thrombin signaling pathway and a typical experimental workflow offer a clear conceptual framework for this area of research. Further head-to-head studies are warranted to definitively position this compound within the landscape of exosite I-targeting anticoagulants.

References

A Comparative Guide to the Reproducibility of Anticoagulant Experiments Using Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility and performance of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide fragment of the potent thrombin inhibitor hirudin, against other commonly used anticoagulants. By presenting key performance data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to equip researchers with the necessary information to design and interpret experiments with enhanced reproducibility.

Performance Comparison of Anticoagulants

The anticoagulant activity of this compound and its alternatives is typically quantified by their ability to inhibit thrombin, a key enzyme in the coagulation cascade. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While direct comparative studies under identical conditions are limited, the following table summarizes reported inhibitory activities to provide a relative performance overview. It is crucial to note that experimental conditions can significantly influence these values.

AnticoagulantTargetTest MethodReported IC50 / Kᵢ (µM)Reference
Sulfo-Hirudin (54-65) *Thrombin (Exosite I)Thrombin Binding AssayKᵢ: 0.054[1]
Nα-acetyl desulfo hirudin45-65ThrombinFibrin (B1330869) Clot FormationIC50: 0.058 (human α-thrombin)[2]
Unfractionated Heparin (UFH)Antithrombin (indirectly inhibits Thrombin and Factor Xa)Thrombin Inhibition AssayVaries widely based on molecular weight and assay conditions
BivalirudinThrombin (Catalytic Site and Exosite I)Thrombin Inhibition AssayKᵢ: ~0.002-0.007

Note: Data for Sulfo-Hirudin (54-65) is used as a close proxy for this compound due to their structural and functional similarity. The Ki value represents the equilibrium dissociation constant for the inhibitor-enzyme complex, with a lower value indicating stronger binding and higher potency.

Mechanism of Action: Thrombin Inhibition

This compound exerts its anticoagulant effect by specifically binding to the anion-binding exosite I of thrombin. This binding sterically hinders the interaction of thrombin with its substrates, most notably fibrinogen, thereby preventing the formation of a fibrin clot. Unlike direct thrombin inhibitors that target the active site, this compound is an allosteric inhibitor. The sulfation of the tyrosine residue at position 63 is critical for its high-affinity binding and potent inhibitory activity.

Thrombin_Inhibition Thrombin Inhibition by this compound cluster_thrombin Thrombin Active_Site Active Site Fibrin_Clot Fibrin_Clot Active_Site->Fibrin_Clot Cleaves Exosite_I Exosite I Fibrinogen Fibrinogen Fibrinogen->Active_Site Binds to Acetyl_Hirudin Acetyl-Hirudin (54-65) sulfated Acetyl_Hirudin->Exosite_I Binds to & Blocks

Mechanism of this compound action on thrombin.

Experimental Protocols for Assessing Anticoagulant Activity

Reproducibility in anticoagulant research is paramount. The following are detailed protocols for two common assays used to evaluate the performance of this compound and other anticoagulants.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay is a coagulation-based test that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common coagulation pathways.

Experimental Workflow:

APTT_Workflow APTT Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Plasma Platelet-Poor Plasma Mix1 Mix and Incubate Plasma->Mix1 Inhibitor This compound (or other anticoagulant) Inhibitor->Mix1 APTT_Reagent Add APTT Reagent (e.g., silica (B1680970), phospholipid) Mix1->APTT_Reagent Incubate1 Incubate (e.g., 3-5 min at 37°C) APTT_Reagent->Incubate1 CaCl2 Add CaCl₂ to initiate clotting Incubate1->CaCl2 Measure_Time Measure Time to Clot Formation CaCl2->Measure_Time

Workflow for the Activated Partial Thromboplastin Time (APTT) assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and other test anticoagulants in an appropriate buffer (e.g., Tris-buffered saline, pH 7.4).

    • Reconstitute the APTT reagent (containing a contact activator like silica and phospholipids) and calcium chloride (CaCl₂) solution according to the manufacturer's instructions.

  • Sample Preparation:

    • Obtain citrated platelet-poor plasma (PPP) by centrifuging whole blood.

    • In a test tube, mix a defined volume of PPP with various concentrations of the anticoagulant or buffer (for control).

    • Pre-warm the plasma-inhibitor mixture to 37°C.

  • Assay Performance:

    • Add a pre-warmed aliquot of the APTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding a pre-warmed aliquot of CaCl₂ solution.

    • Simultaneously start a timer and record the time taken for a visible fibrin clot to form. This can be done manually or using an automated coagulometer.

  • Data Analysis:

    • Plot the clotting time (in seconds) against the concentration of the anticoagulant.

    • Determine the concentration of the anticoagulant that doubles the baseline clotting time (2x APTT), which serves as a measure of its potency.

Chromogenic Thrombin Inhibition Assay

This assay provides a more direct measure of thrombin inhibition by using a synthetic chromogenic substrate that releases a colored product upon cleavage by thrombin. The rate of color development is inversely proportional to the activity of the thrombin inhibitor.

Experimental Workflow:

Chromogenic_Assay_Workflow Chromogenic Thrombin Inhibition Assay Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement Thrombin Human α-Thrombin Solution Mix_Incubate Mix and Pre-incubate Thrombin->Mix_Incubate Inhibitor This compound (or other anticoagulant) Inhibitor->Mix_Incubate Substrate Add Chromogenic Substrate (e.g., S-2238) Mix_Incubate->Substrate Kinetic_Read Kinetic Measurement of Absorbance at 405 nm Substrate->Kinetic_Read

Workflow for the Chromogenic Thrombin Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with 0.1% BSA, pH 7.4).

    • Prepare serial dilutions of this compound and other test anticoagulants.

    • Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in sterile water.

  • Assay Performance (96-well plate format):

    • To each well, add a defined volume of the thrombin solution.

    • Add an equal volume of the anticoagulant dilution or buffer (for control) to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of thrombin inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

By adhering to these detailed protocols and understanding the mechanism of action, researchers can improve the reproducibility and reliability of their experiments involving this compound and other anticoagulants, leading to more robust and comparable scientific findings.

References

Desulfated Acetyl-Hirudin (54-65): A Negative Control for Thrombin Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is paramount for the validation of experimental results. In the study of thrombin inhibitors, Desulfated Acetyl-Hirudin (54-65) serves as a critical negative control, enabling the differentiation of specific inhibitory effects from non-specific interactions.

This guide provides a comparative analysis of Desulfated Acetyl-Hirudin (54-65) against its active, sulfated counterpart and other thrombin inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of thrombin-related research.

The Critical Role of Sulfation in Hirudin's Anticoagulant Activity

Hirudin, a potent natural thrombin inhibitor isolated from medicinal leeches, and its fragments, exert their anticoagulant effect primarily through interaction with thrombin's fibrinogen-binding site, known as exosite I. The C-terminal fragment of hirudin, specifically the region encompassing amino acids 54-65, is crucial for this interaction.

A key post-translational modification, the sulfation of the tyrosine residue at position 63 (Tyr63), is a determining factor for the high-affinity binding to thrombin's exosite I and, consequently, for its potent inhibitory activity. The negatively charged sulfate (B86663) group forms a critical electrostatic interaction with the positively charged exosite I of thrombin.

Desulfated Acetyl-Hirudin (54-65) lacks this crucial sulfate group. As a result, its affinity for thrombin is significantly diminished, rendering it a weak inhibitor. This property makes it an ideal negative control in experiments designed to screen for or characterize thrombin inhibitors that target exosite I. By comparing the activity of a test compound to that of Desulfated Acetyl-Hirudin (54-65), researchers can ascertain whether the observed effects are due to specific inhibition of thrombin or other, non-specific mechanisms.

Comparative Performance Data

The following table summarizes the inhibitory potency of Desulfated Hirudin (54-65) in comparison to its sulfated form and other direct thrombin inhibitors. The data clearly illustrates the dramatic loss of inhibitory activity upon desulfation.

InhibitorTarget SiteIC50 / Ki ValueReference
Desulfated Hirudin (54-65) Thrombin Exosite I3.7 µM (IC50) [1][2]
Sulfated Hirudin (54-65) Thrombin Exosite I0.054 µM (Ki) [3]
DabigatranThrombin Active Site4.5 nM (Ki)[4]
ArgatrobanThrombin Active Site19 nM (Ki)
BivalirudinThrombin Active Site & Exosite I2.1 nM (Ki)

Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency. The values presented are from different studies and should be considered as indicative.

Experimental Protocols

To effectively utilize Desulfated Acetyl-Hirudin (54-65) as a negative control, it is essential to employ standardized and validated assays. Below are detailed protocols for three key experiments in thrombin inhibition research.

Chromogenic Thrombin Substrate Assay

This assay measures the amidolytic activity of thrombin on a synthetic chromogenic substrate. Inhibition of this activity is indicative of a compound's ability to block thrombin's active site.

Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to thrombin activity.

Materials:

  • Human α-thrombin

  • Chromogenic substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Test compounds (including active inhibitor and Desulfated Acetyl-Hirudin (54-65) as a negative control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the negative control in the assay buffer.

  • In a 96-well plate, add a fixed amount of thrombin to each well.

  • Add the different concentrations of the test compounds and the negative control to the respective wells. Include a control with buffer only (no inhibitor).

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Calculate the percentage of thrombin inhibition for each compound concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a coagulation-based test that measures the integrity of the intrinsic and common pathways of the coagulation cascade. Prolongation of the aPTT indicates inhibition of clotting factors, including thrombin.

Principle: The time taken for plasma to clot is measured after the addition of a contact activator (to initiate the intrinsic pathway) and phospholipids.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Test compounds (including active inhibitor and Desulfated Acetyl-Hirudin (54-65) as a negative control)

  • Coagulometer

Procedure:

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix PPP with the test compound or negative control at various concentrations. Include a control with buffer only.

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

  • Add the pre-warmed aPTT reagent and incubate for a further period as recommended by the manufacturer (e.g., 3-5 minutes).

  • Initiate clotting by adding the pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the clotting time in seconds.

  • Analyze the prolongation of the aPTT in the presence of the test compounds compared to the control.

Thrombin-Induced Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit thrombin-mediated platelet activation and aggregation.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an agonist, such as thrombin. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Materials:

  • Platelet-rich plasma (PRP)

  • Thrombin solution

  • Test compounds (including active inhibitor and Desulfated Acetyl-Hirudin (54-65) as a negative control)

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh whole blood.

  • Adjust the platelet count of the PRP if necessary.

  • In an aggregometer cuvette, pre-warm the PRP to 37°C.

  • Add the test compound or negative control at the desired concentration and incubate for a short period (e.g., 1-5 minutes).

  • Add thrombin to induce platelet aggregation.

  • Monitor and record the change in light transmission over time.

  • The extent of inhibition is determined by comparing the aggregation response in the presence of the test compound to the control response (thrombin alone).

Visualizing the Mechanisms

To further understand the context in which Desulfated Acetyl-Hirudin (54-65) is used, the following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for screening thrombin inhibitors.

Thrombin_Signaling_Pathway Thrombin Signaling Pathway via PARs Thrombin Thrombin PAR1 PAR1/PAR4 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca2->Platelet_Activation PKC->Platelet_Activation

Thrombin signaling through Protease-Activated Receptors (PARs).

Experimental_Workflow Experimental Workflow for Thrombin Inhibitor Screening cluster_0 Primary Screening cluster_1 Secondary Assays & Validation cluster_2 Mechanism of Action Studies Primary_Assay High-Throughput Chromogenic Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Compound_Library Compound Library Compound_Library->Primary_Assay Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Coagulation_Assay aPTT / PT Assays Dose_Response->Coagulation_Assay Negative_Control Negative Control (Desulfated Acetyl-Hirudin (54-65)) Dose_Response->Negative_Control Platelet_Assay Platelet Aggregation Assay Coagulation_Assay->Platelet_Assay Selectivity_Assay Selectivity Profiling (vs. other proteases) Coagulation_Assay->Selectivity_Assay

Workflow for screening and characterizing thrombin inhibitors.

Conclusion

Desulfated Acetyl-Hirudin (54-65) is an indispensable tool for researchers investigating thrombin and its inhibitors. Its lack of significant inhibitory activity, due to the absence of the critical Tyr63 sulfation, makes it an excellent negative control to ensure the specificity of potential anticoagulant compounds. By incorporating this control into well-defined experimental protocols, scientists can confidently validate their findings and advance the development of novel antithrombotic therapies.

References

A Kinetic Showdown: Acetyl-Hirudin (54-65) Sulfated and Other Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anticoagulant therapy, direct thrombin inhibitors (DTIs) represent a pivotal class of drugs that offer a more targeted approach compared to traditional anticoagulants. This guide provides a detailed kinetic comparison of Acetyl-Hirudin (54-65) sulfated, a synthetic peptide derived from the potent natural anticoagulant hirudin, with other clinically relevant DTIs, including bivalirudin (B194457) and argatroban (B194362). By examining their kinetic parameters, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform preclinical and clinical research.

Kinetic Profile of Thrombin Inhibitors

The efficacy of a direct thrombin inhibitor is intrinsically linked to its kinetic profile, specifically its association rate (Kon), dissociation rate (Koff), and the resulting equilibrium dissociation constant (Kd) or inhibition constant (Ki). These parameters dictate the speed of onset, duration of action, and reversibility of the anticoagulant effect.

AnticoagulantTargetKi (Inhibition Constant)Kon (Association Rate Constant) (M⁻¹s⁻¹)Koff (Dissociation Rate Constant) (s⁻¹)Mechanism of Action
This compound (as sulfo-Hir 54-65)Thrombin (Exosite 1)54 nM[1]Not availableNot availableReversible, direct
BivalirudinThrombin (Catalytic Site & Exosite 1)Not availableNot availableNot availableReversible, direct[2]
ArgatrobanThrombin (Catalytic Site)Not availableNot availableNot availableReversible, direct[3][4][5]

Experimental Protocols

The determination of kinetic parameters for thrombin inhibitors relies on robust and well-defined experimental protocols. The following are outlines of common methodologies used in the characterization of these anticoagulants.

Thrombin Inhibition Assay (Chromogenic)

This assay is a fundamental method for determining the inhibitory potential of a compound against thrombin.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against thrombin.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The rate of substrate cleavage, which results in a color change, is inversely proportional to the inhibitor's potency.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of human α-thrombin to each well of the microplate.

  • Add the different concentrations of the test compound to the respective wells.

  • Incubate the plate for a defined period to allow the inhibitor to bind to thrombin.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic information.

Objective: To determine the association rate (Kon), dissociation rate (Koff), and dissociation constant (Kd) of an anticoagulant's interaction with thrombin.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (ligand) is immobilized. The binding of the other molecule (analyte) from a solution flowing over the surface causes a measurable change in the SPR signal, which is proportional to the mass of the bound analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Human α-thrombin (ligand)

  • Test anticoagulant (analyte)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Immobilization: Covalently immobilize human α-thrombin onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the anticoagulant (analyte) over the thrombin-immobilized surface.

    • Monitor the association phase in real-time as the analyte binds to the ligand.

    • After the association phase, switch to flowing running buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal vs. time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to extract the Kon and Koff values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of Koff/Kon.

Visualizing the Mechanisms

To better understand the context of anticoagulant action and the experimental approaches to their characterization, the following diagrams are provided.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Points of Inhibition XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VII VII VIIa VIIa VII->VIIa Tissue Factor X X Xa Xa X->Xa IXa/VIIIa or VIIa/TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Direct Thrombin Inhibitors This compound Bivalirudin Argatroban Direct Thrombin Inhibitors->Thrombin

Caption: The coagulation cascade and points of inhibition for direct thrombin inhibitors.

Experimental_Workflow cluster_assay Thrombin Inhibition Assay cluster_spr Surface Plasmon Resonance A Prepare Reagents (Thrombin, Substrate, Inhibitor) B Incubate Thrombin and Inhibitor A->B C Add Substrate & Measure Absorbance B->C D Calculate IC50 and Ki C->D E Immobilize Thrombin on Sensor Chip F Inject Anticoagulant (Analyte) E->F G Monitor Association & Dissociation F->G H Kinetic Analysis (Kon, Koff, Kd) G->H

Caption: General experimental workflows for kinetic characterization of thrombin inhibitors.

References

Validating the Thrombin Specificity of Acetyl-Hirudin (54-65) Sulfated: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl-Hirudin (54-65) sulfated, a potent and specific thrombin inhibitor, with other commercially available anticoagulants. The following sections present supporting experimental data, detailed protocols for validation assays, and a visual representation of the experimental workflow to aid researchers in their evaluation of thrombin inhibitors.

Mechanism of Action: High Specificity for Thrombin

This compound is a synthetic peptide fragment derived from hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech.[1] Its mechanism of action involves high-affinity binding to the anion-binding exosite I of thrombin, a key enzyme in the coagulation cascade.[2] This interaction allosterically inhibits thrombin's enzymatic activity, preventing the conversion of fibrinogen to fibrin (B1330869) and thereby blocking clot formation. The sulfation of the tyrosine residue at position 63 is known to significantly increase the inhibitory potency of the peptide.[3]

Comparative Performance of Thrombin Inhibitors

The specificity of an anticoagulant is a critical determinant of its safety and efficacy profile. Off-target inhibition of other serine proteases involved in coagulation and fibrinolysis can lead to undesirable side effects. The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and its alternatives against a panel of key serine proteases. Lower values indicate higher potency.

InhibitorThrombinFactor XaTrypsinPlasmin
This compound ~0.054 µM (Ki) [4]High High High
Bivalirudin2.5 nM (Ki)>100 µM (Ki)38 µM (Ki)8.8 µM (Ki)
Argatroban0.04 µM (Ki)[5]5 µM (IC50)[5]>100 µM (Ki)[5]>100 µM (Ki)[5]

Note: Data for this compound against proteases other than thrombin is limited due to its high specificity; "High" indicates a very high Ki value (low potency) is expected based on the literature for hirudin and its derivatives.

Experimental Protocols for Specificity Validation

To empirically validate the specificity of a thrombin inhibitor, a series of enzymatic and clotting assays should be performed.

Chromogenic Thrombin Inhibition Assay (for Ki Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified thrombin.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.3)

  • Test inhibitor (this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).

  • Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate to each well.

  • Immediately begin measuring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial velocity (rate of substrate cleavage) for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • Calcium chloride (CaCl2) solution (0.025 M)

  • Test inhibitor

  • Coagulometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in saline.

  • In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the test inhibitor dilution.[6]

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[6]

  • Add 50 µL of pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.[6]

  • Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.[6]

  • The coagulometer will measure the time taken for clot formation.

  • A prolongation of the clotting time compared to the control (no inhibitor) indicates anticoagulant activity.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP)

  • PT reagent (thromboplastin and calcium)

  • Test inhibitor

  • Coagulometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in saline.

  • In a coagulometer cuvette, add 100 µL of PPP.[5]

  • Add a specific volume of the test inhibitor dilution.

  • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[5]

  • Initiate clotting by adding 200 µL of pre-warmed PT reagent.[5]

  • The coagulometer will measure the time to clot formation.

  • An extended clotting time relative to the control indicates inhibition of the extrinsic and/or common pathway.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for validating the specificity of a thrombin inhibitor.

G cluster_prep Preparation cluster_assays Specificity Assays cluster_analysis Data Analysis & Comparison Inhibitor_Prep Prepare Inhibitor Stock & Serial Dilutions Chromogenic Chromogenic Assays (Determine Ki/IC50) Inhibitor_Prep->Chromogenic Clotting Clotting Assays (aPTT & PT) Inhibitor_Prep->Clotting Enzyme_Prep Prepare Enzyme Solutions (Thrombin, FXa, Trypsin, Plasmin) Enzyme_Prep->Chromogenic Plasma_Prep Prepare Platelet-Poor Plasma Plasma_Prep->Clotting Calculate_Ki Calculate Ki / IC50 Values Chromogenic->Calculate_Ki Compare_Potency Compare Potency Across Proteases Clotting->Compare_Potency Calculate_Ki->Compare_Potency Assess_Selectivity Assess Selectivity Profile Compare_Potency->Assess_Selectivity

Caption: Workflow for validating the specificity of a thrombin inhibitor.

Conclusion

The available data strongly supports the high specificity of this compound for thrombin. Its mode of action, targeting an exosite rather than the active site, contributes to this selectivity, minimizing off-target effects on other serine proteases. For researchers seeking a highly specific and potent thrombin inhibitor, this compound presents a compelling option. The provided experimental protocols offer a framework for in-house validation and comparison with other anticoagulants, ensuring the selection of the most appropriate tool for specific research and development needs.

References

A Comparative Analysis of Natural versus Synthetic Acetyl-Hirudin (54-65) Sulfated in Thrombin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the standard, synthetically produced Acetyl-Hirudin (54-65) sulfated peptide against other synthetic alternatives, supported by experimental data. This document outlines the key differences in their biochemical activity, provides detailed experimental protocols for performance evaluation, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

Hirudin, a potent and specific thrombin inhibitor originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis, has long been a subject of intense research for anticoagulant therapies. The C-terminal fragment, specifically the sulfated dodecapeptide Acetyl-Hirudin (54-65), is known to be a key contributor to hirudin's high affinity and specificity for thrombin. It interacts with thrombin's anion-binding exosite I, thereby blocking the access of fibrinogen and other substrates.

Given the challenges in sourcing and the immunogenic potential of the full-length natural protein, synthetic peptide fragments have become the cornerstone of research and development in this area. In this context, "natural" this compound refers to the synthetically produced peptide that mirrors the native sequence and modifications. This guide compares this standard synthetic peptide with other synthetic variants to elucidate the structure-activity relationships that govern their anticoagulant potential.

Performance Comparison of Hirudin Fragments

The anticoagulant activity of hirudin and its synthetic fragments is typically quantified by their ability to inhibit thrombin, measured by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The data presented below, compiled from various studies, compares the standard sulfated Acetyl-Hirudin (54-65) with other relevant synthetic fragments. Lower Ki and IC50 values indicate higher potency.

Peptide FragmentModification(s)Thrombin Inhibition Constant (Ki)Half-Maximal Inhibitory Concentration (IC50)Antithrombin Units (ATU/mg)Reference
Acetyl-Hirudin (54-65), sulfatedStandard synthetic peptide0.054 µMNot widely reportedNot widely reported[1][2]
Hirudin (55-65), non-sulfatedNon-sulfated version0.29 µMNot widely reportedNot widely reported[1][2]
Recombinant Hirudin (full-length)Recombinant protein270 +/- 50 fM5.7 to 6.8 nMNot widely reported[3]
Bivalirudin (B194457)Synthetic 20-amino acid peptide175.1 ± 65.4 nM376.0 ± 23.64 nMNot widely reported[4]
rHMg (recombinant hirudin variant)Genetically engineered variant0.323 ± 0.144 nM2.8 ± 0.03 nM9573 ATU/mg[4]

Mechanism of Action: Thrombin Inhibition

This compound and related C-terminal fragments inhibit thrombin by binding to its anion-binding exosite I. This interaction allosterically hinders the binding of fibrinogen, a crucial step in the coagulation cascade. The sulfation of Tyrosine at position 63 is critical for this high-affinity interaction. Unlike full-length hirudin, these C-terminal fragments do not directly block the active site of thrombin.

Thrombin_Inhibition Thrombin Inhibition by this compound Thrombin Thrombin Active_Site Active Site Thrombin->Active_Site contains Exosite_I Anion-Binding Exosite I Thrombin->Exosite_I contains Fibrin (B1330869) Fibrin (Clot Formation) Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Fibrinogen->Thrombin binds to Fibrinogen->Thrombin binding inhibited Hirudin_Fragment Acetyl-Hirudin (54-65) sulfated Hirudin_Fragment->Exosite_I binds to & blocks

Caption: Thrombin inhibition by this compound.

Experimental Protocols

Accurate and reproducible assessment of the anticoagulant activity of hirudin fragments is paramount. The following are detailed protocols for key in vitro assays.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT assay is a coagulation-based test that measures the activity of the intrinsic and common pathways of coagulation.

Principle: Platelet-poor plasma is incubated with a phospholipid substitute (cephalin) and a contact activator (e.g., kaolin, silica). The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured. The presence of a thrombin inhibitor like this compound will prolong this clotting time.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood at 2,500 x g for 15 minutes.

  • Reagent Preparation: Reconstitute APTT reagent (containing cephalin (B164500) and an activator) and Calcium Chloride (0.025 M) solution as per the manufacturer's instructions.

  • Assay:

    • Pipette 50 µL of the test plasma (containing the hirudin fragment at a known concentration) into a coagulometer cuvette.

    • Add 50 µL of the APTT reagent.

    • Incubate the mixture at 37°C for a specified time (typically 3-5 minutes).

    • Add 50 µL of pre-warmed Calcium Chloride solution to initiate the reaction and simultaneously start a timer.

    • Record the time in seconds for the formation of a fibrin clot.

Chromogenic Thrombin Inhibition Assay

This assay provides a quantitative measure of thrombin inhibition by assessing the residual activity of thrombin on a synthetic chromogenic substrate.

Principle: A known amount of thrombin is incubated with the hirudin fragment. A chromogenic substrate, which is a peptide sequence coupled to a chromophore (e.g., p-nitroaniline, pNA), is then added. The residual active thrombin cleaves the substrate, releasing the chromophore, which can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the hirudin fragment.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).

    • Prepare a solution of the chromogenic substrate (e.g., S-2238) in sterile water.

    • Prepare a series of dilutions of the hirudin fragment to be tested.

  • Assay (Microplate Method):

    • In a 96-well microplate, add 10 µL of the hirudin fragment dilution and 10 µL of the thrombin solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 180 µL of the pre-warmed chromogenic substrate solution.

    • Read the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance per unit time).

    • Plot the percentage of thrombin inhibition against the logarithm of the hirudin fragment concentration to determine the IC50 value.

Experimental_Workflow Experimental Workflow for Hirudin Fragment Analysis cluster_synthesis Peptide Synthesis & Purification cluster_activity Anticoagulant Activity Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Amino Acid Analysis Purification->Characterization APTT APTT Assay Characterization->APTT purified peptide Chromogenic Chromogenic Assay Characterization->Chromogenic purified peptide Data_Analysis Data Analysis (IC50, Ki) APTT->Data_Analysis Chromogenic->Data_Analysis

Caption: Workflow for synthesis and activity testing of hirudin fragments.

Conclusion

The comparative analysis of synthetic this compound and its analogues reveals critical structure-activity relationships. While the standard sulfated dodecapeptide is a potent inhibitor of thrombin, modifications to its sequence can significantly enhance or diminish its anticoagulant properties. The data underscores the importance of the C-terminal acidic tail and particularly the sulfated tyrosine for high-affinity binding to thrombin's exosite I. For researchers in drug development, these findings highlight the potential for rational design of novel synthetic anticoagulants with improved efficacy and pharmacokinetic profiles. The provided experimental protocols offer a standardized approach for the evaluation and comparison of such novel compounds.

References

Safety Operating Guide

Proper Disposal of Acetyl-Hirudin (54-65) Sulfated: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized synthetic peptides like Acetyl-Hirudin (54-65) sulfated are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, addressing immediate safety concerns and logistical procedures.

While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous chemical.[1] All disposal procedures must be conducted in accordance with local, state, and federal regulations.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure full compliance.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, a thorough risk assessment should be performed. The following personal protective equipment (PPE) is mandatory when handling this compound in either solid or liquid form:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves should be changed immediately if they become contaminated.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.

  • Laboratory Coat: A fully buttoned lab coat is necessary to prevent skin contact.

  • Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work should be conducted within a certified chemical fume hood or biosafety cabinet to prevent inhalation.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Seek immediate medical attention after any exposure.

Quantitative Data and Hazard Classification

ParameterValueReference
LD50 (Oral) Data not availableN/A
LD50 (Dermal) Data not availableN/A
LC50 (Inhalation) Data not availableN/A
OSHA PEL Not established[1]
ACGIH TLV Not established[1]
Hazard Classification Not classified; treat as chemical waste[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that begins with waste segregation and may include a chemical inactivation step prior to final disposal.

All materials that have come into contact with this compound must be treated as chemical waste.[2][3] This includes:

  • Unused or expired lyophilized powder.

  • Solutions containing the peptide.

  • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

Procedure:

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Liquid Waste: Collect all solutions containing the peptide in a separate, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."

  • Sharps: Any needles or syringes used must be disposed of in a dedicated sharps container.

Never dispose of peptide waste in the regular trash or pour it down the sink.[3][4]

For liquid waste, a chemical inactivation step can be performed to degrade the peptide before disposal. Sulfated peptides are known to be unstable under acidic conditions, which hydrolyzes the sulfate (B86663) group and can break the peptide bonds.[5]

Materials:

  • Liquid waste containing this compound.

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH) for neutralization.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate hazardous waste container.

Methodology:

  • Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.

  • Acidification: For every 1 part of liquid peptide waste, slowly and carefully add 10 parts of 1 M HCl. This ensures a sufficient excess of acid to facilitate hydrolysis.

  • Reaction: Loosely cap the container to prevent pressure buildup and allow the mixture to stand for a minimum of 24 hours at room temperature. This allows for the degradation of the peptide.

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M NaOH while gently stirring. Monitor the pH closely until it is within the neutral range (pH 6.0-8.0).

  • Final Collection: Transfer the neutralized waste into a properly labeled hazardous waste container. The label should include "Hazardous Waste," "Hydrolyzed this compound," and a list of all other components.

  • Storage: Store all sealed hazardous waste containers in a designated, secure waste accumulation area, away from incompatible materials.

  • Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] Ensure all necessary paperwork and chain-of-custody documentation are completed as required.

  • Disposal Method: The final disposal method, typically incineration, will be handled by a licensed hazardous waste disposal contractor arranged by your institution.

Disposal Process Visualization

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

start Start: Acetyl-Hirudin (54-65) sulfated Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Vials, Tips, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid segregate_solid Segregate into Labeled Solid Chemical Waste Container solid_waste->segregate_solid inactivation_decision Perform Chemical Inactivation? liquid_waste->inactivation_decision storage Store Sealed Containers in Designated Waste Area segregate_solid->storage hydrolysis Acid Hydrolysis Protocol: 1. Add 1M HCl (10:1) 2. React for 24 hours 3. Neutralize to pH 6-8 inactivation_decision->hydrolysis Yes segregate_liquid Segregate into Labeled Liquid Chemical Waste Container inactivation_decision->segregate_liquid No hydrolysis->segregate_liquid segregate_liquid->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end End of Process ehs_contact->end

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Acetyl-Hirudin (54-65) Sulfated

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized biochemicals like Acetyl-Hirudin (54-65) sulfated is paramount for both personal safety and experimental integrity. This guide provides a comprehensive operational and disposal plan, adhering to established laboratory safety standards for novel chemical compounds.

Personal Protective Equipment (PPE)

The primary line of defense against potential exposure is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemStandardPurpose
Eye Protection Safety GlassesANSI Z87.1Protects against splashes and airborne particles.[1]
Chemical Splash GogglesANSI Z87.1Provides a complete seal around the eyes for enhanced splash protection.[1]
Hand Protection Nitrile GlovesASTM D6978Offers resistance to a broad range of chemicals and should be inspected prior to use.[2][3]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1]
Impervious ClothingRecommended to be fire/flame resistant.[2]
Respiratory Fume HoodUse when handling the substance in powdered form, when heating, or when creating aerosols.[1][2]
N95 RespiratorNIOSH-approvedRecommended for weighing or handling powders outside of a fume hood.[1]

Operational Plan: Handling and Storage

Adherence to standardized handling and disposal protocols is essential for maintaining a safe laboratory environment.[1]

Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.[1]

  • Prepare the work area by ensuring it is clean, uncluttered, and within a well-ventilated space.[1][2]

  • If working with the substance in powdered form, ensure a certified chemical fume hood is operational.[1]

Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of the powdered substance within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Use appropriate, chemical-resistant tools, such as spatulas, to handle the material.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Close the container tightly after use.[1]

Solution Preparation:

  • When dissolving the peptide, initially attempt to use water.[4]

  • For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used, followed by dilution with water to the desired concentration.[4]

  • Handle all solutions in a well-ventilated area, avoiding contact with skin and eyes.[2]

Storage:

  • Store this compound at or below -20°C in a tightly sealed container.[5]

  • Keep the substance in a dry and dark environment.[6]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.[7] As with many synthetic peptides, it should be treated as potentially hazardous waste.

Waste Segregation: Establish three primary waste streams for disposal:

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, tubes, and absorbent paper.[1][8]

  • Liquid Waste: Unused or expired solutions and contaminated buffers.[1][8]

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.[8]

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container, such as a high-density polyethylene (B3416737) (HDPE) container. Keep the container closed except when adding waste.[8]

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container is compatible with the solvents used. Do not mix with other incompatible waste streams.[1][8] Never dispose of peptide waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Sharps Waste: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.[8]

  • Storage of Waste: Store waste containers in a secondary containment tray in a designated area away from general lab traffic.[8]

  • Final Disposal: Arrange for the collection and disposal of all waste through your institution's certified hazardous waste management service or EHS department.[9]

Experimental Workflow and Safety Protocol

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。